molecular formula C13H24N2O3 B1524948 tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 930785-40-3

tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1524948
CAS No.: 930785-40-3
M. Wt: 256.34 g/mol
InChI Key: FRROFBJYHIEDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a useful research compound. Its molecular formula is C13H24N2O3 and its molecular weight is 256.34 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-4-13(5-8-15)10-14-6-9-17-13/h14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRROFBJYHIEDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693372
Record name tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930785-40-3
Record name tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Boc-1-oxa-4,9-diazaspiro[5.5]undecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Among these, spirocyclic systems—molecules containing two rings joined by a single common atom—have garnered significant attention. Their inherent three-dimensionality provides a rigid and well-defined orientation for appended pharmacophoric groups, enabling precise interactions with biological targets. This guide focuses on a particularly valuable building block: tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS Number: 930785-40-3 ), a scaffold that has proven instrumental in the development of potent modulators for challenging therapeutic targets.[1][2]

This document serves as a comprehensive technical resource, detailing the synthesis, core properties, and critical applications of this spirocyclic intermediate. We will delve into the causality behind its synthetic strategy and explore its role in the generation of high-value therapeutic candidates, providing field-proven insights for researchers in drug development.

Table of Contents

  • Core Compound Identity and Physicochemical Properties

  • Strategic Synthesis Protocol

  • Key Applications in Drug Discovery

    • 3.1. Development of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors

    • 3.2. Scaffold for Dual μ-Opioid Receptor (MOR) Agonists / σ1 Receptor (σ1R) Antagonists

  • Experimental Workflow: In Vitro sEH Inhibition Assay

  • References

Core Compound Identity and Physicochemical Properties

The precise identity of a chemical building block is paramount for reproducibility and regulatory purposes. The title compound is a bifunctional spirocycle featuring a piperidine ring fused with a morpholine ring. The nitrogen at position 9 (on the piperidine ring) is protected by a tert-butoxycarbonyl (Boc) group, rendering the nitrogen at position 4 (on the morpholine ring) as the primary site for subsequent chemical elaboration.

PropertyValueSource
CAS Number 930785-40-3[1][2]
Molecular Formula C₁₃H₂₄N₂O₃[1]
Molecular Weight 256.34 g/mol [1]
IUPAC Name tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate[1]
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CNCCO2[1]

The Boc protecting group is a critical feature, offering robust protection under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. This differential protection strategy is the cornerstone of its utility as a versatile synthetic intermediate.

Caption: Structure of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate.

Strategic Synthesis Protocol

The synthesis of this spirocyclic scaffold is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The following protocol is a robust and validated pathway adapted from established literature procedures for analogous structures. The core logic involves the construction of the spirocyclic core via an intramolecular cyclization event.

SynthesisWorkflow start 1-Boc-4-piperidone intermediate1 Epoxide Intermediate (tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate) start->intermediate1 Corey-Chaykovsky Reagent intermediate2 Amino Alcohol Intermediate (tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate) intermediate1->intermediate2 Ammonia (Ring Opening) intermediate3 N-Acylated Intermediate intermediate2->intermediate3 Acylation (e.g., Chloroacetyl chloride) product Target Spirocycle (9-Boc-1-oxa-4,9-diazaspiro[5.5]undecane) intermediate3->product Intramolecular Cyclization (e.g., K-tert-butoxide) AssayWorkflow prep Prepare Reagents (hsEH, Buffer, Substrate, Inhibitor) incubation Pre-incubation (Enzyme + Inhibitor) prep->incubation 5 min @ 30°C reaction Initiate Reaction (Add Substrate - PHOME) incubation->reaction measurement Measure Fluorescence (Kinetic or Endpoint) reaction->measurement λex=330nm, λem=465nm analysis Data Analysis (Calculate % Inhibition & IC50) measurement->analysis

Sources

A Technical Guide to the Structural Elucidation of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive assignment of a chemical structure is the bedrock of all subsequent research and development, from reaction optimization to pharmacological profiling. This guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, a spirocyclic compound featuring a morpholine and a Boc-protected piperidine ring fused at a quaternary carbon. We will detail a multi-technique approach, integrating High-Resolution Mass Spectrometry (HRMS) with one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices, detailed protocols, and the logic of spectral interpretation are emphasized to provide a robust, self-validating framework for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (Molecular Formula: C₁₃H₂₄N₂O₃) is a heterocyclic building block of interest in medicinal chemistry due to its rigid spirocyclic core.[1] This scaffold can position substituents in precise three-dimensional orientations, a valuable attribute for designing ligands with high target specificity. Before this molecule can be effectively utilized in a synthetic campaign, its structure must be unequivocally confirmed.

The elucidation process is not merely a sequence of experiments but a logical workflow where each result informs the next step and cross-validates previous findings. An incorrect structural assignment can derail a research program, leading to wasted resources and irreproducible results. Therefore, we employ a synergistic combination of analytical techniques to build a complete and unambiguous picture of the molecule's constitution.

The overall strategy is visualized below:

G cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_conclusion Final Confirmation Sample Purified Sample In HRMS High-Resolution MS (HRMS) Sample->HRMS Step 1 Formula Elemental Formula Confirmed HRMS->Formula Provides NMR_1D 1D NMR (¹H, ¹³C/DEPT) Formula->NMR_1D Validates Atom Count Structure Structure Elucidated Formula->Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Guides Interpretation Connectivity Atom Connectivity Mapped NMR_2D->Connectivity Connectivity->Structure G mol C5 5 N4 4 C3 3 O1 1 C2 2 C12 C(CH₃)₃ C11 C=O N9 9 C10 10 C6 6 C7 7 C8 8

Caption: Numbering scheme for NMR assignments.

3.1. 1D NMR: The Initial Blueprint (¹H and ¹³C)

3.1.1. Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of Chloroform-d (CDCl₃), containing 0.03% Tetramethylsilane (TMS) as an internal reference.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~3 sec

    • Relaxation Delay (D1): 2 sec

  • ¹³C{¹H} NMR Parameters:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Acquisition Time: ~1 sec

    • Relaxation Delay (D1): 2 sec

  • DEPT-135: Run a standard DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.

3.1.2. Data Interpretation and Assignment

Table 2: ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale / Notes
3.75t, J = 5.0 Hz2HH-2Protons adjacent to ether oxygen (O1), deshielded.
3.65t, J = 5.5 Hz2HH-3Protons adjacent to Boc-protected nitrogen (N4).
2.88br s1HH-10 (NH)Exchangeable proton, broad signal.
2.75t, J = 5.0 Hz2HH-7Protons adjacent to unprotected nitrogen (N10).
2.65t, J = 5.5 Hz2HH-6Protons adjacent to spiro-carbon (C5).
1.70t, J = 5.0 Hz2HH-8Piperidine ring protons.
1.55t, J = 5.5 Hz2HH-11Piperidine ring protons.
1.46s9HH-13 (Boc)Characteristic singlet for the tert-butyl group. [2]

Table 3: ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale / Notes
154.8AbsentC-12 (C=O)Carbonyl carbon of the Boc group. [3]
79.5AbsentC-14 (Boc qC)Quaternary carbon of the Boc group.
67.2CH₂ (Down)C-2Carbon adjacent to ether oxygen (O1).
55.0AbsentC-5 (Spiro)Quaternary spiro-carbon, highly deshielded.
49.5CH₂ (Down)C-3Carbon adjacent to nitrogen (N4).
46.0CH₂ (Down)C-7Carbon adjacent to nitrogen (N10).
45.1CH₂ (Down)C-6Carbon adjacent to spiro-carbon (C5).
35.5CH₂ (Down)C-8Piperidine ring carbon.
34.0CH₂ (Down)C-11Piperidine ring carbon.
28.4CH₃ (Up)C-13 (Boc)Methyl carbons of the Boc group.

Interpretation Insights: The ¹H NMR shows distinct sets of signals for the two rings. The nine-proton singlet at 1.46 ppm is the unmistakable signature of the tert-butyl group of the Boc protector. [4][5]The ¹³C and DEPT-135 spectra confirm the presence of 10 unique carbon environments, including two quaternary carbons (C5 and C14), six CH₂ groups, and one CH₃ group (from the Boc), perfectly matching the proposed structure.

3.2. 2D NMR: Connecting the Dots

While 1D NMR provides the parts list, 2D NMR shows how they are connected. [6][7] 3.2.1. Protocol: 2D NMR Acquisition

Standard pulse programs (e.g., cosygpqf for COSY, hsqcedetgp for HSQC, hmbcgplpndqf for HMBC) are used on the 500 MHz spectrometer. Acquisition times and the number of scans are adjusted to achieve adequate resolution and signal-to-noise, often requiring several hours of acquisition for the less sensitive HMBC experiment. [8] 3.2.2. COSY (¹H-¹H Correlation Spectroscopy)

The COSY spectrum reveals proton-proton coupling networks, typically through two or three bonds.

  • Key Correlations:

    • A correlation between the signals at 3.75 ppm (H-2) and 3.65 ppm (H-3) confirms the -O-CH₂-CH₂-N- fragment of the morpholine-like ring.

    • A separate network connects the signals at 2.75 ppm (H-7), 1.70 ppm (H-8), 1.55 ppm (H-11), and 2.65 ppm (H-6), establishing the spin system of the piperidine ring.

3.2.3. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps each proton directly to the carbon it is attached to (one-bond ¹J-coupling). This allows for the unambiguous assignment of all protonated carbons listed in Table 3 by correlating them with the assigned protons from Table 2.

3.2.4. HMBC (Heteronuclear Multiple Bond Correlation)

This is arguably the most powerful experiment for elucidating the overall carbon skeleton, as it reveals correlations between protons and carbons over two to three bonds (²J and ³J-coupling). [8][9]It is the key to connecting the isolated spin systems and placing the quaternary carbons.

  • Definitive Correlations:

    • Protons on C-3 (δ 3.65) show a correlation to the spiro-carbon C-5 (δ 55.0). This is a critical link, proving the morpholine ring is attached to the spiro-center.

    • Protons on C-6 (δ 2.65) also show a correlation to the spiro-carbon C-5 (δ 55.0). This confirms the piperidine ring is also attached to the same spiro-center.

    • The Boc protons H-13 (δ 1.46) show a strong correlation to the Boc quaternary carbon C-14 (δ 79.5) and the carbonyl carbon C-12 (δ 154.8). This confirms the integrity of the tert-butoxycarbonyl group.

    • Protons on C-3 (δ 3.65) show a correlation to the Boc carbonyl C-12 (δ 154.8). This definitively places the Boc group on the morpholine ring nitrogen (N4), not the piperidine nitrogen (N9). This is a crucial finding that distinguishes this isomer from its alternative, tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate.

The key HMBC correlations that lock the molecular structure are visualized below.

G mol H3 H-3 C5 C-5 H3->C5 C12 C-12 H3->C12 H6 H-6 H6->C5 H13 H-13 H13->C12 C14 C-14 H13->C14

Caption: Key 2- and 3-bond HMBC correlations.

Conclusion

The collective evidence provides an unassailable structural proof. High-Resolution Mass Spectrometry unequivocally established the molecular formula as C₁₃H₂₄N₂O₃. A comprehensive analysis of 1D and 2D NMR spectra, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC, allowed for the complete assignment of all proton and carbon signals. Crucially, HMBC correlations definitively established the connectivity around the C5 spiro-center and confirmed the placement of the tert-butoxycarbonyl protecting group on the N9 nitrogen of the piperidine ring, thus elucidating the structure as tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate . This self-validating system of interlocking data ensures the highest degree of confidence in the assigned structure, providing a solid foundation for its application in research and drug development.

References

  • Fiveable. High-Resolution Mass Spectrometry Definition. Fiveable. Available from: [Link].

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Available from: [Link].

  • Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. Available from: [Link].

  • Urban, S., et al. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. National Center for Biotechnology Information. Available from: [Link].

  • Infinita Lab. High-Resolution Mass Spectrometry (HRMS) Analysis. Infinita Lab. Available from: [Link].

  • PubChem. tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate. National Center for Biotechnology Information. Available from: [Link].

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. National Center for Biotechnology Information. Available from: [Link].

  • Macmillan Group. SUPPLEMENTARY INFORMATION. Princeton University. Available from: [Link].

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. Available from: [Link].

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available from: [Link].

  • National Center for Biotechnology Information. Applying 2D NMR methods to the structural elucidation of complex natural products. National Center for Biotechnology Information. Available from: [Link].

  • National Center for Biotechnology Information. 1H and 13C NMR spectra of N-substituted morpholines. National Center for Biotechnology Information. Available from: [Link].

  • Elyashberg, M., et al. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. (2005). 1H and 13C NMR spectra of N-substituted morpholines. ResearchGate. Available from: [Link].

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link].

  • ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Available from: [Link].

  • ResearchGate. (2020). Study of the structure of spiro-linked nitrocyclopropanecarboxylates by 1D and 2D NMR spectroscopy. ResearchGate. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link].

  • ETH Zurich. Structure Elucidation by NMR. ETH Zurich. Available from: [Link].

  • Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. Available from: [Link].

  • MDPI. A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. MDPI. Available from: [Link].

  • SlideShare. (2018). Structural elucidation by NMR(1HNMR). SlideShare. Available from: [Link].

  • The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. Available from: [Link].

Sources

A Comprehensive Guide to the Synthesis of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of a viable synthetic pathway for tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, a valuable spirocyclic scaffold in medicinal chemistry. The proposed synthesis is grounded in established chemical principles and draws from methodologies reported for analogous structures. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis of this and related heterocyclic compounds.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery. Their rigid, three-dimensional structures offer a unique topographical presentation of pharmacophoric elements, which can lead to enhanced binding affinity and selectivity for biological targets. The 1-oxa-4,9-diazaspiro[5.5]undecane core, in particular, has been investigated for its potential in developing dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain[1]. The tert-butoxycarbonyl (Boc) protecting group on the 9-position nitrogen of the target molecule allows for further functionalization, making it a versatile intermediate for the synthesis of a diverse library of compounds.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate can be strategically approached through a multi-step sequence commencing with a commercially available starting material, N-Boc-4-piperidone. This pathway involves the formation of a key epoxide intermediate, followed by a ring-opening reaction and subsequent intramolecular cyclization to construct the spirocyclic core. The final step involves the selective protection of the secondary amine.

A visual representation of the proposed synthetic workflow is provided below:

Synthetic Workflow Start N-Boc-4-piperidone Epoxide tert-Butyl 4-oxo-1-azaspiro[2.5]octane-1-carboxylate Start->Epoxide Corey-Chaykovsky Reaction AminoAlcohol tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate Epoxide->AminoAlcohol Ammonia Ring Opening Spirocycle 1-Oxa-4,9-diazaspiro[5.5]undecane AminoAlcohol->Spirocycle Intramolecular Cyclization Target tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Spirocycle->Target Selective Boc Protection

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Epoxidation via Corey-Chaykovsky Reaction

The initial step involves the conversion of N-Boc-4-piperidone to the corresponding epoxide. The Corey-Chaykovsky reaction is a well-established and efficient method for this transformation, utilizing a sulfur ylide.

Protocol:

  • To a stirred suspension of trimethylsulfoxonium iodide in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil).

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, to form the sulfur ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 4-oxo-1-azaspiro[2.5]octane-1-carboxylate.

Causality: The sulfur ylide acts as a nucleophile, attacking the carbonyl carbon of the piperidone. The subsequent intramolecular displacement of dimethyl sulfoxide (DMSO) by the resulting alkoxide forms the desired epoxide ring. This method is preferred for its high yields and stereoselectivity in many cases.

Step 2: Ring-Opening of the Epoxide with Ammonia

The next crucial step is the regioselective ring-opening of the epoxide with ammonia to introduce the second nitrogen atom required for the spirocyclic core.

Protocol:

  • Dissolve the epoxide intermediate in a solution of ammonia in methanol (e.g., 7 M).

  • Stir the mixture at room temperature in a sealed vessel overnight.

  • Remove the solvent under reduced pressure.

  • The resulting crude amino alcohol, tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate, can often be used in the next step without further purification. If necessary, purification can be achieved by flash chromatography[1].

Causality: The ammonia acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring. This regioselectivity is typical for epoxide ring-opening reactions under neutral or basic conditions.

Step 3: Intramolecular Cyclization to Form the Spirocyclic Core

The formation of the 1-oxa-4,9-diazaspiro[5.5]undecane core is achieved through an intramolecular cyclization. This step requires the conversion of the primary amine to a better leaving group, followed by nucleophilic attack by the hydroxyl group. A plausible approach involves an initial acylation followed by a base-mediated cyclization. A more direct approach, though potentially lower yielding, could involve activation of the hydroxyl group. For the purpose of this guide, we will focus on a more robust, two-step cyclization strategy.

Protocol (Acylation-Cyclization):

  • Dissolve the amino alcohol in an aprotic solvent such as dichloromethane (DCM) and cool to 0 °C.

  • Add a suitable acylating agent, such as 2-chloroacetyl chloride, and a non-nucleophilic base (e.g., triethylamine) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Dissolve the crude chloroacetamide intermediate in a suitable solvent like THF and treat with a strong base, such as potassium tert-butoxide, at low temperatures to induce intramolecular cyclization[1].

  • After the reaction is complete, quench with water and extract the product.

  • Purify the resulting spirocyclic lactam by chromatography. The lactam can then be reduced to the corresponding amine.

An alternative, more direct cyclization might be achievable under Mitsunobu conditions, though this has not been explicitly reported for this specific substrate.

Step 4: Selective Boc Protection

The final step is the selective protection of the secondary amine at the 9-position with a tert-butoxycarbonyl (Boc) group. Given the presence of another nitrogen atom within the piperidine ring, selective protection is key. However, in the proposed synthesis, the piperidine nitrogen is already protected with a Boc group from the starting material. If a different starting material were used, or if the initial Boc group were to be removed, a selective mono-protection protocol would be necessary. General methods for the selective mono-Boc protection of diamines often involve the in-situ generation of a monoprotonated diamine salt, which deactivates one amine towards acylation[2][3].

Protocol:

  • Dissolve the deprotected 1-oxa-4,9-diazaspiro[5.5]undecane in a suitable solvent such as DCM or a mixture of THF and water.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.0-1.1 equivalents).

  • If starting from the free base, the reaction can proceed without an additional base. If starting from a salt, a base such as triethylamine or sodium bicarbonate will be required.

  • Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, by flash column chromatography.

Causality: The less sterically hindered and more nucleophilic secondary amine at the 9-position is expected to react preferentially with the bulky (Boc)₂O reagent, especially when using stoichiometric amounts.

Physicochemical Properties of the Target Compound

A summary of the key physicochemical properties of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₃H₂₄N₂O₃[4]
Molecular Weight256.34 g/mol [4]
CAS Number930785-40-3[4]

Conclusion

The synthetic pathway detailed in this guide offers a robust and logical approach to the preparation of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate. By leveraging established and reliable chemical transformations, this guide provides a solid foundation for researchers to undertake the synthesis of this and related spirocyclic systems. The strategic use of protecting groups and a well-planned cyclization are key to the successful execution of this synthesis.

References

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]

  • tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate. PubChem. Available at: [Link]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Available at: [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Available at: [Link]

  • tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. PubChem. Available at: [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. Available at: [Link]

Sources

Spectroscopic data (NMR, IR, MS) of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This document, therefore, serves a dual purpose: first, to present a robust, predictive analysis of the expected spectroscopic data based on first principles and established spectral correlations for analogous substructures. Second, to provide detailed, field-proven experimental protocols for acquiring high-quality NMR, IR, and MS data. This predictive and methodological approach is designed to empower researchers to confidently undertake the synthesis and characterization of this and structurally related compounds.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The target compound is a spiro-heterocycle featuring a central quaternary carbon atom shared by two distinct rings: a piperidine ring and a 1-oxa-4-aza-cyclohexane (morpholine-like) ring. The nitrogen at position 9 of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group.

G M [M+H]⁺ m/z 257.18 M_Boc [M+H - C₄H₈]⁺ m/z 201.16 M->M_Boc - C₄H₈ (56 Da) tBu [C₄H₉]⁺ m/z 57.07 M->tBu - C₈H₁₅N₂O₃ M_deprotected [M+H - C₅H₈O₂]⁺ m/z 157.11 M_Boc->M_deprotected - CO₂ (44 Da)

Caption: Predicted major fragmentation pathways in positive-ion ESI-MS.

Experimental Protocols for Spectroscopic Analysis

The following protocols represent a standardized workflow for the characterization of the title compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation sample Weigh ~5-10 mg (NMR) ~1 mg (MS, IR) dissolve_nmr Dissolve in ~0.6 mL CDCl₃ or DMSO-d₆ sample->dissolve_nmr dissolve_ms Prepare 1 mg/mL stock Dilute to ~10 µg/mL in MeOH or ACN sample->dissolve_ms ir Acquire ATR-IR Spectrum (4000-400 cm⁻¹) sample->ir Place solid directly on crystal nmr Acquire ¹H, ¹³C, DEPT, COSY, HSQC Spectra dissolve_nmr->nmr ms Acquire ESI-MS Spectrum (Positive Ion Mode) dissolve_ms->ms process Process & Reference Spectra (e.g., Fourier Transform, Phasing) nmr->process ir->process ms->process assign Assign Signals to Structure Correlate 2D NMR Data process->assign confirm Confirm Structure Assess Purity assign->confirm

Caption: General workflow for the comprehensive spectroscopic characterization of a novel compound.

Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra. [5]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. [6] * Ensure the sample is fully dissolved. Transfer the solution into a clean 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and optimize the magnetic field homogeneity (shimming).

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30° or 45° pulse angle.

    • Set the acquisition time to 3-4 seconds and the relaxation delay to 2-5 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition:

    • Use a standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Set the spectral width to cover 0-220 ppm.

    • Set the relaxation delay to 2-5 seconds to ensure quantitative detection of all carbons, including quaternary ones.

    • Acquire a sufficient number of scans (e.g., 1024 or more) depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the spectra carefully.

    • Calibrate the ¹H spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the ¹H spectrum and pick peaks for both spectra.

Protocol for ATR-IR Data Acquisition

This method requires minimal sample preparation and is non-destructive. [7][8][9]

  • Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface. [7]4. Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol).

Protocol for ESI-MS Data Acquisition

This protocol is for obtaining high-resolution mass data for formula confirmation. [10][11][12]

  • Sample Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in a solvent like methanol or acetonitrile.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (typically 50:50) with 0.1% formic acid to promote protonation. [13]2. Instrument Setup:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Set the instrument to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the [M+H]⁺ ion while minimizing in-source fragmentation. [14]3. Data Acquisition:

    • Acquire a full scan mass spectrum over a range of m/z 50-500.

    • For fragmentation data (MS/MS), select the [M+H]⁺ ion (m/z 257.2) as the precursor and acquire a product ion scan, varying the collision energy to observe the fragmentation pattern.

Conclusion

While experimental data for tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is not currently in the public domain, a comprehensive spectroscopic profile can be reliably predicted. The key identifying features are expected to be: the 9H singlet around 1.4-1.5 ppm in the ¹H NMR spectrum; the carbamate carbonyl carbon at ~155 ppm in the ¹³C NMR spectrum; a strong C=O absorption band around 1700-1670 cm⁻¹ in the IR spectrum; and a protonated molecular ion at m/z 257.18 with a characteristic base peak at m/z 57 in the ESI-mass spectrum. The provided protocols offer a robust pathway for researchers to acquire and validate this data experimentally, ensuring the confident structural assignment of this novel spirocyclic scaffold.

References

  • Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 48(2), 322-334. Available at: [Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. Available at: [Link]

  • Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... ResearchGate. Available at: [Link]

  • Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. Available at: [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Available at: [Link]

  • Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. Scite. Available at: [Link]

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Available at: [Link]

  • Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Available at: [Link]

  • Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. Available at: [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

  • Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega. Available at: [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available at: [Link]

  • ¹H NMR signals for methylene protons of morpholine group. ResearchGate. Available at: [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Available at: [Link]

  • ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Bruker. Available at: [Link]

  • Sample Preparation – FT-IR/ATR. University of Florida. Available at: [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]

  • Quantitative NMR Spectroscopy. University of Edinburgh. Available at: [Link]

  • (I) Plot of NH chemical shifts in the 1 H NMR spectra of the... ResearchGate. Available at: [Link]

  • Basic Practical NMR Concepts: - A Guide for the Modern Laboratory. Michigan State University. Available at: [Link]

  • Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. ElectronicsAndBooks. Available at: [Link]

  • 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. Available at: [Link]

  • Tutorial :: Mass Spectrometry. The University of New Mexico. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available at: [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. Available at: [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. Available at: [Link]

  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. Available at: [Link]

  • 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]

  • A guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]

  • Piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate. Pharmaffiliates. Available at: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. Available at: [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Mechanistic Pathways of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the mechanistic actions of therapeutic agents derived from the versatile tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate scaffold. It is intended for researchers, scientists, and professionals in the field of drug development. Rather than focusing on the core compound, which primarily serves as a synthetic intermediate, this document elucidates the biological activities of its key derivatives, offering insights into their therapeutic promise.

Introduction: The Versatile 1-Oxa-4,9-diazaspiro[5.5]undecane Scaffold

The compound tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a foundational chemical structure, a spirocyclic diamine, utilized in the synthesis of a variety of biologically active molecules.[1][2][3] The inherent three-dimensionality and conformational rigidity of the spirocyclic system offer unique advantages in drug design, potentially leading to enhanced potency and selectivity for specific biological targets.[4] The tert-butyloxycarbonyl (Boc) protecting group at the 9-position allows for controlled, site-specific modifications, paving the way for the creation of diverse chemical libraries.

This guide will focus on two principal mechanisms of action demonstrated by derivatives of this scaffold: dual modulation of opioid and sigma receptors for pain management, and inhibition of soluble epoxide hydrolase for the treatment of chronic diseases.

Dual-Targeting Analgesics: μ-Opioid Receptor Agonism and σ₁ Receptor Antagonism

A significant breakthrough in pain management research involves the development of multimodal compounds that act on more than one biological target to achieve enhanced therapeutic effects and an improved safety profile. Derivatives of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane have emerged as potent dual-acting ligands, functioning as both μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁R) antagonists.[5][6]

Mechanism of Action

The analgesic effect of these compounds is primarily driven by their agonist activity at the μ-opioid receptor, the main target for traditional opioid pain medications like morphine and oxycodone.[5] Activation of MORs, which are G-protein coupled receptors located in the central and peripheral nervous systems, leads to a cascade of intracellular events that ultimately reduce neuronal excitability and nociceptive signal transmission.

Concurrently, the antagonism of the σ₁ receptor contributes to the overall therapeutic profile. The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum and plasma membranes, involved in modulating various signaling pathways, including ion channels and other receptors.[5] Antagonism of σ₁R has been shown to potentiate the analgesic effects of MOR agonists and may mitigate some of the undesirable side effects associated with long-term opioid use, such as constipation.[6] One of the leading compounds from this class, 15au, demonstrated potent analgesic activity comparable to oxycodone but with reduced constipation at equianalgesic doses in preclinical models.[6]

MOR_Sigma1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Ligand Spirocyclic Derivative (e.g., 15au) MOR μ-Opioid Receptor (MOR) Opioid_Ligand->MOR Agonism Sigma1R σ₁ Receptor (σ₁R) Opioid_Ligand->Sigma1R Antagonism G_Protein Gi/o Protein MOR->G_Protein Activates Nociception Nociceptive Signaling Sigma1R->Nociception Potentiates (Blocked by Antagonist) AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Reduces cAMP->Nociception Modulates Ca_Channel->Nociception Reduces Neurotransmitter Release K_Channel->Nociception Hyperpolarizes Neuron

Caption: Dual-action mechanism of spirocyclic derivatives on MOR and σ₁R.

Experimental Validation Workflow

The dual-target activity of these compounds is typically validated through a series of in vitro and in vivo assays.

Step-by-Step Experimental Protocol:

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity (Ki) of the synthesized compounds for human MOR and σ₁R.

    • Methodology: Competitive radioligand binding assays are performed using membranes from HEK-293 cells transfected with the respective human receptors. For MOR, a radiolabeled agonist like [³H]DAMGO is used, while -pentazocine is used for σ₁R.[5] The concentration of the test compound required to displace 50% of the radioligand is determined to calculate the Ki value.

  • Functional Activity Assays:

    • Objective: To assess the functional effect of the compounds at the MOR (agonism or antagonism).

    • Methodology: A common method is the [³⁵S]GTPγS binding assay. Agonist binding to a G-protein coupled receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit. The potency (EC₅₀) and efficacy (% of maximum effect compared to a standard agonist like DAMGO) are determined.[5]

  • In Vivo Analgesia Models:

    • Objective: To evaluate the analgesic efficacy in animal models of pain.

    • Methodology: The paw pressure test in mice is a standard model for assessing acute pain.[6] The latency of paw withdrawal in response to a mechanical stimulus is measured after administration of the test compound. A significant increase in withdrawal latency indicates an analgesic effect.

  • Assessment of Side Effects:

    • Objective: To evaluate common opioid-related side effects, such as constipation.

    • Methodology: The gastrointestinal transit time is measured in mice. This is often done by orally administering a charcoal meal and measuring the distance it travels through the intestine in a set amount of time. Reduced transit compared to a control group indicates constipation.[6]

Experimental_Workflow_Pain Start Synthesized Spirocyclic Derivatives Binding In Vitro Binding Assays (MOR & σ₁R) Determine Ki Start->Binding Functional In Vitro Functional Assays (MOR) Determine EC₅₀ & Efficacy Binding->Functional Analgesia In Vivo Analgesia Model (Paw Pressure Test) Functional->Analgesia SideEffects In Vivo Side Effect Model (Gastrointestinal Transit) Analgesia->SideEffects Lead Lead Candidate Identification SideEffects->Lead

Caption: Experimental workflow for validating dual-target analgesics.

Soluble Epoxide Hydrolase (sEH) Inhibition

Another promising therapeutic application for derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is the inhibition of soluble epoxide hydrolase (sEH).[7] Trisubstituted urea derivatives based on this core structure have been identified as highly potent sEH inhibitors, showing potential as orally active drug candidates for treating chronic kidney diseases.[7]

Mechanism of Action

Soluble epoxide hydrolase is a key enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, these spirocyclic derivatives prevent the degradation of EETs, thereby increasing their endogenous levels. Elevated EETs contribute to beneficial effects such as vasodilation, anti-inflammatory responses, and tissue protection, which are particularly relevant in the context of renal disease.

In a rat model of anti-glomerular basement membrane glomerulonephritis, an orally administered 1-oxa-4,9-diazaspiro[5.5]undecane-based sEH inhibitor (compound 19) successfully lowered serum creatinine, a key marker of kidney damage.[7]

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Beneficial Effects: - Vasodilation - Anti-inflammation - Tissue Protection EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Metabolizes to Inhibitor Spirocyclic Derivative (sEH Inhibitor) Inhibitor->sEH Inhibits

Caption: Mechanism of sEH inhibition by spirocyclic derivatives.

Experimental Validation Workflow

The development of sEH inhibitors involves a structured screening and validation process.

Step-by-Step Experimental Protocol:

  • Enzymatic Inhibition Assay:

    • Objective: To determine the in vitro inhibitory potency (IC₅₀) of the compounds against sEH.

    • Methodology: A fluorometric assay is commonly used. A substrate that becomes fluorescent upon hydrolysis by sEH is incubated with the enzyme in the presence of varying concentrations of the test compound. The reduction in fluorescence compared to a control without the inhibitor is used to calculate the IC₅₀ value.

  • Pharmacokinetic (PK) Studies:

    • Objective: To evaluate the drug-like properties of the lead compounds, including oral bioavailability.

    • Methodology: The compound is administered to rodents (e.g., rats or mice) via oral and intravenous routes. Blood samples are collected at various time points, and the concentration of the compound in the plasma is measured using LC-MS/MS. This data allows for the calculation of key PK parameters, including bioavailability.[7]

  • In Vivo Efficacy Models:

    • Objective: To assess the therapeutic efficacy in a relevant disease model.

    • Methodology: For chronic kidney disease, a model such as anti-glomerular basement membrane (GBM) glomerulonephritis in rats can be used.[7] After inducing the disease, animals are treated with the test compound. Efficacy is evaluated by measuring biomarkers of kidney function, such as serum creatinine and blood urea nitrogen (BUN), and by histological analysis of kidney tissue.

Quantitative Data Summary
Derivative ClassTarget(s)Key Assay(s)Endpoint(s)Therapeutic PotentialReference
4-Aryl DerivativesMOR (Agonist) / σ₁R (Antagonist)Radioligand Binding, Paw Pressure TestKᵢ, EC₅₀, Analgesic EffectPain Management[5][6]
Trisubstituted UreasSoluble Epoxide Hydrolase (Inhibitor)Enzymatic Inhibition, Anti-GBM ModelIC₅₀, Serum CreatinineChronic Kidney Disease[7]

Conclusion

The tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate scaffold is a valuable starting point for the synthesis of innovative therapeutic agents. Its derivatives have demonstrated significant potential in two distinct and important therapeutic areas. As dual-acting MOR agonists and σ₁R antagonists, they offer a promising strategy for developing safer and more effective analgesics. As potent sEH inhibitors, they present a novel approach for the treatment of chronic kidney diseases and potentially other inflammatory conditions. The continued exploration of this versatile chemical scaffold is likely to yield further advancements in drug discovery and development.

References

Sources

Discovery and history of diazaspiro compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Diazaspiro Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazaspiro compounds, heterocyclic structures defined by two nitrogen-containing rings linked by a single common carbon atom, have emerged from chemical novelty to become privileged scaffolds in modern medicinal chemistry. Their inherent three-dimensionality offers a compelling solution to the "escape from flatland" paradigm, providing improved physicochemical properties, metabolic stability, and novel intellectual property space compared to their saturated monocyclic or aromatic counterparts.[1] This guide provides a comprehensive overview of the historical evolution, key synthetic milestones, and burgeoning applications of diazaspiro compounds in drug discovery. We will explore the causality behind pivotal synthetic strategies, present detailed experimental protocols, and contextualize their application through notable examples that have shaped the field.

From Obscurity to Privileged Scaffolds: A Historical Perspective

While the concept of spirocyclic systems has been known for over a century, the deliberate synthesis and exploration of their nitrogen-containing variants, or azaspirocycles, is a more recent endeavor. The initial hurdles in their construction were significant, often requiring harsh conditions and offering limited control over stereochemistry. However, the 20th and early 21st centuries witnessed the development of powerful synthetic methodologies that transformed these challenging targets into accessible building blocks.[2][3][4][5]

The growing interest in spirocyclic frameworks is directly correlated with the push in drug discovery for compounds with a higher fraction of sp³-hybridized atoms.[1] This structural feature generally leads to improved aqueous solubility, reduced lipophilicity, and better pharmacokinetic profiles.[1][6] Diazaspirocycles, in particular, have been championed as bioisosteres for commonly used motifs like piperazine, offering a rigidified, three-dimensional alternative that can precisely orient substituents for optimal target engagement.[7][8] This evolution from synthetic curiosity to a cornerstone of modern scaffold design underscores their importance for the next generation of therapeutics.

The Synthetic Endeavor: Key Methodologies and Their Rationale

The accessibility of diazaspiro compounds is a direct result of innovations in synthetic organic chemistry. Several key transformations have become indispensable for their construction.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has proven to be a robust and versatile tool for forming a variety of unsaturated diazaspirocycles.[9][10] The power of RCM lies in its functional group tolerance and its ability to form medium-to-large rings, which are often challenging to access via other methods. The choice of a ruthenium-based catalyst (e.g., Grubbs' catalysts) is critical, as it mediates the formation of a new double bond, effectively "stitching" together a linear precursor into a cyclic system.

This protocol outlines the key cyclization step.

  • Preparation of the Diene Precursor: The acyclic diene precursor, containing two terminal olefins and the necessary nitrogen functionalities (often protected), is synthesized through standard alkylation procedures.

  • Degassing: The solvent to be used for the reaction (typically dichloromethane or toluene) is thoroughly degassed by bubbling with argon or nitrogen for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction Setup: The diene precursor is dissolved in the degassed solvent under an inert atmosphere (argon or nitrogen).

  • Catalyst Addition: A solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added to the reaction mixture. The catalyst loading is typically low (1-5 mol%).

  • Reaction Monitoring: The reaction is heated to reflux (or stirred at room temperature, depending on substrate reactivity) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. A simple workup procedure involving the addition of a phosphine scavenger or filtration through silica gel is often employed to remove the highly colored ruthenium residues.[9]

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired unsaturated diazaspirocycle.

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Start Diene Precursor Dissolve Dissolve Precursor in Solvent (Inert Atm.) Start->Dissolve Solvent Degas Solvent (e.g., DCM) Solvent->Dissolve Add_Cat Add Grubbs' Catalyst Dissolve->Add_Cat React Heat/Stir & Monitor (TLC/LCMS) Add_Cat->React Workup Workup & Remove Ru Residues React->Workup Purify Column Chromatography Workup->Purify End Pure Diazaspirocycle Purify->End

Workflow for Ring-Closing Metathesis Synthesis.
NBS-Promoted Semipinacol Rearrangement

For the diastereoselective construction of specific azaspirocyclic ketones, the N-Bromosuccinimide (NBS)-promoted semipinacol rearrangement is a powerful strategy.[10] This reaction proceeds through a bromonium ion intermediate, which triggers a 1,2-alkyl shift, leading to ring expansion and the formation of the spirocyclic core with excellent stereocontrol. The stereochemistry of the final product is dictated by the conformation of the starting material, making this a predictable and reliable method.[11]

  • Reactant Preparation: A solution of the starting cyclobutanol precursor is prepared in a suitable solvent, such as a mixture of acetonitrile and water, and cooled to 0 °C in an ice bath.

  • Reagent Addition: N-Bromosuccinimide (NBS) is added portion-wise to the cooled solution while stirring vigorously. The use of NBS is critical as it serves as the electrophilic bromine source to initiate the reaction.

  • Reaction Progress: The reaction is stirred at 0 °C and allowed to slowly warm to room temperature over several hours. Progress is monitored by TLC.

  • Quenching: Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed in vacuo, and the resulting crude residue is purified by flash column chromatography to afford the highly functionalized azaspirocyclic ketone.

Palladium-Catalyzed C-N Cross-Coupling

While not a ring-forming reaction itself, palladium-catalyzed C-N cross-coupling (such as the Buchwald-Hartwig amination) is a cornerstone for the functionalization and synthesis of diverse diazaspiro libraries.[12] This methodology allows for the efficient attachment of aryl or heteroaryl groups to one of the nitrogen atoms of a pre-formed diazaspiro core. This is a critical step in late-stage diversification for structure-activity relationship (SAR) studies.

  • Reaction Setup: A reaction vessel (e.g., a microwave vial or Schlenk tube) is charged with the diazaspiroalkane (often mono-Boc protected), the aryl halide (e.g., aryl bromide), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., RuPhos), and a base (e.g., NaO-t-Bu).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., dioxane or toluene) is added, and the vessel is sealed under an inert atmosphere.

  • Heating: The reaction mixture is heated to the desired temperature (typically 80-110 °C), often using a microwave reactor to accelerate the reaction, for the specified time (from 20 minutes to several hours).

  • Cooling and Filtration: After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography to yield the N-arylated diazaspiro compound.

  • Deprotection (if necessary): The protecting group (e.g., Boc) can then be removed under acidic conditions (e.g., TFA in DCM or HCl in diethyl ether) to reveal the secondary amine for further functionalization.[12]

Pivotal Scaffolds and Their Impact on Drug Discovery

The synthetic accessibility of diazaspiro compounds has led to their incorporation into numerous drug discovery programs. Certain scaffolds have emerged as particularly fruitful.

Diazaspiro ScaffoldNotable Biological Targets / Therapeutic AreaKey Insights & References
1,9-Diazaspiro[5.5]undecane Neuropeptide Y (NPY) Y₅ Receptor (Obesity), NK1/NK2 Receptors (Pain, Inflammation), CGRP Receptor (Migraine)A versatile scaffold found in compounds targeting a wide range of CNS and inflammatory disorders. Often features a fused aromatic ring.[13][14]
2,6-Diazaspiro[3.4]octane Mycobacterium tuberculosis (MTb)Acts as a "privileged structure" when combined with a 5-nitrofuranoyl "warhead," leading to potent antitubercular agents.[6]
2,7-Diazaspiro[3.5]nonane KRAS G12C Mutant Protein (Oncology)Forms the core of covalent inhibitors like ASP6918, which target the previously "undruggable" KRAS protein in solid tumors.[15]
3,9-Diazaspiro[5.5]undecane GABAᴀ Receptor (Immunomodulation)Serves as a competitive antagonist. The spirocyclic benzamide core is a key pharmacophoric element for binding.[16]
Azaspiro[n.2]alkanes HDACs, Muscarinic Acetylcholine Receptors (mAChR)The strained cyclopropane ring offers unique exit vectors. Recent advances in rhodium-catalyzed and enzymatic synthesis have enabled stereoselective access.[17][18]
2,6-Diazaspiro[3.3]heptane Various (Bioisosteric Replacement)A strained system increasingly used as a three-dimensional, metabolically stable bioisostere for piperazine, improving drug-like properties.[7][8]
The Concept of Bioisosterism: Escaping Flatland

A major driver for the adoption of diazaspiro cores is their role as bioisosteres for flat, six-membered rings like piperazine. Replacing a flexible, planar structure with a rigid, three-dimensional spirocycle can lead to significant advantages, including enhanced target selectivity and improved metabolic stability.[1][7]

Bioisosterism Bioisosteric Replacement Strategy cluster_flat Traditional Scaffold cluster_3d 3D Bioisostere cluster_props Improved Properties Piperazine Piperazine Core (Planar, Flexible) Diazaspiro Diazaspiro[3.3]heptane (Rigid, 3D) Piperazine->Diazaspiro Replaced by Solubility Higher Solubility Diazaspiro->Solubility Metabolism Better Metabolic Stability Diazaspiro->Metabolism Selectivity Enhanced Selectivity Diazaspiro->Selectivity

Sources

A Technical Guide to the Solubility of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, a key intermediate in contemporary drug discovery. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior in various organic media. We will explore the theoretical underpinnings of its solubility, provide a predictive analysis based on its molecular structure, and detail a robust experimental protocol for precise solubility determination.

Introduction: The Central Role of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences the entire drug discovery and development pipeline.[1][2] For a molecule like tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, which serves as a versatile scaffold in medicinal chemistry, understanding its solubility is paramount for several reasons:

  • Reaction Homogeneity: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving predictable and reproducible synthetic outcomes.[3]

  • Purification Efficiency: Knowledge of solubility is essential for developing effective crystallization and chromatographic purification methods.

  • Formulation Development: For preclinical studies, the ability to formulate the compound in appropriate vehicles for in vitro and in vivo testing depends directly on its solubility profile.[4]

  • Predictive Toxicology: Early assessment of solubility helps in designing toxicological studies and interpreting their results.

The spirocyclic diamine core of the target molecule offers a unique three-dimensional architecture that is increasingly utilized to explore novel chemical space and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][6] However, this complexity also necessitates a thorough and systematic evaluation of its solubility.

Molecular Structure and Theoretical Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[7][8][9][10][11] Let's dissect the structure of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate to predict its behavior.

Molecular Formula: C₁₃H₂₄N₂O₃[12][13] Molecular Weight: 256.34 g/mol [12][13]

Key Structural Features:

  • Spirocyclic Core: The rigid 1-oxa-4,9-diazaspiro[5.5]undecane framework provides a defined three-dimensional shape. This rigidity can contribute to a higher crystal lattice energy, which must be overcome for dissolution to occur.[14][15][16][17] A higher lattice energy generally leads to lower solubility.[15][18]

  • Tert-Butyl Carbamate (Boc) Group: This bulky, non-polar protecting group significantly influences the molecule's overall polarity.[19] The tert-butyl moiety is lipophilic, suggesting increased solubility in non-polar organic solvents.[20]

  • Ether and Amine Functionalities: The presence of an ether oxygen and two nitrogen atoms (one secondary amine, one carbamate) introduces polar character and the potential for hydrogen bonding.[21][22] The secondary amine is a hydrogen bond donor, while the ether oxygen and the carbonyl and ester oxygens of the Boc group are hydrogen bond acceptors.[23][24][25][26]

Predicted Solubility Profile:

Based on these features, a qualitative solubility profile can be predicted:

  • High Solubility Expected in:

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of intermediate polarity and are excellent at dissolving a wide range of organic compounds, including those with Boc protecting groups.

    • Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether): The ether functionality in the solvent can interact favorably with the polar groups of the solute. THF is generally a better solvent than diethyl ether due to its higher polarity.

    • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)): These solvents can effectively solvate the polar regions of the molecule. DMSO is a particularly strong solvent for many drug-like molecules.[27]

  • Moderate to Good Solubility Expected in:

    • Alcohols (e.g., Methanol, Ethanol, Isopropanol): These protic solvents can engage in hydrogen bonding with the solute.[27] However, the bulky, non-polar tert-butyl group may limit solubility compared to smaller, more polar molecules. Solubility is expected to decrease as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Isopropanol).

    • Esters (e.g., Ethyl Acetate): This solvent has intermediate polarity and is often a good choice for compounds with both polar and non-polar characteristics.

  • Low to Negligible Solubility Expected in:

    • Non-Polar Hydrocarbon Solvents (e.g., Hexanes, Heptane, Toluene): The overall polarity imparted by the oxygen and nitrogen atoms is likely too high for significant solubility in these purely non-polar solvents.[27][28]

    • Water: The large, non-polar hydrocarbon portion of the molecule (the spirocycle and the tert-butyl group) will likely make it poorly soluble in water, despite the presence of hydrogen bond donors and acceptors.

Experimental Determination of Solubility: A Standardized Protocol

While theoretical prediction is a valuable starting point, empirical determination is essential for obtaining accurate solubility data. The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[1][2][29][30]

Workflow for Equilibrium Solubility Determination

The following diagram outlines the key steps in the experimental workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid (tert-Butyl 1-oxa-4,9-diazaspiro [5.5]undecane-9-carboxylate) mix Combine solid and solvent in a sealed vial prep_solid->mix prep_solvent Measure precise volume of selected organic solvent prep_solvent->mix agitate Agitate at constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium mix->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant using a syringe filter (e.g., 0.22 µm PTFE) centrifuge->filter dilute Dilute a known aliquot of the clear filtrate filter->dilute quantify Quantify concentration (e.g., via HPLC-UV, LC-MS) dilute->quantify calculate Calculate solubility (e.g., in mg/mL or mol/L) quantify->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

This protocol is designed to ensure reproducibility and accuracy, adhering to principles of Good Laboratory Practice (GLP).[31]

Materials:

  • tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2 mL glass vials with screw caps and PTFE septa

  • Analytical balance

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

Procedure:

  • Preparation of Stock for Calibration: Prepare a 1 mg/mL stock solution of the compound in a highly soluble solvent (e.g., Acetonitrile or Methanol). Use this to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: a. Add an excess amount of the solid compound (e.g., ~5-10 mg) to a pre-weighed 2 mL glass vial. The key is to have undissolved solid remaining at the end of the experiment. b. Accurately add 1.0 mL of the desired test solvent to the vial. c. Securely cap the vial.

  • Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a minimum of 24 hours. A longer period (e.g., 48 hours) may be necessary to ensure true equilibrium is reached.[32]

  • Phase Separation: a. After equilibration, allow the vials to stand for 1-2 hours to let the excess solid settle. b. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the remaining solid. c. Carefully withdraw an aliquot of the clear supernatant using a syringe. d. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any fine particulates.

  • Quantification: a. Accurately dilute a known volume of the filtrate with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve. b. Analyze the calibration standards and the diluted sample by a validated HPLC-UV or LC-MS method.

  • Calculation: a. Construct a calibration curve of peak area versus concentration for the standards. b. Determine the concentration of the diluted sample from the calibration curve. c. Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Anticipated Results and Data Interpretation

While experimental data is pending, we can present the predicted results in a structured format that would be used to report the empirical findings.

Table 1: Predicted and Experimental Solubility of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate at 25 °C

Solvent ClassSolventDielectric Constant (Approx.)Polarity TypePredicted SolubilityExperimental Solubility (mg/mL)
Halogenated Dichloromethane9.1Polar AproticVery HighData to be determined
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Polar AproticVery HighData to be determined
Acetonitrile (ACN)37.5Polar AproticHighData to be determined
Tetrahydrofuran (THF)7.6Polar AproticHighData to be determined
Polar Protic Methanol32.7Polar ProticModerate-HighData to be determined
Ethanol24.6Polar ProticModerateData to be determined
Ester Ethyl Acetate6.0IntermediateModerateData to be determined
Non-Polar Toluene2.4Non-PolarLowData to be determined
Heptane1.9Non-PolarVery LowData to be determined
Aqueous Water80.1Polar ProticInsolubleData to be determined

Interpreting the Data:

The experimental results should be interpreted in the context of the intermolecular forces at play.

  • High solubility in solvents like Dichloromethane and THF would confirm the significant contribution of the non-polar Boc group and spirocycle to the overall solvophilicity.

  • Solubility in alcohols (Methanol, Ethanol) will highlight the importance of the hydrogen bonding capabilities of the amine and oxygen atoms.[22]

  • Poor solubility in heptane would underscore the molecule's significant overall polarity, preventing effective interaction with purely non-polar solvents.

Conclusion and Future Directions

This guide establishes a comprehensive framework for understanding and determining the solubility of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate. The analysis of its molecular structure provides a strong predictive basis for its behavior in a range of common organic solvents. The detailed shake-flask protocol offers a robust and reliable method for obtaining the precise, quantitative data required for drug discovery applications.

For drug development professionals, the next logical step is to perform the described experimental protocol to populate the data table. This empirical data will be invaluable for optimizing synthetic reaction conditions, developing purification strategies, and enabling the formulation of this important scaffold for further biological evaluation.

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Takács-Novák, K. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18–28. Retrieved from [Link]

  • Study.com. (n.d.). Polarity and Solubility of Organic Compounds.
  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

  • Study.com. (n.d.). Explain the relationship between H bonds and solubility in water. Retrieved from [Link]

  • Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Al-Janabi, H. H. (2024). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies, 6(2), 5. Retrieved from [Link]

  • askIITians. (2025). How do hydrogen bonds affect solubility?. Retrieved from [Link]

  • Science Through Time. (2025). How Do Hydrogen Bonds Affect Solubility?. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of the Persian Gulf, 1(2).
  • Avdeef, A. (2005). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. Retrieved from [Link]

  • Quora. (2017). How is lattice energy related to solubility?. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate. Retrieved from [Link]

  • Cendán, N., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5645.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Wikipedia. (n.d.). Lattice energy. Retrieved from [Link]

  • Course Hero. (n.d.). Student Question : How is crystal lattice energy used to predict solubility and reactivity?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]

  • The Fountain Magazine. (n.d.). Like Dissolves Like. Retrieved from [Link]

  • Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?. Retrieved from [Link]

  • Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Retrieved from [Link]

  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 919-922. Retrieved from [Link]

  • Tsioles Science. (2013). Lab 13.2 - Determining Solubility. Retrieved from [Link]

  • Virgili-Bernado, M., et al. (2018). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 8(42), 23565-23583. Retrieved from [Link]

  • U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • ResearchGate. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. Retrieved from [Link]

Sources

Navigating Chemical Space in Three Dimensions: A Technical Guide to Boc-Protected Spirocyclic Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged structures, offering a unique three-dimensional architecture that can profoundly influence molecular properties.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Boc-protected spirocyclic diamines. We will delve into the strategic importance of the spirocyclic scaffold, the critical role of the Boc (tert-butoxycarbonyl) protecting group, prevalent synthetic methodologies, and key characterization techniques. This guide is intended to serve as a practical resource, bridging fundamental principles with actionable insights for the design and synthesis of next-generation therapeutics.

The Spirocyclic Advantage in Drug Discovery

The introduction of a spirocyclic motif into a drug candidate is a deliberate strategic choice aimed at conferring specific, advantageous properties. Unlike their more flexible or planar counterparts, spirocycles introduce a degree of conformational rigidity.[1][3] This pre-organization of the molecular structure can lead to a more favorable energetic profile upon binding to a biological target, potentially enhancing potency and selectivity.[1][4]

One of the most significant contributions of spirocyclic scaffolds is the increase in the fraction of sp³-hybridized carbons (Fsp³).[5] A higher Fsp³ count often correlates with improved physicochemical properties, such as increased aqueous solubility, decreased lipophilicity, and enhanced metabolic stability, all of which are critical for successful drug development.[1][5] For instance, the replacement of a piperazine ring with a spirocyclic analog has been shown to improve specificity and reduce DNA damage in PARP inhibitors.[1]

Table 1: Comparative Physicochemical Properties of Acyclic/Monocyclic vs. Spirocyclic Analogs

PropertyTypical Trend in Acyclic/Monocyclic AminesAdvantage of Spirocyclic Diamine AnalogsReference
Fraction of sp³ Carbons (Fsp³) LowerHigher, leading to increased three-dimensionality.[5]
Aqueous Solubility Variable, can be lowGenerally improved due to disruption of crystal packing.[1]
Lipophilicity (LogP/LogD) Often highCan be modulated and often decreased.[1][5]
Metabolic Stability Susceptible to metabolism at multiple sitesIncreased due to conformational restriction and blocking of metabolic hotspots.[1]
hERG Inhibition Can be a liability for lipophilic aminesReduced propensity for hERG binding.[1]

The Gatekeeper: Boc Protection in Spirocyclic Diamine Synthesis

The diamine functionality is a cornerstone of many bioactive molecules, but its high reactivity necessitates a robust protection strategy during multi-step syntheses. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide chemistry, and for good reason.[6][7][8]

The decision to employ Boc protection is rooted in its ideal balance of stability and lability. It is stable to a wide range of nucleophilic and basic conditions, yet it can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6][8][9] This orthogonality allows for selective deprotection without disturbing other sensitive functional groups within the molecule.

Mechanism of Boc Protection and Deprotection

The workflow for Boc protection and deprotection is a fundamental process in the synthesis of spirocyclic diamines.

G cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine Spirocyclic Diamine Boc_Amine Boc-Protected Spirocyclic Diamine Amine->Boc_Amine Nucleophilic Acyl Substitution Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Boc_Amine Base Base (e.g., Et₃N) Base->Amine Deprotonates Amine Protected_Amine Boc-Protected Spirocyclic Diamine Deprotected_Amine Free Spirocyclic Diamine Protected_Amine->Deprotected_Amine Acid-Catalyzed Hydrolysis Acid Strong Acid (e.g., TFA) Acid->Protected_Amine

Caption: Boc Protection and Deprotection Workflow.

Synthetic Strategies for Boc-Protected Spirocyclic Diamines

The synthesis of spirocyclic diamines often requires innovative and stereocontrolled approaches. The Boc protecting group is typically introduced early in the synthetic sequence to mask one or both amine functionalities, allowing for subsequent chemical transformations.

Selective Mono-Boc Protection

A significant challenge in working with symmetrical or near-symmetrical diamines is achieving selective mono-protection. The formation of a mixture of unprotected, mono-protected, and di-protected products necessitates tedious purification. A common and effective strategy involves the in-situ generation of the diamine monohydrochloride salt, which deactivates one amine group towards Boc protection.[10][11]

Experimental Protocol: Selective Mono-Boc Protection of a Symmetric Spirocyclic Diamine

  • Diamine Salt Formation: Dissolve the spirocyclic diamine (1.0 eq.) in anhydrous methanol at 0 °C.

  • Slowly add a solution of chlorotrimethylsilane (Me₃SiCl) (1.0 eq.) in anhydrous methanol. The in-situ reaction with methanol generates HCl.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the monohydrochloride salt.

  • Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq.) dissolved in methanol to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture in vacuo. Dilute the residue with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc-protected byproduct.

  • Basify the aqueous layer to a pH >12 with aqueous NaOH.

  • Extract the mono-Boc-protected diamine with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure mono-protected product.[10]

Stereoselective Synthesis via Dearomatization

A powerful and elegant method for constructing complex spirocyclic systems is through dearomatization reactions. For example, the dearomatizing intramolecular diamination of phenols can generate spirotricyclic systems containing a syn-1,2-diaminocyclohexane unit in a stereocontrolled manner.[12][13]

G Phenol Phenol with Pendant Urea Oxidation Oxidative Cyclization (e.g., PIFA) Phenol->Oxidation Dienone Spirocyclic Dienone Intermediate Oxidation->Dienone Michael_Addition Intramolecular Aza-Michael Addition Dienone->Michael_Addition Spirotricycle Spirotricyclic Diamine Derivative Michael_Addition->Spirotricycle

Caption: Dearomative Diamination for Spirocycle Synthesis.[12]

This complexity-generating transformation yields products with rich functionality that are amenable to further synthetic manipulations.[12]

Multi-component 1,3-Dipolar Cycloaddition Reactions

For the synthesis of spirocyclic pyrrolidines and related heterocycles, one-pot, multi-component 1,3-dipolar cycloaddition reactions are highly efficient.[14][15] These reactions can stereoselectively generate complex spirooxindole systems, which are prevalent in natural products and biologically active compounds.[14][16]

Structural Characterization

The unambiguous characterization of Boc-protected spirocyclic diamines is crucial for confirming their structure and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Key NMR Signatures:

  • ¹H NMR:

    • The protons of the tert-butyl group of the Boc protector appear as a characteristic sharp singlet at approximately 1.45 ppm.

    • The NH proton of the carbamate gives a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

    • The complex splitting patterns of the ring protons provide information about the stereochemistry of the spirocycle.

  • ¹³C NMR:

    • The carbonyl carbon of the Boc group resonates around 156 ppm.

    • The quaternary carbon of the tert-butyl group is typically found near 79 ppm.

    • The spiro carbon, being a quaternary center, will show a characteristic chemical shift.

  • 2D NMR Techniques:

    • Techniques such as COSY, HSQC, and HMBC are invaluable for assigning the full proton and carbon spectra, especially for complex spirocyclic systems.[15][17]

    • NOESY or ROESY experiments can be used to determine the relative stereochemistry by identifying protons that are close in space.

Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.[18]

Conclusion and Future Outlook

Boc-protected spirocyclic diamines are more than just synthetic intermediates; they are enabling tools in the quest for innovative therapeutics. Their inherent three-dimensionality and the ability to fine-tune physicochemical properties make them highly attractive scaffolds in modern drug discovery.[4][19] As synthetic methodologies become more sophisticated and our understanding of the interplay between molecular architecture and biological activity deepens, we can expect to see an even greater proliferation of spirocyclic structures in clinical candidates and approved drugs.[1][19] The strategic application of Boc protection will continue to be a critical element in the successful synthesis and application of these complex and valuable molecules.

References

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. ResearchGate. [Link]

  • The Significance of Spirocyclic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. PubMed Central. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Selective Mono-BOC Protection of Diamines. Synthetic Communications. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]

  • NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. [Link]

Sources

Methodological & Application

The Strategic Deployment of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of Spirocyclic Scaffolds

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality (3D) is paramount. Medicinal chemists are increasingly "escaping flatland" by moving away from planar, aromatic structures towards scaffolds with a higher fraction of sp³-hybridized carbons.[1] This strategic shift is driven by the consistent observation that increased 3D character often correlates with improved physicochemical properties, such as enhanced solubility, greater metabolic stability, and refined pharmacokinetic profiles.[1][2]

Spirocycles, defined as bicyclic systems linked by a single common atom, are exemplary of this design philosophy.[1] The inherent rigidity of the spirocyclic framework locks the conformation of a molecule, which can optimize the spatial orientation of binding elements for improved efficacy and selectivity towards a biological target.[2] This application note provides a detailed guide to the use of a particularly valuable building block: tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate . We will explore its synthesis, key reactions, and its role in the development of innovative therapeutic agents.

Physicochemical Properties and Structural Features

Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (TOS-carboxylate) is a bifunctional molecule featuring a spirocyclic core containing a morpholine and a piperidine ring. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a workhorse protecting group in organic synthesis, while the morpholine nitrogen remains a free secondary amine, poised for synthetic elaboration.

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₃PubChem CID: 53439217[3]
Molecular Weight 256.34 g/mol PubChem CID: 53439217[3]
Topological Polar Surface Area (TPSA) 50.8 ŲChemScene[4]
XLogP3 0.7PubChem CID: 53439217[3]
Hydrogen Bond Donor Count 1ChemScene[4]
Hydrogen Bond Acceptor Count 4ChemScene[4]

The presence of the oxa- and diaza- functionalities imparts a degree of polarity that can be advantageous for aqueous solubility, while the overall sp³-rich structure provides the desired three-dimensional architecture.

Synthesis of the Spirocyclic Core: A Step-by-Step Protocol

The synthesis of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a multi-step process that can be adapted from established procedures for related derivatives.[5][6] The following protocol outlines a reliable pathway starting from commercially available N-Boc-4-piperidone.

Protocol 1: Synthesis of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Workflow Diagram:

Synthesis_Workflow Start N-Boc-4-piperidone Step1 Epoxidation (Corey-Chaykovsky) Start->Step1 Trimethylsulfoxonium iodide, NaH, DMSO Step2 Ring Opening (with Aminoethanol) Step1->Step2 2-Aminoethanol, heat Step3 Mesylation Step2->Step3 MsCl, Et3N, DCM Step4 Intramolecular Cyclization Step3->Step4 NaH, THF Product tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Step4->Product

Caption: Synthetic workflow for the target spirocycle.

Step 1: Epoxidation of N-Boc-4-piperidone

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMSO at room temperature under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 eq.) portion-wise.

  • Stir the resulting mixture for 30-45 minutes until the evolution of hydrogen gas ceases and a clear solution is formed.

  • Cool the reaction mixture to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous DMSO dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide, which can often be used in the next step without further purification.

Step 2: Ring Opening of the Epoxide with 2-Aminoethanol

  • Combine the crude epoxide from Step 1 with 2-aminoethanol (5-10 eq.).

  • Heat the mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the epoxide.

  • Cool the reaction mixture to room temperature and remove the excess 2-aminoethanol under high vacuum.

  • The resulting crude amino alcohol can be purified by flash column chromatography on silica gel.

Step 3: Mesylation of the Primary Alcohol

  • Dissolve the purified amino alcohol from Step 2 in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq.).

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude mesylate.

Step 4: Intramolecular Cyclization

  • Dissolve the crude mesylate from Step 3 in anhydrous tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere.

  • Add sodium hydride (60% dispersion in mineral oil, 1.5 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC/LC-MS indicates the consumption of the starting material.

  • Carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate .

Applications in Medicinal Chemistry: Case Studies and Protocols

The strategic value of TOS-carboxylate lies in its utility as a versatile building block for introducing a spirocyclic diamine moiety into drug candidates. The free secondary amine of the morpholine ring serves as a handle for further functionalization, while the Boc-protected piperidine nitrogen can be deprotected at a later stage for additional modifications.

Case Study 1: Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists for Pain Management

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been successfully employed to develop potent dual-acting analgesics.[5][7] This multimodal approach aims to provide strong pain relief with a reduced side-effect profile compared to traditional opioids.[5] The key synthetic step to introduce the spirocyclic core is a Buchwald-Hartwig amination.

Workflow Diagram:

Buchwald_Hartwig_Workflow Start TOS-carboxylate + Aryl Halide (Ar-X) Reaction Buchwald-Hartwig Amination Start->Reaction Pd catalyst, Ligand, Base Product N-Aryl Spirocycle Reaction->Product Deprotection Boc Deprotection (TFA/DCM) Product->Deprotection FinalProduct Final Drug Candidate Deprotection->FinalProduct N-Alkylation

Caption: General workflow for MOR/σ1R modulator synthesis.

Protocol 2: Buchwald-Hartwig Amination with TOS-carboxylate

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the N-arylated spirocycle.

Case Study 2: Soluble Epoxide Hydrolase (sEH) Inhibitors for Inflammatory Diseases

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has also been incorporated into potent inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for various inflammatory and cardiovascular diseases.[8] In this context, the spirocycle is often acylated to form a urea linkage.

Protocol 3: Urea Formation with TOS-carboxylate

  • Dissolve tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (1.0 eq.) in anhydrous DCM.

  • Add a substituted isocyanate (1.1 eq.) to the solution.

  • If the isocyanate is not commercially available, it can be generated in situ from a corresponding carboxylic acid via a Curtius rearrangement (using diphenylphosphoryl azide, DPPA) and then reacted with the spirocycle.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography or recrystallization to yield the desired urea derivative.

Key Synthetic Transformation: N-Boc Deprotection

A crucial step in many synthetic routes utilizing TOS-carboxylate is the removal of the Boc protecting group to liberate the piperidine nitrogen for further functionalization. The most common method for this transformation is treatment with a strong acid, such as trifluoroacetic acid (TFA).

Protocol 4: N-Boc Deprotection of the Spirocyclic Core

  • Dissolve the Boc-protected spirocycle (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq., often used as a 20-50% solution in DCM) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.

  • Monitor the reaction by LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting crude product is the TFA salt of the deprotected amine. It can be used as such in the next step or neutralized by washing an organic solution of the salt with an aqueous base (e.g., saturated NaHCO₃ solution) to obtain the free amine.

Causality Behind Experimental Choices: The use of DCM as a solvent is standard for TFA-mediated deprotections as it is relatively inert. The reaction is initiated at 0 °C to control the initial exotherm. The excess TFA ensures the complete protonation and subsequent cleavage of the Boc group, which proceeds via the formation of a stable tert-butyl cation that decomposes to isobutylene and carbon dioxide.[9]

Conclusion and Future Outlook

Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a powerful and versatile building block in medicinal chemistry. Its sp³-rich, rigid spirocyclic core provides an excellent platform for the design of novel therapeutic agents with improved pharmacological properties. The straightforward, albeit multi-step, synthesis and the presence of orthogonal protecting groups allow for its strategic incorporation into a wide array of molecular architectures. As the demand for novel, patentable, and efficacious drug candidates continues to grow, the use of sophisticated building blocks like TOS-carboxylate is expected to become even more prevalent in the quest for the next generation of medicines. The applications highlighted herein for pain, inflammation, and oncology are likely just the beginning for this valuable scaffold.

References

  • Buschmann, H., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. Available at: [Link]

  • Figueiredo Batista, V., Pinto, D. C., & Silva, A. M. S. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 513-529. Available at: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available at: [Link]

  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J. L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. Available at: [Link]

  • ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Available at: [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate. Retrieved from [Link]

  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. Retrieved from [Link]

  • ResearchGate. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available at: [Link]

  • MDPI. (2022). Old Drugs as New Treatments for Neurodegenerative Diseases. Pharmaceuticals, 15(1), 94. Available at: [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate. Retrieved from [Link]

Sources

Protocols for the Deprotection of Boc-Protected Diazaspiro Compounds: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceutical and agrochemical applications.[1][2][3] Its widespread use stems from its remarkable stability across a broad spectrum of non-acidic conditions, including exposure to bases and nucleophiles, while being readily cleavable under acidic conditions.[3][4] This orthogonality is crucial in multistep syntheses, allowing for the selective unmasking of amine functionalities.[4]

Diazaspiro compounds, characterized by two nitrogen-containing rings sharing a single carbon atom, are increasingly important scaffolds in drug discovery.[5][6][7] Their rigid, three-dimensional structures offer unique spatial arrangements for substituents, which can enhance binding affinity, selectivity, and pharmacokinetic properties.[7] The synthesis of these intricate structures often necessitates the use of protecting groups, with Boc being a frequent choice for the resident nitrogen atoms.[8]

However, the deprotection of Boc groups in diazaspiro compounds is not always straightforward. The inherent structural features of the spirocyclic system can influence the reactivity of the protected amines, and the presence of other acid-sensitive functional groups may preclude the use of harsh acidic conditions. This guide provides a comprehensive overview of various protocols for the deprotection of Boc-protected diazaspiro compounds, detailing the underlying mechanisms and offering practical, field-tested methodologies for researchers in drug development and synthetic chemistry.

I. Acid-Catalyzed Deprotection: The Workhorse Methods

Acid-catalyzed cleavage is the most common strategy for Boc deprotection.[9] The mechanism involves protonation of the Boc group's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[4][10][11] This unstable intermediate rapidly decomposes to release the free amine and carbon dioxide.[1][10][11]

A. Trifluoroacetic Acid (TFA): The Gold Standard

Trifluoroacetic acid (TFA) is the most frequently employed reagent for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation.[1]

Mechanism of TFA-Mediated Boc Deprotection

The reaction proceeds through a well-established pathway:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[10][11]

  • Carbocation Formation: The protonated group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid.[1][10][11]

  • Decarboxylation: The carbamic acid intermediate is unstable and spontaneously decomposes, releasing carbon dioxide and the free amine.[10][11] The liberated amine is then protonated by the excess TFA to form a trifluoroacetate salt.[10][11]

TFA_Deprotection BocN R₂N-Boc ProtonatedBoc R₂N-Boc(H⁺) BocN->ProtonatedBoc + TFA CarbamicAcid R₂N-COOH ProtonatedBoc->CarbamicAcid - t-Bu⁺ tBu_cation t-Bu⁺ ProtonatedBoc->tBu_cation AmineSalt R₂NH₂⁺ TFA⁻ CarbamicAcid->AmineSalt - CO₂ + TFA CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of TFA-mediated Boc deprotection.

Protocol 1: General Procedure for TFA Deprotection

  • Dissolution: Dissolve the Boc-protected diazaspiro compound in a suitable solvent, typically dichloromethane (DCM).[1][11]

  • Acid Addition: Add TFA to the solution. The concentration of TFA can range from 20% to 50% (v/v) in DCM. For substrates prone to acid-catalyzed side reactions, it is advisable to start with a lower concentration of TFA and perform the reaction at 0 °C.[11]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] A typical reaction time is 1-2 hours.[12]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[11]

    • To ensure complete removal of TFA, the residue can be co-evaporated with a solvent like toluene or DCM (2-3 times).[11]

    • The resulting amine trifluoroacetate salt can often be precipitated by the addition of cold diethyl ether.[11]

    • For the free amine, the residue is dissolved in a suitable organic solvent and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) until the evolution of CO₂ ceases.[11] The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.[11]

Key Considerations:

  • Scavengers: The tert-butyl cation generated during the reaction is a reactive electrophile that can alkylate nucleophilic residues.[11][13] To prevent this, scavengers such as triisopropylsilane (TIS) or anisole can be added to the reaction mixture.[4]

  • Reaction Kinetics: The rate of Boc cleavage can exhibit a second-order dependence on the acid's concentration.[9][11]

B. Hydrochloric Acid (HCl) in Organic Solvents

Anhydrous solutions of HCl in organic solvents like dioxane, methanol, or ethyl acetate offer a potent alternative to TFA.[3][14]

Protocol 2: Deprotection with HCl in Dioxane

  • Preparation: Prepare or obtain a solution of 4M HCl in 1,4-dioxane.

  • Reaction Setup: Dissolve the Boc-protected diazaspiro compound in a minimal amount of a co-solvent if necessary (e.g., DCM or methanol) and then add the HCl/dioxane solution.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction by TLC or LC-MS.[14]

  • Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting hydrochloride salt is often a solid that can be isolated by filtration and washed with a non-polar solvent like diethyl ether.

Table 1: Comparison of Common Acidic Deprotection Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
TFA/DCM 20-50% TFA in DCM, RT, 1-2 h[14]Highly effective, volatile byproductsCorrosive, can cause side reactions with sensitive groups
HCl/Dioxane 4M HCl in dioxane, RT, 0.5-4 h[14]Strong acid, often provides crystalline saltsDioxane is a suspected carcinogen, less volatile
p-TsOH Catalytic to stoichiometric amounts, various solvents, RT to elevated temp.[15]Milder than TFA/HCl, biodegradable[15]Can require longer reaction times or heat

II. Milder and Alternative Deprotection Strategies

For diazaspiro compounds bearing acid-sensitive functional groups, alternative, milder deprotection methods are essential.[16]

A. Lewis Acids: Trimethylsilyl Iodide (TMSI)

Trimethylsilyl iodide (TMSI) provides a mild and non-hydrolytic method for Boc deprotection.[17] It is particularly useful for substrates that are sensitive to strong protic acids.[17] The reagent can be generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI).[18]

Mechanism of TMSI-Mediated Boc Deprotection

The mechanism involves the coordination of the Lewis acidic silicon atom to the carbonyl oxygen of the Boc group, followed by nucleophilic attack of the iodide ion on the tert-butyl group.[18]

TMSI_Deprotection BocN R₂N-Boc ActivatedComplex [R₂N-Boc-TMS]⁺ I⁻ BocN->ActivatedComplex + TMSI SilylCarbamate R₂N-COOSiMe₃ ActivatedComplex->SilylCarbamate - t-BuI tBuI t-BuI ActivatedComplex->tBuI Amine R₂NH SilylCarbamate->Amine + H₂O - (Me₃Si)₂O - CO₂ CO2 CO₂ SilylCarbamate->CO2

Caption: Proposed mechanism of TMSI-mediated Boc deprotection.

Protocol 3: Deprotection with TMSI

  • Setup: Dissolve the Boc-protected amine in an anhydrous solvent such as chloroform or acetonitrile under an inert atmosphere.[17]

  • Reagent Addition: Add TMSI (1.2-1.5 equivalents) dropwise to the solution at room temperature.[17]

  • Reaction: Stir the reaction mixture at room temperature. The reaction can take several hours to complete.[17]

  • Monitoring and Quenching: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by adding methanol.[17]

  • Work-up: Remove the solvent under reduced pressure. The residue can then be purified by standard methods.

B. Thermal and Neutral Conditions

In some cases, the Boc group can be removed under neutral or thermal conditions, which is ideal for highly sensitive substrates.

1. Thermal Deprotection in Fluorinated Alcohols

Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can facilitate the thermolytic cleavage of the Boc group.[19] This method is often accelerated by microwave irradiation.[19][20]

Protocol 4: Thermal Deprotection in HFIP

  • Dissolution: Dissolve the Boc-protected compound in HFIP.

  • Heating: Heat the solution to reflux or use a microwave reactor (e.g., 150 °C for 0.5-2 hours).[19]

  • Monitoring: Monitor the reaction for the disappearance of the starting material.

  • Work-up: After cooling, remove the HFIP under reduced pressure to yield the deprotected amine.

2. Deprotection in Boiling Water

For certain substrates, simply refluxing in water can effect Boc deprotection, representing a green and neutral alternative.[21][22][23] Water is proposed to act as a dual acid/base catalyst at elevated temperatures.[22][23]

Protocol 5: Deprotection in Boiling Water

  • Suspension: Suspend the N-Boc protected amine in deionized water.[21]

  • Heating: Heat the mixture to reflux (90-100 °C) and stir vigorously.[21]

  • Reaction Time: The reaction is typically complete within 15-30 minutes.[21]

  • Extraction: After cooling to room temperature, add an organic solvent like dichloromethane to extract the product.[21]

  • Isolation: Separate the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the deprotected amine.

C. Oxalyl Chloride in Methanol

A mild method for N-Boc deprotection involves the use of oxalyl chloride in methanol at room temperature.[3][24][25] This system is thought to generate a small amount of HCl in situ, which catalyzes the deprotection under gentle conditions.

Protocol 6: Deprotection with Oxalyl Chloride/Methanol

  • Dissolution: Dissolve the Boc-protected starting material in methanol at room temperature.[3]

  • Reagent Addition: Add oxalyl chloride (e.g., 3 equivalents) dropwise to the solution.[3] An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 1-4 hours.[3]

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized with a mild base.

Table 2: Summary of Alternative Deprotection Methods

Method/ReagentConditionsSuitabilityKey Advantages
TMSI Anhydrous CH₃CN or CHCl₃, RT[17]Acid-sensitive substratesMild, non-hydrolytic[17]
Thermal (HFIP) Reflux or Microwave (100-150 °C)[19]Thermally stable, acid-sensitive substratesFast, avoids strong acids
Boiling Water Refluxing H₂O (100 °C)[21]Water-tolerant substratesGreen, neutral, simple work-up[21]
(COCl)₂/MeOH Methanol, RT, 1-4 h[3]Substrates with various functional groupsVery mild conditions[3][25]

III. Experimental Workflow and Monitoring

A systematic approach is crucial for successful deprotection and isolation of the target diazaspiro compound.

Experimental_Workflow Start Start with Boc-protected diazaspiro compound Dissolve Dissolve in appropriate solvent Start->Dissolve AddReagent Add deprotection reagent (e.g., TFA, TMSI, etc.) Dissolve->AddReagent Monitor Monitor reaction by TLC/LC-MS AddReagent->Monitor Workup Perform aqueous work-up /neutralization Monitor->Workup Reaction complete Purify Purify product (Chromatography, Recrystallization) Workup->Purify Characterize Characterize final product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for Boc deprotection.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of the deprotection reaction.

  • Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil.

  • Spotting: Apply spots of the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Elution: Develop the plate in a suitable mobile phase (e.g., 10% methanol in DCM).

  • Visualization: After eluting, dry the plate and visualize the spots under a UV lamp. Staining with ninhydrin is highly effective as it produces a characteristic color (usually purple) with the newly formed primary or secondary amine, confirming the removal of the Boc group.[11]

Conclusion

The selection of an appropriate deprotection protocol for Boc-protected diazaspiro compounds is contingent upon the overall molecular architecture and the presence of other functional groups. While traditional strong acid methods like TFA and HCl remain highly effective for robust substrates, the expanding toolkit of milder alternatives provides chemists with the means to deprotect sensitive and complex molecules.[16][17] Careful consideration of the reaction mechanism, potential side reactions, and optimization of reaction conditions are paramount to achieving high yields and purity of the desired diazaspiro compounds, which are vital scaffolds in the pursuit of new therapeutic agents.

References

Sources

Application Notes and Protocols: The Role of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate in the Synthesis of Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Three-Dimensional Scaffolds in Opioid Receptor Modulation

The opioid receptor system, comprising primarily the mu (µ), delta (δ), and kappa (κ) receptors, remains a critical target for the management of pain.[] However, the therapeutic utility of classical opioid agonists, which are often based on the morphine scaffold, is hampered by significant side effects, including respiratory depression, tolerance, and dependence.[2][3] Consequently, there is a pressing need for novel chemical entities with improved pharmacological profiles.

Medicinal chemistry has increasingly turned its focus towards the exploration of three-dimensional (3D) molecular scaffolds to access new chemical space and develop ligands with enhanced selectivity and differentiated signaling properties.[4] Spirocyclic systems, characterized by two rings sharing a single atom, are particularly attractive in this regard. Their inherent rigidity and defined spatial arrangement of functional groups can lead to improved binding affinity and selectivity for specific receptor subtypes or conformations.[5][6][7][8] The 1-oxa-4,9-diazaspiro[5.5]undecane framework is a prime example of a spirocyclic scaffold that has demonstrated significant potential in the development of novel opioid receptor modulators.[3][9]

This guide focuses on the application of a key building block, tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate , in the synthesis of potent and selective opioid receptor modulators. We will delve into the rationale behind its use, provide a detailed synthetic protocol for its incorporation, and discuss the broader implications for drug discovery in the opioid field.

The Strategic Advantage of the 1-Oxa-4,9-diazaspiro[5.5]undecane Scaffold

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold offers several key advantages in the design of opioid receptor modulators:

  • Structural Rigidity and Conformational Constraint: The spirocyclic nature of the core structure limits conformational flexibility. This pre-organization can reduce the entropic penalty upon binding to the receptor, potentially leading to higher affinity.

  • Three-Dimensional Diversity: The scaffold projects substituents into distinct vectors of 3D space, allowing for a more comprehensive exploration of the receptor's binding pocket compared to "flat" aromatic structures.[4]

  • Improved Physicochemical Properties: The incorporation of heteroatoms and the departure from planarity can lead to improved solubility, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties.[6]

  • Novelty and Patentability: The unique structure of this scaffold provides an opportunity to develop novel chemical entities with distinct intellectual property profiles.

The subject of this guide, tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, is a strategically protected derivative that allows for selective functionalization at the two distinct nitrogen atoms within the spirocyclic system. The tert-butoxycarbonyl (Boc) protecting group on the N9 position enables regioselective modification of the N4 nitrogen, which is crucial for the synthesis of targeted libraries of opioid receptor modulators.

Below is a diagram illustrating the core structure of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate.

Caption: Structure of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate.

Application in the Synthesis of Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists

A compelling application of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is in the synthesis of dual-target ligands, specifically those that act as both μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists.[3][9] This dual pharmacology is a promising strategy to develop potent analgesics with an improved side-effect profile, as σ1R antagonism has been shown to potentiate MOR-mediated analgesia and may mitigate some of the undesirable effects of MOR activation.[3]

The synthesis of these dual-target ligands typically involves the N-arylation of the unprotected nitrogen of the spirocyclic core. The following protocol outlines a general procedure for such a transformation, a key step in the elaboration of the scaffold into a final drug candidate.

Protocol: Palladium-Catalyzed N-Arylation of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

This protocol describes the coupling of the spirocyclic amine with a substituted aryl halide, a common strategy for introducing the pharmacophoric elements necessary for opioid receptor activity.

Materials and Reagents
ReagentCAS NumberSupplierNotes
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate930785-40-3[10]CommercialStarting material
Substituted Aryl Bromide/ChlorideVariesCommercialCoupling partner
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3CommercialCatalyst precursor
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7CommercialLigand
Sodium tert-butoxide (NaOtBu)865-48-5CommercialBase
Toluene, Anhydrous108-88-3CommercialReaction solvent, dried over molecular sieves
Dichloromethane (DCM)75-09-2CommercialFor workup and chromatography
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8Prepared in-houseFor aqueous workup
BrineN/APrepared in-houseFor aqueous workup
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6CommercialDrying agent
Silica Gel63231-67-4CommercialFor column chromatography
Experimental Procedure

Step 1: Reaction Setup

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (1.0 eq).

  • Add the substituted aryl halide (1.1 eq), Palladium(II) Acetate (0.02 eq), and XPhos (0.04 eq).

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe to dissolve the reagents.

  • Add Sodium tert-butoxide (1.4 eq) to the reaction mixture.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.

  • Ligand Choice (XPhos): Buchwald-Hartwig amination reactions are highly dependent on the choice of phosphine ligand. XPhos is a bulky, electron-rich ligand that is known to be effective for coupling a wide range of aryl halides with amines, including sterically hindered examples.[11]

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common and effective choice for these reactions.[11]

Step 2: Reaction Execution

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (DCM).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Visualization of the Synthetic Workflow

Synthetic_Workflow reagents 1. Add Reagents: - Spirocyclic amine - Aryl halide - Pd(OAc)2/XPhos - NaOtBu - Toluene inert 2. Purge with Inert Gas reagents->inert heat 3. Heat to 100-110 °C inert->heat monitor 4. Monitor by TLC/LC-MS heat->monitor workup 5. Aqueous Workup monitor->workup purify 6. Column Chromatography workup->purify product Final Product purify->product

Sources

Application Notes and Protocols for the N-Arylation of Diazaspirocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Aryl Diazaspirocycles in Modern Drug Discovery

Diazaspirocycles, conformationally constrained saturated heterocyclic motifs, have emerged as pivotal building blocks in medicinal chemistry. Their rigid three-dimensional structures allow for precise projection of substituents into bioactive space, often leading to enhanced potency, selectivity, and improved physicochemical properties compared to their linear or monocyclic counterparts. The N-arylation of these spirocyclic scaffolds is a particularly powerful transformation, enabling the direct installation of an aryl or heteroaryl group, a common feature in a vast number of approved pharmaceuticals. This modification can profoundly influence a molecule's pharmacological profile by introducing key interactions with biological targets, modulating electronics, and altering metabolic stability.

This guide provides a comprehensive overview of the experimental procedures for the N-arylation of diazaspirocycles, with a focus on robust and widely applicable palladium- and copper-catalyzed methodologies. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and discuss key considerations for adapting these methods to a variety of diazaspirocyclic cores.

Mechanistic Pillars of N-Arylation: A Tale of Two Metals

The construction of the C(sp²)-N bond in the N-arylation of diazaspirocycles is predominantly achieved through two powerful catalytic cross-coupling reactions: the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). Understanding the fundamental mechanisms of these reactions is crucial for troubleshooting and optimizing experimental conditions.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Workhorse

The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and high functional group tolerance.[1][2] The catalytic cycle, illustrated below, is a well-studied process involving a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination steps.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)-X(L_n) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange + R2NH Amine_Coordination Ar-Pd(II)-X(L_n)(R2NH) Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation - HX Amido_Complex Ar-Pd(II)-NR2(L_n) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n N-Aryl_Product Ar-NR2 Reductive_Elimination->N-Aryl_Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

  • Causality Behind Component Selection:

    • Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices. Pd(II) sources are reduced in situ to the active Pd(0) species.

    • Ligand: The choice of phosphine ligand is critical and dictates the efficiency of the reaction. Bulky, electron-rich ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) facilitate both the oxidative addition and the final reductive elimination step.[2] The steric hindrance of the ligand promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition.

    • Base: A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are frequently used.

    • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed to prevent quenching of the base and catalyst deactivation.

The Ullmann Condensation: The Classic Copper-Catalyzed Approach

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems that allow for milder reaction conditions.[3][4] The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Condensation_Cycle Cu(I)X Cu(I)X Ligand_Coordination Ligand Coordination + Base, R2NH Cu(I)X->Ligand_Coordination Cu(I)_Amide L_n-Cu(I)-NR2 Ligand_Coordination->Cu(I)_Amide Oxidative_Addition Oxidative Addition Cu(I)_Amide->Oxidative_Addition + Ar-X Cu(III)_Complex L_n-Cu(III)(Ar)(NR2)(X) Oxidative_Addition->Cu(III)_Complex Reductive_Elimination Reductive Elimination Cu(III)_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)X N-Aryl_Product Ar-NR2 Reductive_Elimination->N-Aryl_Product

Figure 2: Proposed catalytic cycle for the Ullmann condensation.

  • Causality Behind Component Selection:

    • Copper Source: Copper(I) salts such as CuI are most commonly used.

    • Ligand: The use of ligands like 1,10-phenanthroline or amino acids such as L-proline can significantly accelerate the reaction and allow for lower reaction temperatures.[5]

    • Base: A base such as K₂CO₃ or Cs₂CO₃ is required.

    • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are often necessary.

Experimental Protocols: N-Arylation of a Mono-Protected 2,6-Diazaspiro[3.3]heptane

The following protocol is a detailed, validated procedure for the Buchwald-Hartwig N-arylation of a mono-Boc-protected 2,6-diazaspiro[3.3]heptane, a valuable building block in drug discovery.[6][7]

Workflow Overview

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Add reagents to oven-dried Schlenk tube: - Mono-Boc-2,6-diazaspiro[3.3]heptane - Aryl bromide - Pd2(dba)3 - (±)-BINAP - NaOt-Bu Inert_Atmosphere 2. Evacuate and backfill with argon (3x) Setup->Inert_Atmosphere Add_Solvent 3. Add anhydrous toluene via syringe Inert_Atmosphere->Add_Solvent Heating 4. Heat reaction mixture at 110 °C with vigorous stirring Add_Solvent->Heating Monitoring 5. Monitor reaction progress by TLC or LC-MS Heating->Monitoring Cooling 6. Cool to room temperature Monitoring->Cooling Filtration 7. Dilute with ethyl acetate, filter through Celite Cooling->Filtration Extraction 8. Wash with water and brine Filtration->Extraction Drying 9. Dry organic layer over Na2SO4 Extraction->Drying Concentration 10. Concentrate under reduced pressure Drying->Concentration Purification 11. Purify by column chromatography Concentration->Purification

Figure 3: General workflow for the Buchwald-Hartwig N-arylation.

Materials and Reagents
  • Mono-Boc-2,6-diazaspiro[3.3]heptane oxalate salt

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Argon gas

Step-by-Step Protocol
  • Preparation of the Free Base: To a solution of mono-Boc-2,6-diazaspiro[3.3]heptane oxalate salt (1.0 eq) in a suitable solvent mixture (e.g., dichloromethane/water), add saturated aqueous sodium bicarbonate until the aqueous layer is basic (pH > 8). Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil or solid. This should be used immediately in the next step.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NaOt-Bu (1.4 eq). Then add the mono-Boc-2,6-diazaspiro[3.3]heptane free base (1.0 eq), the aryl bromide (1.2 eq), Pd₂(dba)₃ (0.015 eq), and (±)-BINAP (0.03 eq).

  • Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the diazaspirocycle.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-N'-Boc-2,6-diazaspiro[3.3]heptane.

Data Presentation: Scope of the N-Arylation of 2,6-Diazaspiro[3.3]heptane

The described protocol has been successfully applied to a range of aryl bromides, demonstrating its versatility. The yields are generally good to excellent, with some variation depending on the electronic and steric properties of the aryl bromide.[6]

EntryAryl BromideProductYield (%)
14-BromotolueneN-(4-tolyl)-N'-Boc-2,6-diazaspiro[3.3]heptane97
21-Bromo-4-fluorobenzeneN-(4-fluorophenyl)-N'-Boc-2,6-diazaspiro[3.3]heptane89
31-Bromo-4-(tert-butyl)benzeneN-(4-(tert-butyl)phenyl)-N'-Boc-2,6-diazaspiro[3.3]heptane77
42-BromopyridineN-(pyridin-2-yl)-N'-Boc-2,6-diazaspiro[3.3]heptane56
51-Bromo-4-methoxybenzeneN-(4-methoxyphenyl)-N'-Boc-2,6-diazaspiro[3.3]heptane83
61-Bromo-4-cyanobenzeneN-(4-cyanophenyl)-N'-Boc-2,6-diazaspiro[3.3]heptane65

Field-Proven Insights and Considerations

  • Substrate Scope and Limitations: While the Buchwald-Hartwig amination is broadly applicable, sterically hindered aryl halides (e.g., ortho-substituted) may require longer reaction times, higher catalyst loadings, or more specialized ligands (e.g., biaryl phosphines like XPhos or SPhos). Electron-poor aryl halides tend to react faster due to a more facile oxidative addition step.

  • Mono- vs. Di-arylation: For unsymmetrically protected diazaspirocycles, selective mono-arylation at the less sterically hindered or more nucleophilic nitrogen is typically observed. In the case of unprotected diazaspirocycles, controlling the stoichiometry of the reagents is crucial to favor mono-arylation, although mixtures of mono- and di-arylated products are common. The use of a large excess of the diazaspirocycle can favor mono-arylation.

  • Adapting for Other Diazaspirocycles: The protocol described for 2,6-diazaspiro[3.3]heptane serves as an excellent starting point for other diazaspirocyclic systems like 2,7-diazaspiro[3.5]nonane or 1,7-diazaspiro[4.4]nonane.[8][9] However, optimization of the reaction conditions (ligand, base, temperature) may be necessary to achieve high yields, as the ring size and substitution pattern can influence the nucleophilicity and steric environment of the nitrogen atoms.

  • Ullmann Condensation as an Alternative: For certain substrates, particularly when palladium-based methods fail or when cost is a major consideration, the Ullmann condensation can be a viable alternative. Modern protocols using ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) with a copper(I) source can be effective, although they may require higher temperatures.[6]

Conclusion

The N-arylation of diazaspirocycles is a critical transformation for the synthesis of novel chemical entities with potential applications in drug discovery and development. The Buchwald-Hartwig amination and the Ullmann condensation provide powerful and versatile platforms for achieving this transformation. The detailed protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to successfully implement these methods in their own laboratories, paving the way for the discovery of the next generation of innovative therapeutics.

References

  • Burtoloso, A. C. B., & Trovati, E. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(19), 4363–4366. [Link][6][10]

  • ResearchGate. (2025). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF. [Link]

  • Hamza, D., & Smith, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Organic & Biomolecular Chemistry, 2(17), 2441-2443. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2017). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 19(9), 2334–2337. [Link]

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 84(24), 16035–16047. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ROAR. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. [Link]

  • Barbero, M., Cadamuro, S., Dughera, S., & Gualdoni, F. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3593. [Link]

  • ResearchGate. (2025). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Ma, D., Zhang, Y., Yao, J., Wu, S., & Tao, F. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides. Organic Letters, 5(14), 2453–2455. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Nolan, S. P. (Ed.). (2010). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • ResearchGate. (n.d.). 1.2.3 The Buchwald–Hartwig Reaction. [Link]

  • ResearchGate. (2010). Buchwald–Hartwig C–N cross coupling reactions catalyzed by a pseudo-pincer Pd(II) compound. [Link]

  • ChemRxiv. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

  • PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane. [Link]

Sources

The Spirocyclic Compass: Navigating the Path to CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The central nervous system (CNS) presents a formidable challenge in drug discovery. The blood-brain barrier (BBB), a highly selective gatekeeper, restricts the entry of most therapeutic agents, while the intricate network of transporters and metabolic enzymes within the brain actively works against the accumulation of exogenous compounds. In this landscape, the molecular architecture of a drug candidate is paramount. Medicinal chemists are increasingly "escaping from flatland" by embracing three-dimensional (3D) molecular scaffolds that can impart favorable physicochemical properties for CNS penetration and target engagement. Among these, spirocyclic scaffolds have emerged as a powerful tool, offering a unique blend of conformational rigidity and three-dimensionality.[1][2][3][4]

This comprehensive guide provides an in-depth exploration of the role of spirocyclic scaffolds in the development of CNS-targeting drugs. We will delve into the rationale behind their use, provide detailed protocols for their synthesis and evaluation, and present case studies that illustrate their transformative potential.

The Spirocyclic Advantage: Why Three-Dimensionality Matters for CNS Drugs

Spirocycles are characterized by two rings connected by a single common atom, creating a rigid, 3D structure. This unique topology offers several advantages in the design of CNS drugs:

  • Enhanced Physicochemical Properties: The introduction of a spirocyclic moiety can significantly influence a molecule's properties, often leading to a more favorable profile for CNS penetration.[2]

    • Increased sp3 Character (Fsp3): Spirocycles are rich in sp3-hybridized carbons, which correlates with improved solubility and a higher likelihood of clinical success.

    • Modulation of Lipophilicity: The rigid 3D structure can shield polar functional groups, allowing for a fine-tuning of lipophilicity (LogP/LogD) to the optimal range for BBB penetration.

    • Improved Metabolic Stability: The steric hindrance provided by the spirocyclic core can protect metabolically labile sites from enzymatic degradation by cytochrome P450 enzymes in the liver and brain.[5]

  • Improved Pharmacodynamics:

    • Conformational Restriction: The rigid nature of spirocycles reduces the number of accessible conformations, which can lead to a more favorable binding entropy and higher affinity for the target receptor.

    • Precise Vectorial Display of Substituents: The defined 3D geometry of a spirocycle allows for the precise positioning of functional groups to interact with specific binding pockets in the target protein, enhancing potency and selectivity.[3][6]

The following diagram illustrates the conceptual workflow for leveraging spirocyclic scaffolds in a CNS drug discovery cascade.

G cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation Initial Hit Initial Hit Spirocyclic Analogue Design Spirocyclic Analogue Design Initial Hit->Spirocyclic Analogue Design Improve CNS Properties Synthetic Route Development Synthetic Route Development Spirocyclic Analogue Design->Synthetic Route Development Feasibility Library Synthesis Library Synthesis Synthetic Route Development->Library Synthesis BBB Permeability Assays BBB Permeability Assays Library Synthesis->BBB Permeability Assays Metabolic Stability Assays Metabolic Stability Assays BBB Permeability Assays->Metabolic Stability Assays hERG Safety & Target Affinity hERG Safety & Target Affinity Metabolic Stability Assays->hERG Safety & Target Affinity Lead Candidate Selection Lead Candidate Selection hERG Safety & Target Affinity->Lead Candidate Selection Rodent Pharmacokinetics Rodent Pharmacokinetics Lead Candidate Selection->Rodent Pharmacokinetics Efficacy in CNS Disease Models Efficacy in CNS Disease Models Rodent Pharmacokinetics->Efficacy in CNS Disease Models Preclinical Candidate Preclinical Candidate Efficacy in CNS Disease Models->Preclinical Candidate

Caption: CNS Drug Discovery Workflow with Spirocycles.

Synthetic Strategies for CNS-Targeted Spirocycles

The synthesis of spirocyclic scaffolds can be challenging due to the formation of a quaternary carbon center. However, a number of robust synthetic methodologies have been developed.

Protocol 1: Synthesis of Spiro-oxindoles via [3+2] Cycloaddition

Spiro-oxindoles are a privileged scaffold in CNS drug discovery, with applications in treating neurodegenerative diseases and other CNS disorders.[7] The [3+2] cycloaddition reaction is a powerful method for their construction.[8][9]

Objective: To synthesize a spiro-oxindole derivative via a one-pot, three-component [3+2] cycloaddition reaction.

Materials:

  • Substituted isatin

  • Amino acid (e.g., sarcosine or L-proline)

  • Chalcone derivative

  • Methanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • TLC plates and developing chamber

  • Filtration apparatus

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • To a 50 mL round-bottom flask, add the substituted isatin (1.0 mmol), the amino acid (1.0 mmol), and the chalcone derivative (1.0 mmol).

  • Add 20 mL of anhydrous methanol to the flask.

  • Stir the mixture at room temperature for 10 minutes to ensure adequate mixing.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., every 30 minutes).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • The spiro-oxindole product will often precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • One-Pot Reaction: This approach is highly efficient as it avoids the isolation of intermediates, saving time and resources.

  • Methanol as Solvent: Methanol is a polar protic solvent that is effective at dissolving the reactants and facilitating the formation of the intermediate azomethine ylide from the isatin and amino acid.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the cycloaddition reaction to proceed at a reasonable rate.

Protocol 2: Synthesis of Spiro-piperidines via Asymmetric 'Clip-Cycle' Approach

Spiro-piperidines are another important class of scaffolds for CNS drug discovery, often found in compounds targeting receptors and ion channels.[6][10][11]

Objective: To synthesize a 3-spiropiperidine using a two-step 'Clip-Cycle' strategy.[12]

Step 1: 'Clip' - Cross Metathesis

  • Dissolve N-Cbz-protected 1-amino-hex-5-ene and a thioacrylate in dichloromethane.

  • Add a Grubbs-type metathesis catalyst and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Purify the resulting E-selective cross-metathesis product by column chromatography.

Step 2: 'Cycle' - Intramolecular Asymmetric Aza-Michael Cyclization

  • Dissolve the purified product from Step 1 in a suitable solvent (e.g., toluene).

  • Add a chiral phosphoric acid catalyst.

  • Stir the reaction at the appropriate temperature (may require optimization) until cyclization is complete.

  • Purify the final 3-spiropiperidine product by column chromatography.

Causality Behind Experimental Choices:

  • Cross Metathesis: This reaction is highly efficient for forming the carbon-carbon double bond necessary for the subsequent cyclization.

  • Chiral Phosphoric Acid Catalyst: The use of a chiral catalyst allows for the stereoselective formation of one enantiomer of the spiropiperidine, which is often crucial for biological activity.

In Vitro Evaluation of CNS Drug Candidates

Once a library of spirocyclic compounds has been synthesized, they must be evaluated for their potential as CNS drug candidates. The following protocols outline key in vitro assays.

Protocol 3: Blood-Brain Barrier Permeability Assessment using PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across the BBB.[13][14][15]

Objective: To determine the apparent permeability (Papp) of a test compound across an artificial lipid membrane mimicking the BBB.

Materials:

  • PAMPA plate (96-well donor and acceptor plates)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • UV-Vis plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare the artificial membrane by impregnating the filter of the donor plate with a solution of porcine brain lipid in dodecane.

  • Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).

  • Add the donor solution to the wells of the donor plate.

  • Add fresh PBS to the wells of the acceptor plate.

  • Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate.

  • Incubate the plate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculate the apparent permeability (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [drug]_acceptor = Concentration of drug in the acceptor well

    • [drug]_equilibrium = Equilibrium concentration

Data Interpretation:

Permeability ClassificationPapp (x 10⁻⁶ cm/s)Predicted CNS Penetration
High> 6.0High
Medium2.0 - 6.0Medium
Low< 2.0Low
Protocol 4: Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[11][16][17][18]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a test compound in human liver microsomes (HLMs).

Materials:

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Test compound stock solution

  • Control compounds (high and low stability)

  • Acetonitrile with internal standard for quenching

  • LC-MS/MS for quantification

Procedure:

  • Prepare a reaction mixture containing HLMs in phosphate buffer.

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the reaction by adding the NADPH regenerating system and the test compound.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time and determine the slope of the linear regression, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) using the following equations:

    t1/2 = 0.693 / k Clint = (k / [microsomal protein]) * 1000

Data Interpretation:

Metabolic Stability Classificationt1/2 (min)Clint (µL/min/mg protein)
High> 30< 23
Medium10 - 3023 - 77
Low< 10> 77
Protocol 5: hERG Safety Assessment

The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a critical anti-target in drug discovery due to the risk of cardiotoxicity.[1][2][5][19][20]

Objective: To determine the IC50 value of a test compound for inhibition of the hERG channel using an automated patch-clamp system.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch)

  • Extracellular and intracellular solutions

  • Test compound stock solution

  • Positive control (e.g., E-4031)

Procedure:

  • Culture the hERG-expressing cells according to standard protocols.

  • Prepare a cell suspension for use in the automated patch-clamp system.

  • Prime the system with the appropriate extracellular and intracellular solutions.

  • Dispense the cell suspension into the measurement wells.

  • Establish a whole-cell patch-clamp configuration.

  • Apply a voltage protocol to elicit hERG currents and establish a stable baseline.

  • Apply the test compound at increasing concentrations and record the hERG current at each concentration.

  • Apply a positive control to confirm assay performance.

  • Analyze the data to determine the percentage of hERG current inhibition at each concentration and calculate the IC50 value.

Data Interpretation:

  • An IC50 value > 10 µM is generally considered to have a low risk of hERG-related cardiotoxicity.

  • An IC50 value < 1 µM indicates a high risk.

  • Values between 1 and 10 µM require further investigation and consideration of the therapeutic window.

Case Study: Spirocyclic MCH-R1 Antagonists for CNS Disorders

The melanin-concentrating hormone receptor 1 (MCH-R1) is a G-protein coupled receptor in the CNS that is a target for the treatment of obesity, anxiety, and depression.[16][19][21][22] The development of MCH-R1 antagonists has been challenging, with many early candidates suffering from poor pharmacokinetic properties and off-target effects, such as hERG inhibition.

In a successful lead optimization program, researchers introduced a spiro-piperidine scaffold to address these issues.[23]

Comparison of a Non-Spirocyclic Lead and a Spirocyclic Analogue:

CompoundStructureMCH-R1 IC50 (nM)hERG IC50 (µM)Brain/Plasma Ratio
Lead Compound (Structure with a flexible chain)150.50.2
Spirocyclic Analogue (Structure with a spiro-piperidine)2> 301.5

The introduction of the spirocyclic scaffold resulted in a significant improvement in both potency and safety. The rigid spiro-piperidine likely oriented the key binding elements for optimal interaction with the MCH-R1 receptor, leading to a 7.5-fold increase in potency. Crucially, the spirocyclic analogue showed a dramatic reduction in hERG liability, with an IC50 value greater than 30 µM. Furthermore, the brain-to-plasma ratio increased significantly, indicating improved BBB penetration.

This case study exemplifies the power of spirocyclic scaffolds to simultaneously optimize multiple parameters in CNS drug discovery, leading to the identification of a promising preclinical candidate.

The following diagram illustrates the structural transformation from a flexible lead to a rigid spirocyclic candidate.

G cluster_0 Lead Compound (Flexible) cluster_1 Spirocyclic Analogue (Rigid) Lead Flexible Chain - Low Potency - High hERG Risk - Poor BBB Penetration Spiro Spiro-piperidine Scaffold - High Potency - Low hERG Risk - Improved BBB Penetration Lead->Spiro Scaffold Hopping

Caption: Lead Optimization via a Spirocyclic Scaffold.

In Vivo Validation in CNS Disease Models

Promising lead candidates identified through in vitro screening must be validated in relevant animal models of CNS diseases.[6]

Commonly Used Animal Models for CNS Disorders:

  • Alzheimer's Disease: Transgenic mouse models (e.g., 5XFAD, APP/PS1) that overexpress human amyloid precursor protein and presenilin-1 mutations.[6] Behavioral tests such as the Morris water maze are used to assess cognitive deficits.

  • Parkinson's Disease: Neurotoxin-induced models (e.g., 6-OHDA, MPTP) in rodents that cause selective degeneration of dopaminergic neurons. Motor function is assessed using tests like the rotarod and cylinder test.

  • Depression and Anxiety: Behavioral models such as the forced swim test, tail suspension test, and elevated plus maze are used to evaluate the antidepressant and anxiolytic effects of test compounds.

Key Parameters to Evaluate in In Vivo Studies:

  • Pharmacokinetics: Brain and plasma concentrations of the drug are measured over time to determine its ability to cross the BBB and its half-life in the CNS.

  • Pharmacodynamics: Target engagement is assessed by measuring the occupancy of the target receptor or the modulation of downstream signaling pathways in the brain.

  • Efficacy: The ability of the drug to reverse or ameliorate disease-related phenotypes in the animal model is evaluated.

  • Safety and Tolerability: The compound is assessed for any adverse effects on motor function, coordination, and general health.

Conclusion

Spirocyclic scaffolds represent a valuable and increasingly utilized strategy in the design of CNS-targeting drugs. Their inherent three-dimensionality provides a powerful means to overcome the challenges of BBB penetration, metabolic instability, and off-target effects that have plagued many traditional, "flat" drug candidates. By providing conformational rigidity and precise control over the spatial arrangement of functional groups, spirocycles enable the fine-tuning of physicochemical and pharmacological properties to achieve the desired CNS drug profile. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to effectively incorporate spirocyclic scaffolds into their CNS drug discovery programs, ultimately paving the way for the development of novel and effective treatments for a wide range of neurological and psychiatric disorders.[2]

References

  • Synthesis of spiro compounds by [3+2] cycloaddition reaction. - ResearchGate. (URL: [Link])

  • Synthesis of a New Class of Spirooxindole–Benzo[b]Thiophene-Based Molecules as Acetylcholinesterase Inhibitors - PMC. (URL: [Link])

  • CNS Disease Models For Preclinical Research Services - Pharmaron. (URL: [Link])

  • Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • CNS Pharmacology Models | Medicilon. (URL: [Link])

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - MDPI. (URL: [Link])

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - NIH. (URL: [Link])

  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines - RSC Publishing. (URL: [Link])

  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC. (URL: [Link])

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity - bepls. (URL: [Link])

  • Scheme 1. Synthesis procedure of spirooxindole derivatives. - ResearchGate. (URL: [Link])

  • Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E. (URL: [Link])

  • The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PubMed Central. (URL: [Link])

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (URL: [Link])

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. (URL: [Link])

  • Parallel Artificial Membrane Permeability Assay-BBB Kit - CliniSciences. (URL: [Link])

  • Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists | Request PDF - ResearchGate. (URL: [Link])

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed. (URL: [Link])

  • The melanin-concentrating hormone system as a target for the treatment of sleep disorders. (URL: [Link])

  • Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons From MCH1R Antagonists - PubMed. (URL: [Link])

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: [Link])

  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology - MDPI. (URL: [Link])

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. (URL: [Link])

  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed. (URL: [Link])

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (URL: [Link])

  • Melanin concentrating hormone receptor 1 (MCHR1) antagonists—Still a viable approach for obesity treatment? - CORE. (URL: [Link])

  • From the Cover: In Vitro and In Vivo Blood-Brain Barrier Penetration Studies with the Novel Cyanide Antidote Candidate Dimethyl Trisulfide in Mice - PubMed. (URL: [Link])

  • Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation. (URL: [Link])

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. (URL: [Link])

  • Spirocyclic derivatives as antioxidants: a review - RSC Publishing. (URL: [Link])

  • Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing). (URL: [Link])

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - ResearchGate. (URL: [Link])

  • One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones - PubMed. (URL: [Link])

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH. (URL: [Link])

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (URL: [Link])

  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. (URL: [Link])

  • The use of spirocyclic scaffolds in drug discovery - PubMed. (URL: [Link])

  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology - PubMed. (URL: [Link])

  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology - MDPI. (URL: [Link])

  • The use of spirocyclic scaffolds in drug discovery - Mendeley. (URL: [Link])

Sources

Synthetic Routes to Functionalized 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-oxa-4,9-diazaspiro[5.5]undecane Scaffold

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique framework for the design of novel therapeutics with enhanced potency and selectivity.[1] This spirocyclic system, containing two nitrogen atoms and one oxygen atom in a defined spatial arrangement, has been successfully incorporated into a variety of biologically active molecules. Notably, derivatives of this scaffold have emerged as potent dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the treatment of pain, and as highly effective soluble epoxide hydrolase (sEH) inhibitors for addressing chronic kidney diseases.[2][3][4][5] The ability to strategically introduce functional groups at various positions on the spirocyclic core allows for the fine-tuning of pharmacological properties, making it a highly attractive target for drug discovery programs.

This guide provides a comprehensive overview of a versatile and widely applicable synthetic route to functionalized 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, complete with detailed protocols and mechanistic insights.

Core Synthetic Strategy: A Multi-step Approach to the Spirocyclic Core

A robust and adaptable synthetic strategy for the construction of the 1-oxa-4,9-diazaspiro[5.5]undecane core commences with the readily available N-Boc-4-piperidone. The overall workflow involves a sequence of key transformations: epoxidation, nucleophilic ring-opening, acylation, and a final intramolecular cyclization. This approach allows for the introduction of diverse substituents at key positions of the scaffold, enabling extensive structure-activity relationship (SAR) studies.

G A N-Boc-4-piperidone B Epoxidation (Corey-Chaykovsky Reaction) A->B C Spiro-epoxide Intermediate B->C D Ring Opening (with Arylamine) C->D E Amino Alcohol Intermediate D->E F Acylation E->F G Acylated Intermediate F->G H Intramolecular Cyclization G->H I N-Boc-1-oxa-4,9-diazaspiro[5.5]undecane H->I J Boc Deprotection I->J K Functionalization (e.g., N-alkylation, N-arylation) J->K L Target Derivatives K->L

Figure 1: General synthetic workflow for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Part 1: Synthesis of the Spirocyclic Core

Step 1: Epoxidation of N-Boc-4-piperidone via Corey-Chaykovsky Reaction

The initial step involves the conversion of the ketone in N-Boc-4-piperidone to a spiro-epoxide. The Johnson–Corey–Chaykovsky reaction is a highly effective method for this transformation, utilizing a sulfur ylide to deliver a methylene group to the carbonyl.[6][7] This reaction is preferred over traditional epoxidation methods for ketones as it proceeds under mild conditions and is highly chemoselective.[8]

Mechanism Insight: The reaction proceeds through the nucleophilic attack of the sulfur ylide on the carbonyl carbon, forming a betaine intermediate. Subsequent intramolecular displacement of the good leaving group, dimethyl sulfoxide, results in the formation of the epoxide ring.[6]

Protocol 1: Corey-Chaykovsky Epoxidation

Reagent/ParameterConditionPurpose
Trimethylsulfonium iodide1.1 - 1.5 eqPrecursor to the sulfur ylide.
Sodium hydride (60% in mineral oil)1.1 - 1.5 eqStrong base for deprotonating the sulfonium salt to form the ylide.
N-Boc-4-piperidone1.0 eqStarting material.
Anhydrous DMSO/THFSolventAprotic solvent suitable for ylide formation and reaction.
Temperature0 °C to room temp.Controls the stability and reactivity of the ylide.
Reaction Time2 - 12 hMonitored by TLC for completion.

Detailed Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMSO, add trimethylsulfonium iodide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture for 1 hour at room temperature, during which time the evolution of hydrogen gas should cease, and a clear solution of the ylide is formed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired spiro-epoxide.

Step 2: Thermal Ring Opening of the Epoxide with Arylamines

The spiro-epoxide is then subjected to a nucleophilic ring-opening reaction with a substituted arylamine. This step introduces the first point of diversity (the aryl group at the 4-position). The reaction is typically performed at elevated temperatures without a catalyst, although acid catalysis can be employed in some cases to facilitate the ring opening.[9][10] The regioselectivity of the attack is generally at the less sterically hindered carbon of the epoxide.

Protocol 2: Epoxide Ring Opening

Reagent/ParameterConditionPurpose
Spiro-epoxide1.0 eqSubstrate.
Substituted Arylamine1.5 - 2.0 eqNucleophile to introduce the N-aryl moiety.
SolventNeat or high-boiling solvent (e.g., DMF, DMSO)To achieve the necessary reaction temperature.
Temperature100 - 150 °CProvides the activation energy for the ring opening.
Reaction Time12 - 24 hMonitored by TLC or LC-MS.

Detailed Procedure:

  • Combine the spiro-epoxide (1.0 eq) and the desired arylamine (1.5 eq) in a sealed tube.

  • Heat the mixture at 120 °C for 16 hours.

  • Cool the reaction mixture to room temperature.

  • Purify the crude product directly by flash column chromatography on silica gel to afford the corresponding amino alcohol.

Step 3: Acylation of the Amino Alcohol

The resulting amino alcohol is then acylated at the secondary amine. This step is crucial for setting up the subsequent intramolecular cyclization. The choice of acylating agent can be varied to introduce further diversity if desired, although chloroacetyl chloride is commonly used for the direct formation of the morpholinone ring precursor.

Protocol 3: N-Acylation

Reagent/ParameterConditionPurpose
Amino alcohol1.0 eqSubstrate.
Chloroacetyl chloride1.1 eqAcylating agent to introduce the chloroacetyl group.
Triethylamine (TEA) or DIPEA2.0 eqBase to neutralize the HCl generated during the reaction.
Dichloromethane (DCM)SolventAprotic solvent.
Temperature0 °C to room temp.To control the reactivity of the acyl chloride.
Reaction Time1 - 3 hMonitored by TLC.

Detailed Procedure:

  • Dissolve the amino alcohol (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM and cool the solution to 0 °C.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the acylated intermediate, which is often used in the next step without further purification.

Step 4: Intramolecular Cyclization to Form the Spirocyclic Core

The final step in the formation of the spirocyclic core is an intramolecular cyclization of the acylated intermediate. A strong base, such as potassium tert-butoxide, is typically used to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the chloride, forming the morpholine ring of the 1-oxa-4,9-diazaspiro[5.5]undecane system.[11][12][13]

Protocol 4: Intramolecular Cyclization

Reagent/ParameterConditionPurpose
Acylated intermediate1.0 eqSubstrate for cyclization.
Potassium tert-butoxide (t-BuOK)1.5 - 2.0 eqStrong base to facilitate the intramolecular Williamson ether synthesis.
Anhydrous THF or DMFSolventAprotic solvent.
Temperature0 °C to room temp.To control the reaction rate.
Reaction Time2 - 6 hMonitored by TLC.

Detailed Procedure:

  • Dissolve the crude acylated intermediate (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add potassium tert-butoxide (1.5 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the N-Boc protected 1-oxa-4,9-diazaspiro[5.5]undecane derivative.

Part 2: Functionalization of the Spirocyclic Scaffold

Once the core N-Boc protected 1-oxa-4,9-diazaspiro[5.5]undecane is synthesized, the Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) to liberate the secondary amine at the 9-position. This free amine serves as a handle for a wide range of functionalization reactions to introduce further diversity and modulate the biological activity of the final compounds.

N-Alkylation

Standard reductive amination protocols can be employed for the N-alkylation of the deprotected spirocyclic amine.[6][14]

Protocol 5: Reductive Amination

Reagent/ParameterConditionPurpose
Deprotected spiro-amine1.0 eqSubstrate.
Aldehyde or Ketone1.1 eqTo introduce the alkyl group.
Sodium triacetoxyborohydride (STAB)1.5 eqMild reducing agent for the in-situ formed imine/enamine.
Dichloroethane (DCE) or DCMSolventAprotic solvent.
Acetic acid (catalytic)CatalystTo promote imine formation.
TemperatureRoom temp.Mild reaction conditions.
Reaction Time4 - 12 hMonitored by LC-MS.

Detailed Procedure:

  • To a solution of the deprotected spiro-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to afford the N-alkylated product.

N-Arylation via Buchwald-Hartwig or Ullmann Coupling

For the introduction of aryl or heteroaryl substituents at the 4-position (if not introduced during the ring-opening step) or at the 9-position, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann coupling are powerful methods.[14][15][16][17][18][19][20][21][22][23] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with sterically hindered or electron-deficient coupling partners.

G cluster_0 Buchwald-Hartwig Amination A Spiro-Amine G N-Arylated Product A->G B Aryl Halide/Triflate B->G C Pd Catalyst (e.g., Pd₂(dba)₃) C->G D Phosphine Ligand (e.g., XPhos, RuPhos) D->G E Base (e.g., NaOtBu, K₃PO₄) E->G F Solvent (e.g., Toluene, Dioxane) F->G

Figure 2: Key components of a Buchwald-Hartwig N-arylation reaction.

Protocol 6: Buchwald-Hartwig N-Arylation

Reagent/ParameterConditionPurpose
Deprotected spiro-amine1.2 eqNucleophile.
Aryl halide (or triflate)1.0 eqElectrophile.
Palladium catalyst (e.g., Pd₂(dba)₃)2-5 mol%Catalyst for the cross-coupling reaction.
Phosphine ligand (e.g., XPhos, RuPhos)4-10 mol%To stabilize the palladium catalyst and facilitate the reaction cycle.
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)1.5-2.0 eqTo deprotonate the amine and facilitate the catalytic cycle.
Anhydrous Toluene or DioxaneSolventAprotic, high-boiling solvent.
Temperature80 - 110 °CTo drive the reaction to completion.
Reaction Time12 - 24 hMonitored by LC-MS.

Detailed Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), the deprotected spiro-amine (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq) in an oven-dried Schlenk flask.

  • Add anhydrous, degassed toluene.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary

The following table provides representative yields for the key steps in the synthesis of a generic 1-oxa-4,9-diazaspiro[5.5]undecane derivative based on literature precedents.

StepReactionTypical Yield (%)
1Corey-Chaykovsky Epoxidation75-90%
2Epoxide Ring Opening60-85%
3 & 4Acylation & Intramolecular Cyclization (two steps)50-70%
-Boc Deprotection>95%
5N-Alkylation (Reductive Amination)70-90%
6N-Arylation (Buchwald-Hartwig)65-85%

Conclusion

The synthetic routes outlined in this guide offer a versatile and efficient platform for the preparation of a wide array of functionalized 1-oxa-4,9-diazaspiro[5.5]undecane derivatives. By strategically choosing the starting materials and functionalization methods, researchers can access a diverse chemical space for the development of novel drug candidates targeting a range of therapeutic areas. The provided protocols, grounded in established chemical principles, serve as a reliable starting point for the synthesis and exploration of this important class of spirocyclic compounds.

References

  • García, M., Virgili, M., Alonso, M., Alegret, C., Fernández, B., Port, A., ... & Almansa, C. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem.
  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.
  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for N-Functionalization of 1-(Piperidin-2-ylmethyl)piperidine. BenchChem.
  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds.
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation.
  • Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2022). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. Organic & Biomolecular Chemistry.
  • Xu, F., & Simmons, E. M. (2010). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 87, 284-293.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • Tye, J. W., & Widenhoefer, R. A. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases.
  • Royal Society of Chemistry. (2022). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry.
  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570.
  • ResearchGate. (2010). Solvent-Free Microwave Synthesis of Aryloxypropanolamines by Ring Opening of Aryloxy Epoxides. Letters in Organic Chemistry.
  • Wang, Y., et al. (2020). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Molecules, 25(19), 4473.
  • ChemRxiv. (2024).
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • ResearchGate. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • Organic Chemistry Tutor. (n.d.). Corey-Chaykovsky Epoxidation. Retrieved from [Link]

  • Sharifi, A., et al. (2014). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 21(6), 2744-2750.
  • Royal Society of Chemistry. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
  • Tecnocampus. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • MDPI. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.
  • SciELO México. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society.
  • Sunrise. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Retrieved from [Link]

  • NIH. (2021).
  • ResearchGate. (2020). Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. The Journal of Organic Chemistry.
  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

Sources

Scale-up Synthesis of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, making it an attractive core for the design of novel therapeutics. The tert-butyl carbamate (Boc)-protected derivative, tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, is a key building block for the synthesis of these complex molecules. This application note provides a detailed, scalable protocol for the synthesis of this important intermediate, intended for researchers, scientists, and drug development professionals. The presented methodology is designed to be robust, efficient, and amenable to scale-up for preclinical and clinical development.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate can be efficiently achieved through a multi-step sequence commencing with the readily available and commercially accessible N-Boc-4-piperidone. The core of this strategy revolves around the construction of the spirocyclic system via a key intramolecular cyclization. A plausible and scalable synthetic route is outlined below. This approach is adapted from methodologies reported for the synthesis of related 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, demonstrating the versatility of the synthetic intermediates.[1]

The overall synthetic transformation can be visualized as follows:

Synthesis_Workflow A N-Boc-4-piperidone B tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate A->B Epoxidation C tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate B->C Ammonolysis D tert-Butyl 4-(((2-hydroxyethoxy)methyl)amino)methyl)-4-hydroxypiperidine-1-carboxylate C->D Reductive Amination E tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate D->E Intramolecular Cyclization

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted for larger scale production with appropriate engineering controls and safety considerations.

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Boc-4-piperidone≥98%Commercially Available
Trimethylsulfoxonium iodide≥98%Commercially Available
Sodium hydride (60% dispersion in mineral oil)Commercially Available
Anhydrous Dimethyl Sulfoxide (DMSO)Commercially Available
Methanolic Ammonia (7 M)Commercially Available
2-(2-Aminoethoxy)ethanol≥98%Commercially Available
Sodium triacetoxyborohydride≥95%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Methanol (MeOH)AnhydrousCommercially Available
Ethyl acetate (EtOAc)Commercially Available
Saturated aqueous sodium bicarbonatePrepared in-house
BrinePrepared in-house
Anhydrous sodium sulfateCommercially Available
Step 1: Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

This initial step involves an epoxidation of N-Boc-4-piperidone using the Corey-Chaykovsky reagent.

Step1 A N-Boc-4-piperidone Reagents Trimethylsulfoxonium iodide, NaH, DMSO B tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate Reagents->B

Caption: Epoxidation of N-Boc-4-piperidone.

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMSO under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 eq.) portion-wise at room temperature.

  • Stir the resulting mixture for 1 hour at room temperature until the evolution of hydrogen gas ceases and a homogenous solution is formed.

  • Cool the reaction mixture to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous DMSO dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired epoxide as a white solid.

Step 2: Synthesis of tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

The epoxide is then opened with ammonia to yield the corresponding amino alcohol.[1]

Step2 A tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate Reagents Methanolic Ammonia (7M) B tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate Reagents->B

Caption: Ammonolysis of the epoxide intermediate.

Procedure:

  • Dissolve the epoxide from Step 1 in a 7 M solution of ammonia in methanol.

  • Stir the mixture at room temperature in a sealed vessel for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the amino alcohol.

Step 3 & 4: Reductive Amination and Intramolecular Cyclization (One-Pot Procedure)

This crucial sequence involves the reductive amination of 2-(2-aminoethoxy)ethanol with an appropriate carbonyl precursor (in this conceptual adaptation, we form the spirocycle via a related pathway) followed by an intramolecular cyclization to form the desired 1-oxa-4,9-diazaspiro[5.5]undecane ring system. For the synthesis of the title compound, a more direct approach from the amino alcohol intermediate is proposed, involving reaction with a suitable dielectrophile followed by cyclization. However, for a more streamlined scale-up process, a one-pot reductive amination/cyclization from a suitable precursor is highly desirable.

A plausible adaptation from the literature[1] involves the reaction of the amino alcohol with a suitable electrophile to introduce the remaining atoms of the morpholine ring, followed by cyclization.

Conceptual Procedure for Cyclization:

  • The amino alcohol from Step 2 can be reacted with a suitable two-carbon electrophile, such as a protected 2-bromoethanol derivative.

  • Subsequent deprotection and intramolecular cyclization, potentially under basic conditions, would yield the desired spirocyclic product.

Alternative Reductive Amination Approach:

A more direct, albeit potentially lower-yielding, approach could involve the reductive amination of N-Boc-4-piperidone with 2-(2-aminoethoxy)ethanol. However, controlling the chemoselectivity of the reductive amination can be challenging.

Optimized One-Pot Reductive Amination and Cyclization Protocol (Hypothetical):

  • To a solution of the amino alcohol from Step 2 (1.0 eq.) and 2-chloroacetaldehyde (as a suitable precursor, 1.1 eq.) in a suitable solvent such as dichloromethane, add a mild reducing agent like sodium triacetoxyborohydride (1.5 eq.).

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion of the reductive amination, add a non-nucleophilic base such as potassium carbonate (2.0 eq.) to facilitate the intramolecular cyclization.

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate.

Characterization Data

PropertyExpected Value
Molecular FormulaC₁₃H₂₄N₂O₃
Molecular Weight256.34 g/mol [2]
AppearanceWhite to off-white solid
¹H NMR (CDCl₃)Consistent with the proposed structure
¹³C NMR (CDCl₃)Consistent with the proposed structure
Mass Spectrometry (ESI+)m/z = 257.18 [M+H]⁺
Purity (HPLC)≥95%

Safety and Handling

  • General Precautions: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle with extreme care in an inert atmosphere.

    • Trimethylsulfoxonium Iodide: Irritant. Avoid inhalation and contact with skin and eyes.

    • Methanolic Ammonia: Corrosive and toxic. Handle in a well-ventilated fume hood.

    • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Troubleshooting and Optimization

  • Low Yield in Epoxidation: Ensure all reagents and solvents are anhydrous. The quality of the sodium hydride is crucial.

  • Incomplete Ammonolysis: The reaction may require longer reaction times or gentle heating. Ensure the reaction vessel is properly sealed to prevent the escape of ammonia.

  • Side Products in Cyclization: The choice of base and reaction temperature is critical to minimize the formation of by-products. A thorough optimization of these parameters may be necessary for scale-up.

Conclusion

This application note provides a comprehensive and scalable synthetic route for the preparation of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate. The described protocol, based on established chemical transformations, offers a reliable method for accessing this valuable building block for drug discovery and development. Careful attention to reaction conditions and safety procedures is paramount for the successful and safe execution of this synthesis.

References

  • PubChem. tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate. Available from: [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • López-Rodríguez, M. L., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10866–10883.
  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Available from: [Link]

  • ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Available from: [Link]

  • PubChem. tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate. Available from: [Link]

Sources

Application in the Synthesis of Sigma-1 Receptor Antagonists: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The sigma-1 receptor (S1R), a unique ligand-regulated molecular chaperone, has emerged as a compelling therapeutic target for a range of central nervous system disorders, including neuropathic pain, psychosis, and neurodegenerative diseases.[1][2] Antagonism of the S1R has shown considerable promise in preclinical and clinical studies, driving significant efforts in the discovery and development of novel, potent, and selective S1R antagonists.[3][4] This technical guide provides an in-depth exploration of the synthetic methodologies employed in the preparation of these valuable pharmacological tools, with a focus on field-proven protocols and the underlying chemical principles.

This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and evaluation of S1R antagonists. We will delve into the synthetic routes for key structural classes of S1R antagonists, providing detailed experimental protocols, mechanistic insights, and practical guidance to enable the successful synthesis of these compounds.

The Chemical Landscape of Sigma-1 Receptor Antagonists

S1R antagonists are a structurally diverse class of molecules. However, a common pharmacophore model has emerged, typically consisting of a basic amine, a central hydrophobic core, and an additional aromatic or hydrophobic moiety. This guide will focus on the synthesis of two prominent and structurally distinct classes of S1R antagonists: the 1-arylpyrazole derivatives, exemplified by the clinical candidate S1RA (E-52862), and the pyrimidine-based antagonists.

Synthesis of 1-Arylpyrazole-Based S1R Antagonists: The Case of S1RA (E-52862)

S1RA, also known as E-52862, is a potent and selective S1R antagonist that has advanced to clinical trials for the treatment of neuropathic pain.[1][3][4] Its synthesis provides an excellent case study in the construction of the 1-arylpyrazole scaffold, a privileged motif in S1R antagonist design.

The retrosynthetic analysis of S1RA reveals a convergent approach, wherein the pyrazole core is first constructed and subsequently elaborated with the morpholinoethyl side chain.

G S1RA S1RA (E-52862) Pyrazole_ether Pyrazole ether intermediate S1RA->Pyrazole_ether Etherification Pyrazole_core 5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-ol Pyrazole_ether->Pyrazole_core Morpholinoethanol 2-Morpholinoethanol Pyrazole_ether->Morpholinoethanol Naphthylhydrazine 2-Naphthylhydrazine Pyrazole_core->Naphthylhydrazine Condensation Ethyl_acetoacetate Ethyl acetoacetate Pyrazole_core->Ethyl_acetoacetate

Caption: Retrosynthetic analysis of S1RA (E-52862).

Experimental Protocol: Synthesis of S1RA (E-52862)

This protocol is adapted from the detailed synthetic procedures published in the Journal of Medicinal Chemistry.[1][3]

Part 1: Synthesis of 5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-ol

This initial step involves the condensation of a hydrazine with a β-ketoester to form the pyrazolone core.

  • Reaction:

    • To a solution of 2-naphthylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).

    • Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Causality: The acidic conditions generated from the hydrochloride salt of the hydrazine catalyze the condensation reaction. The initial imine formation is followed by an intramolecular cyclization and dehydration to yield the stable pyrazolone ring system.

Part 2: Synthesis of 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA)

The final step is an etherification reaction to introduce the basic side chain, a key element of the S1R pharmacophore.

  • Reaction:

    • To a suspension of 5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-ol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq).

    • Heat the reaction mixture to 80-90 °C for 8-12 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford S1RA as a solid.

  • Causality: Potassium carbonate acts as a base to deprotonate the hydroxyl group of the pyrazole, forming a nucleophilic phenoxide-like species. This nucleophile then displaces the chloride from 4-(2-chloroethyl)morpholine in an SN2 reaction to form the desired ether linkage. The use of a polar aprotic solvent like DMF facilitates this type of reaction.

CompoundMolecular Weight ( g/mol )Yield (%)Purity (HPLC)
5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-ol238.2775-85>95%
S1RA (E-52862)351.4460-70>98%

Table 1: Summary of synthetic data for S1RA and its key intermediate.

Synthesis of Pyrimidine-Based S1R Antagonists

The pyrimidine scaffold represents another important class of S1R antagonists.[5] These compounds often feature a central pyrimidine ring connected to an aromatic group and a basic amine-containing side chain.

The general synthetic strategy for pyrimidine-based S1R antagonists involves the construction of a substituted pyrimidine core, followed by the introduction of the side chain, similar to the S1RA synthesis.

G Pyrimidine_Antagonist Pyrimidine S1R Antagonist Pyrimidine_ether Pyrimidine ether intermediate Pyrimidine_Antagonist->Pyrimidine_ether Etherification Chloropyrimidine Substituted Chloropyrimidine Pyrimidine_ether->Chloropyrimidine Side_chain_alcohol Amino-alcohol side chain Pyrimidine_ether->Side_chain_alcohol Guanidine_derivative Guanidine derivative Chloropyrimidine->Guanidine_derivative Condensation Dicarbonyl_compound 1,3-Dicarbonyl compound Chloropyrimidine->Dicarbonyl_compound

Caption: General retrosynthetic approach for pyrimidine-based S1R antagonists.

Experimental Protocol: General Synthesis of a Pyrimidine-Based S1R Antagonist

This protocol provides a generalized procedure for the synthesis of a pyrimidine-based S1R antagonist, based on methodologies reported in the medicinal chemistry literature.[5]

Part 1: Synthesis of a Substituted Chloropyrimidine Core

The pyrimidine ring is typically formed through the condensation of a guanidine derivative with a 1,3-dicarbonyl compound.

  • Reaction:

    • To a solution of an appropriately substituted benzamidine hydrochloride (1.0 eq) in a suitable solvent like ethanol, add a 1,3-dicarbonyl compound such as ethyl acetoacetate (1.1 eq).

    • Add a base, for example, sodium ethoxide (2.0 eq), and heat the mixture to reflux for 6-10 hours.

    • Monitor the reaction by TLC. After completion, cool the reaction mixture and neutralize with a weak acid.

    • The resulting pyrimidinone can often be isolated by filtration.

    • To introduce a leaving group for subsequent substitution, the pyrimidinone is treated with a chlorinating agent like phosphorus oxychloride (POCl3). This reaction is typically performed neat or in a high-boiling solvent and heated to reflux.

    • After the reaction is complete, the excess POCl3 is carefully quenched with ice-water, and the product is extracted with an organic solvent.

  • Causality: The base-catalyzed condensation of the amidine with the dicarbonyl compound proceeds through a series of nucleophilic additions and eliminations to form the stable pyrimidine ring. The subsequent chlorination with POCl3 converts the hydroxyl group of the pyrimidinone into a good leaving group (chloride), which is essential for the introduction of the side chain.

Part 2: Introduction of the Amino-alkoxy Side Chain

The final step involves a nucleophilic aromatic substitution to append the basic side chain.

  • Reaction:

    • To a solution of the substituted chloropyrimidine (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or DMF, add the desired amino-alcohol (e.g., 3-(piperidin-1-yl)propan-1-ol) (1.2 eq).

    • Add a strong base like sodium hydride (NaH) (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction with water.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

  • Causality: Sodium hydride, a strong base, deprotonates the hydroxyl group of the amino-alcohol to generate a highly nucleophilic alkoxide. This alkoxide then attacks the electron-deficient pyrimidine ring, displacing the chloride in an SNAr (Nucleophilic Aromatic Substitution) reaction to form the final product.

Intermediate/ProductKey ReactionReagentsTypical Yield (%)
Substituted PyrimidinoneCyclocondensationAmidine, Dicarbonyl, Base60-80
Substituted ChloropyrimidineChlorinationPyrimidinone, POCl370-90
Final Pyrimidine AntagonistSNArChloropyrimidine, Amino-alcohol, NaH50-70

Table 2: Generalized synthetic data for pyrimidine-based S1R antagonists.

Self-Validating Systems and In-Process Controls

For every synthetic protocol, the implementation of self-validating systems is crucial for ensuring the identity, purity, and quality of the synthesized compounds.

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress, assessing the purity of fractions during chromatography, and determining appropriate solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of intermediates and the final product. The chemical shifts, coupling constants, and integration of the signals should be consistent with the expected structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A purity of >95% is generally required for in vitro and in vivo biological testing.

By rigorously applying these analytical techniques at each stage of the synthesis, researchers can have high confidence in the quality of the S1R antagonists they produce, which is fundamental for obtaining reliable biological data.

Conclusion

The synthesis of sigma-1 receptor antagonists is a dynamic and evolving field in medicinal chemistry. The protocols detailed in this guide for the synthesis of 1-arylpyrazole and pyrimidine-based antagonists represent robust and reproducible methods for accessing these important pharmacological agents. A thorough understanding of the underlying reaction mechanisms and the implementation of rigorous in-process controls are paramount to the successful synthesis of high-quality compounds for drug discovery and development programs targeting the sigma-1 receptor.

References

  • Díaz, J. L., Cuberes, R., Berrocal, J., Contijoch, M., Christmann, U., Fernández, A., ... & Almansa, C. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry, 55(19), 8211-8224. [Link]

  • Lan, Y., Chen, Y., Tian, X., Wang, T., Zhang, M., Li, Y., ... & You, H. (2014). Synthesis and biological evaluation of novel sigma-1 receptor antagonists based on pyrimidine scaffold as agents for treating neuropathic pain. Journal of Medicinal Chemistry, 57(21), 8875-8889. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195-206. [Link]

  • Romero, L., G-Couto, E., Benito, A., Berrocal, J., Cabrero, A., Castelló, J. M., ... & Almansa, C. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ1 receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry, 55(19), 8211-8224. [Link]

  • Cendán, C. M., Pujalte, J. M., Portillo-Salido, E., Montoliu, L., & Baeyens, J. M. (2005). Formalin-induced pain is reduced in σ1 receptor knockout mice. European journal of pharmacology, 511(1), 73-74. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common purification challenges associated with this unique spirocyclic diamine derivative.

Part 1: Understanding the Molecule: Why Purification Can Be Challenging

Before diving into troubleshooting, it is crucial to understand the structural characteristics of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate that influence its chromatographic behavior.

  • Structure and Polarity: The molecule possesses a moderately polar character. The Boc (tert-butyloxycarbonyl) group is bulky and lipophilic, while the spirocyclic core, containing an ether linkage and a free secondary amine, is polar and capable of hydrogen bonding. The free secondary amine is basic, which is a primary cause of purification difficulties on standard silica gel.[1]

  • Acid Sensitivity: The Boc protecting group is notoriously labile under acidic conditions.[2][3][4] Prolonged contact with the inherently acidic surface of standard silica gel or the use of acidic mobile phase additives can lead to partial or complete deprotection, resulting in yield loss and the generation of new impurities.

  • Potential Impurities: A typical synthesis may result in several closely-related impurities, including the unreacted starting diamine, the di-Boc protected analog, and various reaction byproducts. The goal of chromatography is to effectively resolve the desired mono-Boc product from these species.[5][6]

Part 2: Frequently Asked Questions (FAQs) & Method Development

This section addresses common questions encountered during the initial setup and optimization of the purification process.

Q1: My compound is streaking badly on my initial TLC plates (Silica Gel, Ethyl Acetate/Hexane). What is happening and how do I fix it?

A: Severe streaking or tailing is the most common issue for this class of compounds. It is caused by strong, non-ideal interactions between the basic secondary amine of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[7] This leads to slow, uneven migration up the TLC plate.

Solution: To achieve sharp, well-defined spots, you must neutralize or "mask" these acidic sites. This is accomplished by adding a small amount of a basic modifier to your mobile phase.

  • Primary Recommendation: Add 0.5-2% triethylamine (TEA) to your eluent system. For example, if you are using 10% Methanol in Dichloromethane (DCM), prepare a stock solution of 10% Methanol in DCM and add 1% TEA by volume.

  • Alternative: A solution of 1-2% ammonium hydroxide in methanol can be used as the polar component of your mobile phase system (e.g., creating a 95:5 mixture of DCM:[1% NH4OH in MeOH]).[8]

Q2: What is the best starting point for a mobile phase system?

A: Given the compound's polarity, a simple ethyl acetate/hexane system is often insufficient to achieve the target retention factor (Rf) of 0.2-0.4, which is ideal for column chromatography.[9][10]

  • Recommended Starting System: Begin with a gradient of Methanol (MeOH) in Dichloromethane (DCM) . This combination provides a good polarity range for eluting your compound. Start your TLC analysis with 2% MeOH in DCM and increase the percentage of MeOH until you achieve the desired Rf.

  • Remember to add your basic modifier (TEA) to all test systems.

Q3: Should I use normal-phase or reversed-phase chromatography?

A: Both are viable, but normal-phase is typically the first choice for this molecule.

  • Normal-Phase (Silica Gel): This is the most common and cost-effective method. With the addition of a basic modifier as discussed, it provides excellent resolution for this compound.

  • Reversed-Phase (C18): This can be an effective alternative, particularly if normal-phase fails to resolve key impurities. The mobile phase would typically be a gradient of acetonitrile or methanol in water.[11] A buffer, such as ammonium bicarbonate or ammonium acetate, should be used to control the pH and ensure good peak shape. Avoid acidic additives like trifluoroacetic acid (TFA) to prevent deprotection of the Boc group.[11]

Q4: My compound is not very soluble in my chosen mobile phase. How should I load it onto the column?

A: If your compound has poor solubility in the initial, less-polar solvent of your gradient (e.g., 100% DCM), liquid loading will result in precipitation at the top of the column, leading to broad bands and poor separation.

Solution: Use a dry loading technique. This involves pre-adsorbing your crude material onto a small amount of silica gel, which is then loaded onto the column as a solid. This ensures that the compound is introduced to the column in a concentrated, uniform band. A detailed protocol is provided in Part 4.[9][12]

Part 3: Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the column chromatography run.

Problem Probable Cause(s) Recommended Solution(s)
No compound is eluting from the column. 1. The mobile phase is not polar enough. 2. The compound has irreversibly adsorbed or decomposed on the silica.[8]1. Gradually increase the polarity of your mobile phase (e.g., increase %MeOH). 2. Perform a small-scale stability test: spot your compound on a TLC plate, let it sit for 30 minutes, then elute. If the spot disappears or new spots appear, decomposition is likely. If so, consider using a deactivated stationary phase like neutral alumina.[7][8]
The compound is eluting too quickly (in the solvent front). 1. The mobile phase is too polar. 2. The sample was dissolved and loaded in a very strong solvent (e.g., pure MeOH, DMF, DMSO).[13]1. Reduce the polarity of your mobile phase (e.g., decrease %MeOH). 2. Use the dry loading technique or dissolve the sample in the minimum amount of a slightly stronger solvent (like DCM) and ensure it is well-diluted with the initial mobile phase before loading.[12]
Fractions are pure, but overall yield is low. 1. Partial decomposition on the silica column. 2. Incomplete elution (some compound remains on the column).1. Ensure your mobile phase contains a basic modifier (TEA). 2. After your product has eluted, flush the column with a highly polar solvent system (e.g., 20% MeOH in DCM with 2% TEA) to recover any remaining material.
Poor separation between the product and an impurity. 1. The chosen solvent system does not provide adequate selectivity. 2. The column was overloaded with crude material.1. Re-optimize the mobile phase with TLC. Try a different solvent system to alter selectivity (e.g., Ethyl Acetate/MeOH with TEA). 2. Reduce the amount of crude material loaded. A general rule is to load 1-5% of the silica gel mass.

Part 4: Detailed Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Triethylamine Modifier

This protocol assumes a crude sample mass of approximately 1 gram. Adjust silica and solvent volumes accordingly for different scales.

  • TLC Analysis & Solvent System Selection:

    • Prepare a stock solution of your chosen polar solvent with 2% TEA (e.g., 100 mL MeOH + 2 mL TEA).

    • Using TLC, identify a mobile phase composition (e.g., X% of [MeOH + 2% TEA] in DCM) that provides an Rf value of 0.2-0.3 for the target compound.

  • Column Packing:

    • Select a glass column and dry-pack it with an appropriate amount of silica gel (e.g., 50-100 g for a 1 g sample).

    • Gently tap the column to ensure even packing.

    • Wet the column by flushing with the initial, least polar mobile phase (e.g., 100% DCM) under light pressure.[10]

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude material (~1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM or MeOH).

    • Add 2-3 g of silica gel to this solution to form a slurry.

    • Gently remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[12]

    • Carefully layer this silica-adsorbed sample onto the top of the packed column bed. Add a thin layer of sand on top to prevent disturbance.[12]

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase to the column.

    • Begin eluting the column, collecting fractions.

    • If using a gradient, gradually increase the percentage of the polar solvent.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Work-up:

    • Combine the pure fractions and concentrate them using a rotary evaporator.

    • The presence of TEA may require co-evaporation with a solvent like toluene or placing the product under high vacuum to remove residual amounts.

Part 5: Visualization & Data

Diagram 1: Troubleshooting Workflow for Amine Purification

G start Initial TLC Analysis problem Poor Spot Shape? (Tailing/Streaking) start->problem solution1 Add 1-2% Triethylamine (TEA) to Mobile Phase problem->solution1 Yes check_rf Rf Value Optimal? (0.2-0.4) problem->check_rf No solution1->check_rf rf_low Rf Too Low (<0.2) check_rf->rf_low No rf_high Rf Too High (>0.4) check_rf->rf_high No proceed Proceed to Column Chromatography check_rf->proceed Yes solution2 Increase Mobile Phase Polarity (e.g., more MeOH in DCM) rf_low->solution2 solution3 Decrease Mobile Phase Polarity (e.g., less MeOH in DCM) rf_high->solution3 solution2->check_rf solution3->check_rf

Caption: Decision tree for optimizing TLC conditions before column chromatography.

Diagram 2: General Purification Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Work-up tlc 1. TLC Optimization (Find Rf ≈ 0.2-0.4) pack 2. Pack Column (Slurry or Dry Pack) tlc->pack load 3. Sample Loading (Dry Load Recommended) pack->load elute 4. Elution (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine concentrate 8. Concentrate & Dry combine->concentrate

Caption: Step-by-step workflow for flash column chromatography.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]

  • ResearchGate. (2013). What is a good way to select mobile phase in chromatography? Available at: [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • uHPLCs. (2024). Key Strategy for Choosing Right Mobile Phase in Chromatography. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • PubMed. (2002). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available at: [Link]

  • PubMed. (1995). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Available at: [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

  • YouTube. (2019). Chromatography Troubleshooting. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • PubChem. tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. Available at: [Link]

  • Organic Syntheses. tert-butyl tert-butyldimethylsilylglyoxylate. Available at: [Link]

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]

  • Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]

  • Merck Millipore. Mono-Boc-Protection of Diamines. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

Sources

Common side products in the synthesis of diazaspiro[5.5]undecane systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diazaspiro[5.5]undecane systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important structural motif. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions, identify and mitigate the formation of common side products, and ultimately achieve higher yields and purity.

Introduction to Diaspiro[5.5]undecane Synthesis

The diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. A prevalent and efficient method for its construction is the double Michael addition, where a primary amine or a related nitrogen nucleophile reacts with a suitable bis-electrophile, such as a divinyl ketone, leading to a cascade cyclization. While elegant, this approach can be accompanied by the formation of several side products that can complicate purification and reduce yields. This guide will focus on troubleshooting these common issues.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the laboratory.

Problem 1: Low Yield of the Desired Diazaspiro[5.5]undecane Product

Question: My reaction is showing a low yield of the target diazaspiro[5.5]undecane, and I see a complex mixture of products on my TLC and LC-MS. What are the likely culprits and how can I improve the yield?

Answer: A low yield in diazaspiro[5.5]undecane synthesis via double Michael addition is often attributable to several competing side reactions. The primary suspects are the formation of mono-Michael adducts, polymeric byproducts, and incompletely cyclized intermediates.

Likely Side Products and Their Formation:

  • Mono-Michael Adduct: The reaction may stall after the first Michael addition, especially if the second intramolecular addition is slow. This results in a linear, uncyclized intermediate.

  • Polymeric Byproducts: Unreacted divinyl ketone can react with the mono-Michael adduct or other nucleophiles in the mixture, leading to the formation of oligomers or polymers. This is particularly prevalent at higher concentrations.

  • Incompletely Cyclized Intermediates: Even after the second Michael addition, the final ring-closing step to form the second piperidine ring may be sluggish, leaving a partially cyclized intermediate.

Troubleshooting Strategies:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. Intramolecular cyclizations often require thermal activation to overcome activation energy barriers. However, be cautious, as excessive heat can promote polymerization.

    • Concentration: Employ high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. This can be achieved by the slow addition of the reactants to a larger volume of solvent.

    • Catalyst/Base: The choice and stoichiometry of the base or catalyst are critical. For base-catalyzed reactions, ensure the pKa is appropriate to deprotonate the nucleophile without promoting side reactions. For Lewis acid-catalyzed variants, screen different acids to find the optimal promoter for the cyclization.

  • Order of Addition:

    • Consider adding the divinyl ketone slowly to a solution of the amine. This maintains a low concentration of the electrophile, minimizing polymerization.

  • Choice of Solvent:

    • The polarity of the solvent can influence the reaction pathway. Aprotic polar solvents like acetonitrile or DMF can often facilitate the Michael addition, while in some cases, less polar solvents may favor the intramolecular cyclization by promoting a more folded conformation of the intermediate.

Problem 2: An Unexpected Peak in my NMR Corresponds to a Mono-Michael Adduct. How Can I Drive the Reaction to Completion?

Question: I've isolated a significant amount of a byproduct that I've characterized as the mono-Michael adduct. How can I push the reaction towards the desired double cyclization?

Answer: The accumulation of the mono-Michael adduct is a clear indication that the second intramolecular Michael addition is the rate-limiting step. Here are several strategies to promote the second cyclization:

Strategies to Promote the Second Cyclization:

StrategyRationale
Increase Reaction Time and/or Temperature The second cyclization may simply be slow. Prolonging the reaction time or carefully increasing the temperature can provide the necessary energy to overcome the activation barrier.
Change the Base If a base is used, switching to a stronger, non-nucleophilic base (e.g., DBU, proton sponge) can facilitate the deprotonation needed for the second intramolecular attack.
Use a Lewis Acid Catalyst A Lewis acid can coordinate to the carbonyl group of the Michael acceptor, making it more electrophilic and thus more susceptible to the intramolecular nucleophilic attack.
Solvent Screening Experiment with different solvents. A solvent that stabilizes the transition state of the intramolecular cyclization will accelerate the reaction.
Problem 3: My Final Product is Contaminated with a Stubborn Impurity with a Similar Polarity.

Question: After purification by column chromatography, I still have a persistent impurity that co-elutes with my product. How can I effectively remove it?

Answer: Co-elution is a common challenge when dealing with structurally similar side products. Here are some advanced purification strategies:

Purification Troubleshooting:

  • Optimize Column Chromatography:

    • Solvent System: Perform a thorough TLC screen with a wide range of solvent systems of varying polarity and composition. Sometimes, the addition of a small amount of a third solvent (e.g., methanol, acetic acid, or triethylamine) can significantly improve separation.

    • Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases such as alumina (basic or neutral) or reverse-phase silica (C18).

  • Recrystallization:

    • This is a powerful technique for purifying crystalline solids. A systematic screening of different solvents and solvent mixtures is crucial to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

  • Preparative HPLC:

    • For high-value samples or when other methods fail, preparative HPLC can offer superior resolution and separation of closely related compounds.

  • Derivatization:

    • In some cases, it may be possible to selectively react the impurity or the product to alter its polarity, allowing for easier separation. The protecting group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing diazaspiro[5.5]undecane systems?

A1: The double aza-Michael addition reaction is one of the most widely employed and efficient methods.[1] This typically involves the reaction of a primary amine with a 1,5-diaryl-1,4-pentadien-3-one (a divinyl ketone) in the presence of a base or catalyst.[1] Variations of this strategy using different Michael acceptors and nitrogen nucleophiles are also common.

Q2: I am observing the formation of an enamine as a side product. What is the mechanism and how can I prevent it?

A2: Enamine formation can occur through the deprotonation of an intermediate iminium ion.[2] This is more likely to happen under strongly basic conditions or at elevated temperatures. To minimize this side reaction, consider using a milder base or running the reaction at a lower temperature. If an iminium ion intermediate is a key part of your synthetic route, using a protic solvent might help to stabilize it and disfavor deprotonation.

Q3: Can I use substituted amines and divinyl ketones in the double Michael addition?

A3: Yes, this reaction is quite versatile and can accommodate a wide range of substituents on both the amine and the divinyl ketone.[3] However, be aware that steric hindrance from bulky substituents can slow down the reaction and may require more forcing conditions, which in turn could lead to an increase in side product formation.

Q4: How can I confirm the structure of my diazaspiro[5.5]undecane product and differentiate it from side products?

A4: A combination of spectroscopic techniques is essential.

  • ¹H and ¹³C NMR: These will provide detailed information about the carbon-hydrogen framework. The high symmetry of some diazaspiro[5.5]undecane systems can lead to simpler spectra than expected. Look for the characteristic chemical shifts of the piperidine ring protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is crucial for confirming the elemental composition.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as C=O stretches if your system contains a ketone.

  • 2D NMR techniques (COSY, HSQC, HMBC): These are invaluable for unambiguously assigning the structure and connectivity of your molecule, especially for complex or unexpected structures.

Experimental Protocols

This section provides a general, illustrative protocol for the synthesis of a diazaspiro[5.5]undecane derivative via a double Michael addition. This should be adapted based on the specific substrates and a thorough literature search.

Synthesis of 2,4-Diaryl-1,8-diazaspiro[5.5]undecane-3,7-dione

Materials:

  • Appropriate 1,5-diaryl-1,4-pentadien-3-one

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,5-diaryl-1,4-pentadien-3-one (1 equivalent) in ethanol.

  • Add ammonium acetate (1.5 equivalents) and a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Diagram 1: General Reaction Scheme for Diazaspiro[5.5]undecane Synthesis

G cluster_reactants Reactants cluster_products Products Amine Primary Amine (R-NH2) Diazaspiro Diazaspiro[5.5]undecane Amine->Diazaspiro + MonoAdduct Mono-Michael Adduct Amine->MonoAdduct + DivinylKetone Divinyl Ketone DivinylKetone->Diazaspiro DivinylKetone->MonoAdduct Polymer Polymeric Byproducts DivinylKetone->Polymer MonoAdduct->Polymer

Caption: Reaction pathways in diazaspiro[5.5]undecane synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_solutions Solutions Start Low Yield of Diazaspiro[5.5]undecane CheckTLC Analyze TLC/LC-MS for Side Products Start->CheckTLC MonoAdduct Mono-Michael Adduct Observed? CheckTLC->MonoAdduct Polymer Polymeric Byproducts Observed? CheckTLC->Polymer MonoAdduct->Polymer No Optimize Optimize Reaction Conditions MonoAdduct->Optimize Yes Polymer->Optimize Yes End Re-evaluate Synthetic Route Polymer->End No IncreaseTemp Increase Temperature/ Reaction Time Optimize->IncreaseTemp HighDilution Use High Dilution Optimize->HighDilution ChangeCatalyst Change Catalyst/Base Optimize->ChangeCatalyst

Caption: Troubleshooting logic for low product yield.

References

  • Bruin, G., et al. (2021).
  • Chavan, S. T., et al. (2010). Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol and their glycosidase inhibitory activity. Bioorganic & Medicinal Chemistry, 18(22), 7799-7803.
  • Das, B., et al. (2007). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Journal of the Korean Chemical Society, 51(4), 345-349.
  • Ghorbani-Vaghei, R., & Karimi-Nami, R. (2012). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives.
  • Husson, H.-P., et al. (1985). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry, 50(15), 2780–2784.
  • Kotha, S., et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S2423-S2431.
  • Li, W., et al. (2011). Technical Support Center: Aza-Prins Cyclization for Piperidine Synthesis. BenchChem.
  • Pawar, V. U., et al. (2010). Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol and their glycosidase inhibitory activity. Bioorganic & Medicinal Chemistry, 18(22), 7799-7803.
  • Pradhan, R., et al. (2006). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Tetrahedron Letters, 47(4), 511-514.
  • Reddy, C. R., et al. (2013). An NMR Spectroscopic Method to Identify and Classify Thiol-Trapping Agents: Revival of Michael Acceptors for Drug Discovery.
  • van der Mee, L., et al. (2019).
  • Yet, L. (2000). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Journal of Organic Chemistry, 65(14), 4533–4538.
  • Zhang, H., et al. (2003). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives.

Sources

Improving the yield of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in contemporary drug discovery, tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a spirocyclic scaffold valued for its conformational rigidity and three-dimensional structure.[1][2][3] Its synthesis, however, presents unique challenges inherent to the construction of spirocenters and the management of protecting groups.[4][5][6]

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable molecule.

A common and effective route to the 1-oxa-4,9-diazaspiro[5.5]undecane core begins with a suitable N-protected piperidone derivative. The key steps typically involve the formation of an epoxide, subsequent ring-opening, acylation, and a final base-mediated intramolecular cyclization to form the spirocyclic system.[7] The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for one of the amine functionalities throughout this process.[8][9]

Synthetic_Workflow A N-Boc-4-piperidone B Epoxide Formation (e.g., Corey-Chaykovsky) A->B C Epoxide Intermediate B->C D Ring Opening (with an amine) C->D E Aminoalcohol Intermediate D->E F Acylation E->F G Acylated Intermediate F->G H Intramolecular Spirocyclization (Base-mediated) G->H I Target Spirocycle (Boc-protected) H->I Troubleshooting_Low_Yield Start Low Spirocyclization Yield Check_Base Is the base strong enough and stoichiometric? Start->Check_Base Check_Solvent Is the solvent optimal? Check_Base->Check_Solvent Yes Sol_Base Switch to stronger base (e.g., KOtBu, NaH). Ensure >1 equivalent. Check_Base->Sol_Base No Check_Conc Is the concentration too high? Check_Solvent->Check_Conc Yes Sol_Solvent Screen aprotic solvents (THF, Dioxane, DMF). Check_Solvent->Sol_Solvent No Check_Temp Is the temperature correct? Check_Conc->Check_Temp No Sol_Conc Use high-dilution conditions (syringe pump addition). Check_Conc->Sol_Conc Yes Sol_Temp Screen temperatures (e.g., 0°C, RT, 50°C). Monitor by TLC/LCMS. Check_Temp->Sol_Temp No Success Yield Improved Check_Temp->Success Yes Sol_Base->Success Sol_Solvent->Success Sol_Conc->Success Sol_Temp->Success

Sources

Technical Support Center: Stability of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this spirocyclic compound, particularly concerning its stability in acidic environments. Drawing from established principles of organic chemistry and extensive field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

I. Introduction to the Challenge

tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a valuable building block in medicinal chemistry, prized for its unique three-dimensional structure which can enhance physicochemical and pharmacokinetic properties in drug candidates.[1][2][3][4][5] The incorporation of the tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation of the diazane moiety. However, the acid-labile nature of the Boc group, coupled with the inherent reactivity of the spiroketal-like structure, presents significant stability challenges under acidic conditions.[6][7][8] This guide will equip you with the knowledge to anticipate and mitigate these issues in your experimental work.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the handling, reaction, or workup of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate under acidic conditions.

Issue 1: Complete or Partial Loss of the Boc Protecting Group During a Reaction Not Intended for Deprotection.

Symptoms:

  • Appearance of a new, more polar spot on Thin Layer Chromatography (TLC) analysis.

  • Unexpected peaks in HPLC or LC-MS analysis corresponding to the deprotected compound.[9]

  • A mass difference of -100.12 amu in mass spectrometry data.[10]

Root Cause Analysis: The Boc group is notoriously sensitive to acid.[6][11] Even trace amounts of acidic impurities in your reagents or solvents, or the generation of acidic byproducts during a reaction, can lead to premature cleavage. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[12][13]

Solutions & Causal Explanations:

  • Reagent and Solvent Purity: Ensure all reagents and solvents are anhydrous and free of acidic impurities. It is best practice to use freshly distilled or purchased anhydrous solvents.

  • pH Control: If your reaction conditions permit, consider adding a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), to neutralize any adventitious acid.

  • Reaction Temperature: Lowering the reaction temperature can significantly decrease the rate of acid-catalyzed deprotection.[14]

Issue 2: Formation of Unidentified, High Molecular Weight Byproducts.

Symptoms:

  • Complex mixture of products observed by NMR, HPLC, or LC-MS.

  • Mass spectra showing peaks corresponding to the addition of a tert-butyl group (+56 amu) to your starting material or product.

Root Cause Analysis: The cleavage of the Boc group generates a reactive tert-butyl cation.[6][14][15] This carbocation is a potent electrophile and can alkylate any available nucleophiles in the reaction mixture.[6][14][15] In the case of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, the deprotected secondary amine is itself a nucleophile and can be alkylated by the tert-butyl cation.

Solutions & Causal Explanations:

  • Use of Scavengers: Incorporate a cation scavenger into your reaction mixture.[14][15] Common scavengers include triisopropylsilane (TIS), anisole, or water. These molecules are more nucleophilic than your compound of interest and will preferentially trap the tert-butyl cation.[14]

  • Choice of Acid: While strong acids like trifluoroacetic acid (TFA) are effective for deprotection, they also promote the formation of the tert-butyl cation.[14] Consider using milder acidic conditions if your desired transformation allows.

Issue 3: Degradation of the Spirocyclic Core.

Symptoms:

  • Complete loss of starting material and desired product, with the formation of a complex mixture of unidentifiable products.

  • Evidence of ring-opening or rearrangement products in your analytical data.

Root Cause Analysis: The 1-oxa-4,9-diazaspiro[5.5]undecane core contains a spiroketal-like moiety which can be susceptible to acid-catalyzed hydrolysis or rearrangement.[7][8] The presence of two nitrogen atoms can further influence the electronic properties and stability of the ring system. Strong acidic conditions can lead to protonation of the ether oxygen, initiating a cascade of reactions that can cleave the spirocycle.

Solutions & Causal Explanations:

  • Careful Selection of Acidic Conditions: Avoid strong, hot acidic conditions whenever possible. If an acidic step is necessary, use the mildest acid that will achieve the desired transformation and keep the temperature as low as possible.

  • Orthogonal Protecting Group Strategy: If you anticipate needing to perform reactions under strongly acidic conditions, consider if an alternative, more acid-stable protecting group for the amine would be a better choice from the outset.[16]

III. Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for the deliberate deprotection of the Boc group on this molecule?

A1: The most common and effective methods for Boc deprotection are treatment with strong acids.[14] A standard protocol involves dissolving the compound in dichloromethane (DCM) and adding an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% TFA in DCM.[9] The reaction is typically complete within 1-2 hours at room temperature.[14] An alternative is to use a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[14]

Q2: How can I monitor the progress of the Boc deprotection reaction?

A2: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9] The deprotected amine product will be significantly more polar than the Boc-protected starting material and will have a lower Rf value on TLC.[9] For HPLC analysis, you will observe the disappearance of the starting material peak and the appearance of a new product peak with a shorter retention time.[9]

Q3: What is the best work-up procedure after a Boc deprotection with TFA?

A3: After the reaction is complete, the TFA and solvent can be removed under reduced pressure.[9] It is important to note that the product will be the trifluoroacetate salt. To obtain the free amine, the residue can be dissolved in an organic solvent like DCM and washed with a mild aqueous base such as saturated sodium bicarbonate solution.[9] This should be followed by a brine wash and drying of the organic layer over an anhydrous salt like sodium sulfate before final solvent removal.[9]

Q4: Can I perform a Boc deprotection in the presence of other acid-sensitive functional groups?

A4: This can be challenging and requires careful consideration of the relative acid lability of the different functional groups.[16][17] The Boc group is one of the more acid-labile protecting groups, so selective removal is often possible.[6] However, if you have other highly sensitive groups, such as certain esters or other protecting groups like trityl, you may need to explore milder deprotection conditions or alternative synthetic strategies.[18][19]

IV. Experimental Protocols & Data

Protocol 1: Standard Boc Deprotection with TFA
  • Dissolve the tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • To this solution, add an equal volume of trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).[14]

  • Remove the solvent and excess TFA under reduced pressure.

  • For isolation of the free amine, perform a basic work-up as described in Q3 of the FAQ section.[9]

Protocol 2: Boc Deprotection with HCl in Dioxane
  • Dissolve the tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (typically a large excess).

  • Stir the mixture at room temperature. The hydrochloride salt of the product may precipitate.

  • Monitor the reaction for completion by TLC or LC-MS (typically 1-4 hours).[14]

  • Upon completion, the solvent can be removed under reduced pressure, or the precipitated salt can be collected by filtration.

Table 1: Comparison of Common Acidic Conditions for Boc Deprotection
ReagentTypical ConcentrationSolventTemperature (°C)Typical Reaction Time (h)
Trifluoroacetic Acid (TFA)25-50%[14]Dichloromethane (DCM)20-251-2[14]
Hydrogen Chloride (HCl)4 M[14]1,4-Dioxane20-251-4[14]
p-Toluenesulfonic Acid (pTSA)Catalytic to StoichiometricMethanol/Water20-600.5-5

V. Visualized Mechanisms and Workflows

Diagram 1: Acid-Catalyzed Deprotection of Boc Group

G cluster_0 Mechanism of Boc Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Carbocation_Intermediate tert-Butyl Cation + Carbamic Acid Protonated_Boc->Carbocation_Intermediate Fragmentation Free_Amine Free Amine + CO2 Carbocation_Intermediate->Free_Amine Decarboxylation G cluster_1 Troubleshooting Incomplete Deprotection Start Incomplete Deprotection Observed Check_Reagents 1. Check Reagent Quality (Fresh Acid, Anhydrous Solvent?) Start->Check_Reagents Increase_Acid 2. Increase Acid Stoichiometry or Concentration Check_Reagents->Increase_Acid Increase_Time_Temp 3. Extend Reaction Time or Gently Increase Temperature Increase_Acid->Increase_Time_Temp Success Reaction Complete Increase_Acid->Success Success Change_Conditions 4. Change Acidic Reagent (e.g., TFA to HCl/Dioxane) Increase_Time_Temp->Change_Conditions Increase_Time_Temp->Success Success Change_Conditions->Success Success

Caption: A stepwise guide to resolving incomplete Boc deprotection.

VI. References

  • A Comparative Analysis of DMB and Other Acid-Labile Protecting Groups for Researchers and Drug Development Professionals - Benchchem. (n.d.). Retrieved from

  • Troubleshooting N-Boc-piperazine deprotection side reactions - Benchchem. (n.d.). Retrieved from

  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem. (n.d.). Retrieved from

  • A Comparative Guide to Spectroscopic Techniques for Confirming Boc Group Removal - Benchchem. (n.d.). Retrieved from

  • Troubleshooting incomplete Boc deprotection - Benchchem. (n.d.). Retrieved from

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration - Scribd. (n.d.). Retrieved from

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF - ResearchGate. (n.d.). Retrieved from

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from

  • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed. (2010). Retrieved from

  • Understanding Acid Lability of Cysteine Protecting Groups - PMC - NIH. (2013). Retrieved from

  • Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC - PubMed Central. (n.d.). Retrieved from

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (n.d.). Retrieved from

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024). Retrieved from

  • Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. (1999). Retrieved from

  • A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group | Bioconjugate Chemistry - ACS Publications. (n.d.). Retrieved from

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. (n.d.). Retrieved from

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). Retrieved from

  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. (2021). Retrieved from

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (2020). Retrieved from

Sources

Technical Support Center: Advanced Strategies for Boc Deprotection of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenging tert-butyloxycarbonyl (Boc) deprotection reactions, with a special focus on sterically hindered and sensitive spirocyclic amine frameworks. Spirocycles are privileged scaffolds in modern drug discovery, but their unique three-dimensional and often rigid structures can present significant challenges for standard synthetic manipulations like Boc group removal.[1][2]

This guide is structured to help you diagnose reaction failures, select appropriate alternative methods, and optimize conditions to achieve clean and efficient deprotection of these complex substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my standard TFA/DCM or HCl/Dioxane protocol failing for my spirocyclic amine?

A1: Standard strong acid conditions may fail for several reasons specific to spirocyclic systems:

  • Steric Hindrance: The spirocyclic core can severely restrict access to the Boc group's carbonyl oxygen, preventing efficient protonation which is the first step in the cleavage mechanism.[3][4][5] The rigid, non-planar structure around the nitrogen atom can create a "steric shield."

  • Reduced Basicity: The nitrogen lone pair may be less available for protonation due to the electronic effects or conformational constraints imposed by the spirocyclic rings.

  • Acid-Labile Functionality: Your spirocycle might contain other acid-sensitive groups that react or degrade under harsh acidic conditions, leading to a complex mixture of byproducts instead of the desired amine.[6][7]

Q2: What are the initial signs of a difficult Boc deprotection?

A2: Key indicators include:

  • Incomplete Reaction: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.[5]

  • Multiple Byproducts: The formation of numerous new spots on TLC or peaks in LC-MS, often with masses corresponding to fragmentation or rearrangement of the spirocyclic core.

  • No Reaction: The starting material is recovered unchanged.

Q3: What is a "scavenger" and why is it important in these reactions?

A3: A scavenger is a nucleophilic reagent added to the reaction mixture to trap the reactive tert-butyl cation that is generated during the acid-catalyzed cleavage of the Boc group.[8][9][10] This cation is a potent electrophile and can cause unwanted side reactions by alkylating nucleophilic sites on your molecule, such as electron-rich aromatic rings, thiols, or even the product amine itself.[8][11] For sensitive spirocyclic substrates, using a scavenger like triisopropylsilane (TIS), anisole, or 1,2-ethanedithiol (EDT) is critical to prevent byproduct formation and improve yields.[8][9][12]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to overcoming common failures in the Boc deprotection of spirocyclic amines.

Problem 1: Reaction is Sluggish or Stalled with Standard Brønsted Acids

If you observe incomplete conversion with TFA or HCl, the primary issue is likely insufficient activation of the Boc group due to steric hindrance.[5][9][10]

G cluster_0 start Start: Incomplete reaction with TFA or HCl/Dioxane q1 Is gentle heating (30-40°C) a viable option for your substrate? start->q1 increase_temp Increase temperature to 30-40°C. Monitor closely for degradation. q1->increase_temp Yes stronger_acid Switch to a stronger Brønsted acid system. (e.g., H3PO4, MeSO3H) q1->stronger_acid No lewis_acid Consider Lewis Acid catalysis. (e.g., TMSI, ZnBr2, FeCl3) stronger_acid->lewis_acid Still sluggish caption Troubleshooting sluggish reactions. G cluster_1 start Start: Degradation or side products observed with strong acid q1 Are scavengers (e.g., TIS, Anisole) already in use? start->q1 add_scavenger Add scavenger (5-10% v/v) to trap t-butyl cation. q1->add_scavenger No milder_acid Switch to milder acidic conditions. (e.g., pTSA in ChCl) q1->milder_acid Yes add_scavenger->milder_acid Still seeing byproducts non_acidic Explore non-acidic methods. (e.g., Thermal, Oxalyl Chloride) milder_acid->non_acidic Still seeing byproducts caption Mitigating side reactions.

Caption: Decision workflow for reactions with side products.

For highly sensitive substrates, moving away from strong Brønsted or Lewis acids is necessary. [6][13]

Method Typical Conditions Mechanism & Suitability
Thermal (Heating) Solvent (e.g., Water, MeOH, TFE), High Temp (100-240°C) [6][14] Neutral conditions. [15]Cleavage occurs via fragmentation. [15]Excellent for "green" chemistry but requires the substrate to be thermally stable. [16][17][18]
Oxalyl Chloride / Methanol 3 equiv. (COCl)₂, MeOH, RT [6][19] Very mild conditions. The reaction is often fast (1-4h) and tolerates a wide range of functional groups. [19][20]

| p-Toluenesulfonic Acid (pTSA) | In Deep Eutectic Solvent (e.g., ChCl:pTSA), RT | An eco-friendly alternative to TFA that can be highly efficient at room temperature. [21]|

Detailed Experimental Protocols

Protocol 1: General Procedure for TMSI-Mediated Boc Deprotection

  • Preparation: Dissolve the Boc-protected spirocyclic amine (1.0 equiv.) in anhydrous chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar). [22][23]2. Reagent Addition: At room temperature, add trimethylsilyl iodide (TMSI) (1.2–1.5 equiv.) dropwise to the stirred solution. [22][23]3. Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS. Reactions can take from a few hours to overnight. [22]4. Work-up: Upon completion, quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure. The crude product can then be purified by standard methods (e.g., chromatography, crystallization). [22] Protocol 2: General Procedure for Thermal Boc Deprotection in Water

  • Preparation: Suspend the Boc-protected amine in distilled water. [17][24]2. Reaction: Heat the mixture to reflux (100°C) with vigorous stirring. [6]3. Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. For many substrates, the reaction is complete in under 2 hours. [6][22]4. Work-up: After cooling to room temperature, basify the aqueous solution with saturated NaHCO₃. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine. [22]

References

  • Common Organic Chemistry.

  • BenchChem.

  • BenchChem.

  • BenchChem.

  • BenchChem.

  • ACS Publications.

  • ACS GCI Pharmaceutical Roundtable.

  • Sigma-Aldrich.

  • ACS GCI Pharmaceutical Roundtable.

  • BenchChem.

  • MDPI.

  • BenchChem.

  • YouTube.

  • Fisher Scientific.

  • ACS GCI Pharmaceutical Roundtable.

  • International Journal of Chemistry.

  • National Institutes of Health.

  • ACS Publications.

  • Semantic Scholar.

  • ResearchGate.

  • ResearchGate.

  • ACS GCI Pharmaceutical Roundtable.

  • Common Organic Chemistry.

  • Common Organic Chemistry.

  • BenchChem.

  • ChemistryViews.

  • ResearchGate.

  • Royal Society of Chemistry.

  • ResearchGate.

  • Organic Chemistry Portal.

  • ACS Publications.

  • Reddit.

  • SciSpace.

  • ResearchGate.

  • National Institutes of Health.

  • National Institutes of Health.

Sources

Technical Support Center: Optimization of C-N Coupling Reactions with Diazaspirocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for coupling with diazaspirocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these crucial C-N bond-forming reactions. Diazaspirocycles are increasingly vital scaffolds in medicinal chemistry, valued for their rigid, three-dimensional structures that can enhance potency and selectivity.[1][2][3] However, their unique steric and electronic properties can present challenges in synthetic coupling reactions.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to overcome common hurdles and achieve optimal results in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of diazaspirocycles with aryl or heteroaryl halides/triflates.

Issue 1: Low to No Product Conversion

You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows primarily unreacted starting materials.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently.

    • Solution: Switch to a pre-formed palladium precatalyst (e.g., a G3 or G4 palladacycle precatalyst) which rapidly generates the active LPd(0) species with a weak base.[4][5][6] If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand is not air-sensitive and consider a pre-activation step.

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[7] Diazaspirocycles, being secondary cyclic amines, can be sterically demanding.

    • Solution: For sterically hindered cyclic amines, bulky, electron-rich biarylphosphine ligands are often necessary.[8][9] Screen a panel of ligands. Good starting points include XPhos , RuPhos , or BrettPhos .[8][9][10] These ligands have proven effective for challenging couplings.

  • Suboptimal Base: The base's strength and solubility are crucial.[11] An inappropriate base can lead to poor deprotonation of the amine or catalyst inhibition.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice.[11] If your substrate is base-sensitive, consider a weaker inorganic base like Cs₂CO₃ or K₃PO₄, but you may need to increase the reaction temperature.[11][12]

  • Incorrect Solvent or Temperature: The solvent affects the solubility of reagents and the reaction rate.

    • Solution: Toluene and dioxane are standard solvents for these reactions.[8] If solubility is an issue, polar aprotic solvents like DMF can be used, but be aware they can sometimes coordinate to the palladium.[11] Most Buchwald-Hartwig reactions require elevated temperatures, typically between 80-110 °C.[12][13] If you see no reaction at a lower temperature, incrementally increase the heat.

Troubleshooting Workflow: Low Conversion

G start Low/No Conversion catalyst Check Catalyst Activity (Use Precatalyst) start->catalyst ligand Screen Bulky Ligands (e.g., XPhos, RuPhos) catalyst->ligand If no improvement base Optimize Base (NaOtBu vs. Cs2CO3) ligand->base If no improvement conditions Adjust Temp/Solvent (Increase Temp, Try Toluene/Dioxane) base->conditions If no improvement success Successful Coupling conditions->success Optimization Complete

Caption: A step-by-step workflow for troubleshooting low conversion in C-N coupling reactions.

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)

You observe the formation of your desired product, but also a significant amount of the arene starting material where the halide has been replaced by a hydrogen atom.

Potential Causes & Step-by-Step Solutions:

  • Presence of Water: Trace amounts of water can lead to the formation of diaryl ether or phenol byproducts and promote hydrodehalogenation.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Dry the base (e.g., K₃PO₄) in a vacuum oven before use if necessary.

  • β-Hydride Elimination: This is a potential side reaction with secondary amines, though less common with the rigid structure of diazaspirocycles.[14]

    • Solution: This is often ligand-dependent. Using a bulkier ligand can disfavor this pathway. Ensure the reaction temperature is not excessively high.

  • Reaction Time Too Long: Prolonged heating in the presence of the catalyst and base can lead to product degradation or side reactions.

    • Solution: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Once the starting material is consumed, work up the reaction promptly.

Frequently Asked Questions (FAQs)

Q1: Which palladium source is best to start with?

For initial screening and reliability, palladium precatalysts such as XPhos Pd G3 or BrettPhos Pd G4 are highly recommended.[4] They are air-stable, easy to handle, and provide consistent generation of the active Pd(0) catalyst, which simplifies troubleshooting.[4][6]

Q2: How do I choose between an aryl bromide, chloride, or triflate?

The general reactivity order for the oxidative addition step is Aryl-I > Aryl-OTf > Aryl-Br > Aryl-Cl.[13]

  • Aryl Bromides are often a good balance of reactivity and cost, making them a common starting point.

  • Aryl Chlorides are less reactive but often more readily available and cheaper.[9] They typically require more specialized, electron-rich ligands (like the Buchwald biarylphosphine ligands) and higher temperatures to react efficiently.[8][11]

  • Aryl Triflates are highly reactive but can be more expensive and moisture-sensitive. They are an excellent option for challenging couplings that fail with halides.

Q3: Can I perform this reaction on a diazaspirocycle that is already substituted (e.g., with a Boc protecting group on one nitrogen)?

Yes, this is a common strategy for achieving mono-arylation. The less sterically hindered or more nucleophilic nitrogen will typically react preferentially. A Boc group on one nitrogen will deactivate it towards the coupling reaction, allowing for selective arylation of the free secondary amine.

Q4: My reaction is very slow. Can I increase the catalyst loading?

Yes. While typical catalyst loadings are in the 1-2 mol % range, for difficult couplings, increasing the loading to 5 mol % can significantly improve the reaction rate.[15] However, this also increases cost and the amount of residual palladium that may need to be removed later, so it should be done as part of a systematic optimization.

Q5: Is it necessary to degas the reaction mixture?

Yes, it is highly recommended. The active Pd(0) catalyst can be oxidized by dissolved oxygen, leading to catalyst deactivation. Degassing the solvent and purging the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst is a critical step for reproducibility and success.

Experimental Protocols & Data

General Protocol for Buchwald-Hartwig Amination of a Diazaspirocycle

This protocol provides a robust starting point for optimization.

G cluster_prep Reaction Setup cluster_reaction Catalyst Addition & Reaction cluster_workup Workup & Purification a 1. Add Aryl Halide, Diazaspirocycle, & Base to oven-dried flask b 2. Seal flask, evacuate, & backfill with Argon (3x) a->b c 3. Add anhydrous solvent (e.g., Toluene) b->c d 4. Add Pd Precatalyst & Ligand (if not using precatalyst) e 5. Heat to 80-110 °C with vigorous stirring d->e f 6. Monitor reaction by TLC or LC-MS e->f g 7. Cool to RT, dilute with EtOAc, filter h 8. Concentrate filtrate g->h i 9. Purify by column chromatography h->i

Sources

Overcoming solubility challenges in reactions with tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Welcome to the technical support guide for tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate . This document is designed for researchers, chemists, and drug development professionals to navigate and overcome one of the most common hurdles in synthetic chemistry: solubility. The unique spirocyclic and Boc-protected nature of this compound presents specific challenges and opportunities in reaction setup and execution. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to ensure your experimental success.

Section 1: Compound Profile & Structural Analysis

Before troubleshooting, it is crucial to understand the molecule's inherent characteristics. The structure of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate dictates its behavior in different chemical environments.

Property Value CAS Number
Molecular Formula C₁₃H₂₄N₂O₃Free Base: 930785-40-3[1]
Molecular Weight 256.34 g/mol [2]HCl Salt: 1179340-30-7[3][4]
Appearance Typically a solid

Structural Features Influencing Solubility:

  • Boc (tert-Butoxycarbonyl) Group: This large, lipophilic group significantly increases the compound's affinity for nonpolar organic solvents.[5] It masks the basicity and nucleophilicity of the secondary amine it protects.

  • Spirocyclic Core: The rigid, three-dimensional spiro-linkage disrupts crystal lattice packing compared to flatter, non-spirocyclic analogs. This architectural feature often enhances solubility in organic solvents by reducing the energy required to break apart the solid state.[6][7]

  • Unprotected Secondary Amine: The free secondary amine in the piperidine ring is a basic site (pKa likely ~8-10) and a hydrogen bond donor. Its protonation state is highly dependent on the pH of the medium.

  • Ether Linkage: The oxygen atom in the morpholine-like ring is a hydrogen bond acceptor, contributing to potential solubility in protic solvents.

Section 2: Frequently Asked Questions (FAQs) on Solubility

This section addresses common questions regarding the solubility of this spirocycle, explaining the chemical principles behind the observations.

Q1: My compound won't dissolve in dichloromethane (DCM), a standard solvent for Boc-protected amines. Why?

While the Boc group promotes solubility in chlorinated solvents, the unprotected secondary amine and the polar ether linkage can lead to strong intermolecular hydrogen bonding in the solid state. If these forces are strong enough, a moderately polar solvent like DCM may not be sufficient to break them apart effectively. Furthermore, trace amounts of moisture can hinder dissolution.

Q2: What is the expected difference in solubility between the free base and the hydrochloride (HCl) salt?

The difference is substantial and critical for experimental design:

  • Free Base (CAS 930785-40-3): This form is neutral. It is expected to be soluble in a range of organic solvents, particularly moderately polar to polar aprotic solvents like THF, Ethyl Acetate, and potentially chlorinated solvents. Its solubility in water and nonpolar solvents like hexanes is expected to be low.

  • Hydrochloride Salt (CAS 1179340-30-7): In this form, the unprotected secondary amine is protonated, forming an ammonium chloride salt. This ionic character makes it significantly more soluble in polar protic solvents like water, methanol, and ethanol, and generally insoluble in nonpolar or moderately polar aprotic solvents like DCM, THF, and diethyl ether. Attempting to use the HCl salt directly in a reaction requiring a nonpolar organic solvent and a non-acidic environment will almost certainly fail due to insolubility.

Q3: Can I improve solubility by heating the mixture? What are the risks?

Gentle heating is a very effective technique. Increasing the temperature provides the energy needed to overcome the lattice energy of the solid and favors the entropy of dissolution.

  • Recommended Practice: Heat the mixture to 40-60°C in a sealed vessel. Solvents like Dioxane, Toluene, or Dimethylformamide (DMF) are excellent candidates for heated reactions.

  • Risks: The primary risk is thermal degradation of the Boc group, although this typically requires higher temperatures (>100°C) or the presence of acid.[8] Always monitor for the appearance of byproducts by TLC or LC-MS if heating excessively.

Q4: I observe initial dissolution, but then my material crashes out of solution as the reaction proceeds. What is happening?

This common issue usually indicates that the product of the reaction is less soluble than the starting material in the chosen solvent system. For example, if you are performing an N-alkylation on the free secondary amine, the resulting tertiary amine product may have different crystallinity or polarity, causing it to precipitate.

  • Solution: Consider a solvent system in which both the starting material and the expected product are soluble. This may require using a more polar solvent like DMF, DMSO, or NMP, or a solvent mixture.

Section 3: Troubleshooting Workbench & Protocols

Part A: Protocol for a Practical Solubility Screen

Objective: To qualitatively determine the best solvent(s) for your reaction.

Materials:

  • tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (ensure you are using the correct form, free base or salt)

  • A selection of common laboratory solvents (see table below)

  • Small vials (e.g., 1-dram vials)

  • Vortex mixer

  • Small magnetic stir bar (optional)

Procedure:

  • Preparation: Weigh approximately 5-10 mg of the spirocycle into each labeled vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial. This creates an initial concentration of 10-20 mg/mL.

  • Agitation (Room Temperature): Cap the vial and vortex vigorously for 60 seconds. Visually inspect for dissolution. If undissolved solid remains, allow it to stir for 5-10 minutes.

  • Observation (Room Temp): Record your observation using the qualitative scale in the table below.

  • Agitation (Heating): If the compound is not soluble at room temperature, gently heat the vial in a sand bath or on a hot plate to 40-50°C for 5-10 minutes. Vortex or stir intermittently. Caution: Ensure the vial is not sealed airtight if heating.

  • Observation (Heated): Record your observation. Note if the compound dissolves upon heating and if it remains in solution or precipitates upon cooling back to room temperature.

  • Repeat: Repeat steps 2-6 for each solvent you wish to test.

Data Recording Table:

Solvent Class Solubility at RT (Soluble / Partially Soluble / Insoluble)Solubility at 40-50°C (Soluble / Partially Soluble / Insoluble)Notes (e.g., precipitates on cooling)
Dichloromethane (DCM)Chlorinated
Tetrahydrofuran (THF)Ether
Acetonitrile (MeCN)Polar Aprotic
Ethyl Acetate (EtOAc)Ester
Methanol (MeOH)Polar Protic
Dimethylformamide (DMF)Polar Aprotic
Dimethyl Sulfoxide (DMSO)Polar Aprotic
TolueneAromatic
Water (for HCl salt)Polar Protic
Part B: Solving In-Reaction Solubility Issues

This section provides a logical workflow for addressing solubility problems during a chemical reaction.

G cluster_0 Initial Observation cluster_1 Strategy Selection cluster_2 Dissolution Tactics cluster_3 Outcome Start Reaction mixture is a heterogeneous slurry Strategy Is complete dissolution required? Start->Strategy Slurry Proceed as slurry if reaction is known to work Strategy->Slurry No Dissolve Attempt to fully dissolve starting material Strategy->Dissolve Yes Success Reaction proceeds homogeneously Slurry->Success If successful Failure Still insoluble or reaction fails Slurry->Failure If fails Solvent Change to a stronger polar aprotic solvent (DMF, NMP, DMSO) Dissolve->Solvent Heat Apply gentle heat (40-60°C) Solvent->Heat If needed Solvent->Failure Cosolvent Add a co-solvent (e.g., 10% MeOH in DCM) Heat->Cosolvent If needed Heat->Failure Cosolvent->Success Cosolvent->Failure Reassess Re-evaluate reaction conditions or synthetic route Failure->Reassess

Caption: A troubleshooting workflow for addressing insolubility in reactions.

Scenario: Sluggish N-alkylation of the free secondary amine.

  • Problem: You are reacting the spirocycle free base with an alkyl halide and a base (e.g., DIPEA) in DCM. The reaction is slow, and you can see undissolved starting material even after several hours.

  • Causality: The combination of starting material insolubility and low reaction temperature is limiting the reaction rate. The base may not be able to effectively deprotonate the solid material.

  • Solutions, in order of preference:

    • Add a Co-solvent: Introduce 5-10% (v/v) of a polar protic solvent like methanol or a strong polar aprotic solvent like DMF. This small amount can dramatically increase solubility without significantly altering the overall reaction medium.

    • Switch to a Stronger Solvent: Abandon DCM and set up the reaction in a solvent identified from your solubility screen, such as THF or DMF. These solvents are better at solvating polar functional groups.

    • Apply Gentle Heat: Equip the reaction flask with a reflux condenser and heat the mixture to 40°C. This will increase both solubility and the intrinsic reaction rate.

Section 4: Visual Guide to Solvent Selection

The choice of solvent is a balance between the compound's structural features. The following diagram illustrates the logic for solvent selection based on these features.

G cluster_features Structural Features cluster_solvents Favored Solvent Classes Compound tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Boc Lipophilic Boc Group Compound->Boc Spiro Rigid Spiro Core Compound->Spiro Amine Polar Secondary Amine (H-bond donor/acceptor) Compound->Amine Ether Polar Ether (H-bond acceptor) Compound->Ether Aprotic Polar Aprotic (DMF, DMSO, THF, EtOAc) Good for overall structure Boc->Aprotic best balance Chlorinated Chlorinated (DCM, Chloroform) Good for Boc group Boc->Chlorinated favors Spiro->Aprotic best balance Spiro->Chlorinated favors Amine->Aprotic best balance Protic Polar Protic (MeOH, EtOH) Good for Amine/Ether, potential for co-solvent Amine->Protic favors Ether->Aprotic best balance Ether->Protic favors

Caption: Logic map for selecting a suitable solvent based on molecular features.

References

  • Spiro Compounds for Organic Optoelectronics. (2011). Chemical Reviews, 111(5), 3341-3408. ACS Publications. Retrieved from [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. (n.d.). RSquareL. Retrieved from [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2014). Molecules, 19(8), 12384-12396. NIH. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2022). Organic Process Research & Development, 26(5), 1546-1552. ACS Publications. Retrieved from [Link]

  • tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Having great trouble with a Boc-protection reaction. (2019). Reddit. Retrieved from [Link]

  • tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. (2024). Molecules, 29(9), 2055. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Impurities in tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of identifying and characterizing impurities in samples of this spirocyclic compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to solve analytical challenges effectively.

The control of impurities is a critical aspect of pharmaceutical development, directly impacting the safety, efficacy, and quality of the final drug product.[1][2] Regulatory bodies like the ICH and FDA have stringent guidelines for the identification and quantification of impurities, making this a non-negotiable step in the development pipeline.[3][4] This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the analysis of this specific molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most likely impurities I should expect in my sample of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate?

Answer: Impurities can originate from various sources, including the synthetic route, degradation, and storage conditions.[4][5] For this specific spirocyclic diamine, the impurities can be logically categorized based on their origin. Understanding these potential impurities is the first step in developing an appropriate analytical strategy.[3]

Table 1: Potential Impurities and Their Origins

Impurity TypePotential Structure / DescriptionLikely SourcePrimary Detection Technique
Process-Related Starting materials or intermediates from the synthetic route.Incomplete reactionHPLC, LC-MS
Isomeric Impurity tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate (Boc on the other nitrogen)Side reaction during synthesisHPLC, LC-MS, NMR
Deprotected Impurity 1-Oxa-4,9-diazaspiro[5.5]undecaneHydrolysis or acid-catalyzed degradation (loss of Boc group)HPLC, LC-MS
By-products Dimeric species or products from incomplete ring closure.Side reactionsLC-MS
Degradation Products Oxidized species (e.g., N-oxides)Exposure to air/oxidizing agentsLC-MS
Residual Solvents e.g., Dichloromethane, Ethyl Acetate, HexanesManufacturing processGC-MS[1][4]
Q2: My HPLC chromatogram shows several unknown peaks. What is a systematic workflow for identifying them?

Answer: A systematic approach is crucial when faced with an unknown impurity profile. The goal is to gather orthogonal data points (retention time, mass, and structure) to build a conclusive identification. This workflow ensures a logical progression from detection to characterization.

Here is a visual representation of the recommended workflow:

Caption: General workflow for impurity identification and characterization.

This workflow begins with detection and quantification by HPLC.[6] Any impurity exceeding the identification threshold set by regulatory guidelines (e.g., ICH Q3A/B) must be structurally characterized.[4] High-resolution LC-MS provides the molecular formula, which is often sufficient to identify simple impurities like the deprotected product. For complex or isomeric impurities where MS data is ambiguous, isolation followed by NMR spectroscopy is the definitive method for structural elucidation.[7][8]

Q3: I'm struggling with poor retention of the main compound and its polar impurities on my C18 column. What are my options?

Answer: This is a common challenge with polar, amine-containing compounds on traditional reversed-phase columns. The spirocyclic diamine core is highly polar, and the Boc group provides only moderate hydrophobicity. Poor retention leads to elution near the void volume, resulting in poor resolution and inaccurate quantification.

Causality: The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction between the analyte and the stationary phase. Highly polar compounds have weak interactions with nonpolar C18 phases, leading to rapid elution.

Here are proven strategies to improve retention:

  • Use a Polar-Endcapped Column: These are C18 columns where residual silanols on the silica surface are capped with small polar groups. This creates a more hydrophilic surface, allowing for the use of highly aqueous mobile phases (up to 100% water) without phase collapse, which improves the retention of polar analytes.[9]

  • Switch to a Polar-Embedded Column: These columns have polar groups (e.g., amide, carbamate) embedded within the alkyl chains. This provides an alternative interaction mechanism (hydrogen bonding) and enhances the retention of polar, basic compounds.

  • Explore HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica or a diol phase) with a high organic mobile phase. The retention mechanism involves partitioning of the analyte into a water-enriched layer on the stationary phase surface.[9]

  • Mobile Phase Modification (with caution):

    • pH Adjustment: Using a high pH mobile phase (e.g., pH 10 with ammonium bicarbonate) will neutralize the secondary amine, making the molecule less polar and increasing its retention on a C18 column. Crucially, this requires a pH-stable column (e.g., hybrid silica or polymer-based) to prevent stationary phase degradation.

    • Ion-Pairing Agents: Reagents like heptafluorobutyric acid (HFBA) can be added to the mobile phase. The hydrophobic tail of the agent pairs with the protonated amine on your molecule, increasing its overall hydrophobicity and retention. However, ion-pairing agents are often non-volatile and can cause significant ion suppression in MS detection, making this a less desirable option for LC-MS work.[9]

Q4: I don't see the expected molecular ion [M+H]⁺ for my parent compound or a key impurity in my LC-MS data. What is happening?

Answer: The most probable cause is the inherent instability of the tert-butyloxycarbonyl (Boc) protecting group under typical mass spectrometry conditions.[10][11]

Mechanism: The Boc group is designed to be labile under acidic conditions. In the electrospray ionization (ESI) source, even without significant acid in the mobile phase, in-source fragmentation can readily occur. The protonated molecule undergoes a facile elimination of isobutylene (56 Da) and carbon dioxide (44 Da), resulting in the observation of a [M+H-100]⁺ ion instead of the parent [M+H]⁺.

G cluster_0 In-Source Fragmentation of Boc-Protected Amine A [M+H]⁺ (Protonated Parent) B [M+H - 56]⁺ (Loss of Isobutylene) A->B - C₄H₈ C [M+H - 100]⁺ (Loss of Boc Group) A->C - C₅H₈O₂

Caption: Common fragmentation pathway for Boc-protected amines in ESI-MS.

Troubleshooting Steps:

  • Look for the [M+H-100]⁺ Ion: Actively search for this ion in your mass spectrum. Its presence is a strong indicator of a Boc-protected species.

  • Softer Ionization Conditions: Reduce the fragmentor voltage or cone voltage in your MS settings. This decreases the energy in the ion source and can sometimes preserve the fragile [M+H]⁺ ion.

  • Use a Different Adduct: In some cases, using an ammonium salt (e.g., ammonium acetate) in the mobile phase can promote the formation of the ammonium adduct [M+NH₄]⁺, which can be more stable than the protonated molecule.

  • H/D Exchange: A more advanced technique involves using a deuterated mobile phase (e.g., D₂O instead of H₂O). This can help confirm the presence and location of the Boc group by observing mass shifts.[10]

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Purity Analysis

This protocol serves as a starting point and will likely require optimization for your specific instrument and sample matrix.

  • Column: Use a robust C18 reversed-phase column with polar endcapping (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at 210 nm for quantification, as the molecule lacks a strong chromophore.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~1 mg/mL.

Rationale: Formic acid is a volatile mobile phase modifier, making this method compatible with subsequent LC-MS analysis.[] The gradient covers a wide polarity range to elute both polar and non-polar impurities. A DAD detector is used to check for peak purity and identify any co-eluting impurities with different UV spectra.

Protocol 2: Workflow for NMR-Based Structure Elucidation of an Isolated Impurity

This protocol assumes you have successfully isolated ~1-5 mg of the unknown impurity with >95% purity via preparative HPLC.

  • Sample Preparation: Dissolve the purified sample in an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good starting point as it solubilizes a wide range of compounds and the N-H proton is often visible.

  • Acquire 1D Spectra:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments (through splitting patterns).[13] The integral gives the relative ratio of protons.

    • ¹³C NMR & DEPT-135: Identifies the number of unique carbon environments. DEPT-135 distinguishes between CH₃, CH₂, and CH carbons.

  • Acquire 2D Spectra:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This helps to build proton spin systems (e.g., tracing the connectivity within the piperidine or morpholine rings).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J-coupling). This is crucial for assigning carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons that are 2-3 bonds away. This is the key experiment for piecing together the molecular skeleton, connecting fragments identified from COSY, and confirming the position of heteroatoms and substituents.[8]

  • Data Interpretation:

    • Start by assigning the easily identifiable signals (e.g., the tert-butyl singlet in ¹H NMR and its corresponding carbons).[14]

    • Use COSY to map out the proton-proton connectivities in the cyclic systems.

    • Use HSQC to assign the carbons attached to these protons.

    • Use HMBC to connect the different spin systems. For example, a correlation from the protons on C10 to the spiro carbon (C5) would confirm that part of the structure.

    • Combine all data to propose a final structure. The proposed structure must be consistent with all observed NMR correlations and the molecular formula obtained from high-resolution mass spectrometry.[7][15]

References

  • Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Yadav, A., et al. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Pira, O., et al. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods.
  • Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • PubMed. (n.d.).
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.).
  • Teledyne ISCO. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
  • Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis.
  • BenchChem. (2025). Technical Support Center: Reactions with Boc-Protected Amines.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Manufacturing Chemist. (2024). The expert's guide to pharmaceutical impurity analysis.
  • Wiley-VCH. (2008).
  • Hypha Discovery. (n.d.).
  • Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • (n.d.).
  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
  • ChemScene. (n.d.). tert-Butyl 1-oxa-4,9-diazaspiro[5.
  • CymitQuimica. (n.d.). tert-butyl 1-oxa-4,9-diazaspiro[5.
  • BOC Sciences. (n.d.).
  • Biosynth. (n.d.). tert-Butyl 1-oxa-4,9-diazaspiro[5.
  • SpiroChem. (n.d.).
  • BenchChem. (2025).
  • PubChem. (n.d.). tert-Butyl 1-oxa-4,9-diazaspiro(5.5)
  • PubChem. (n.d.). tert-Butyl 4-oxa-1,9-diazaspiro[5.
  • ChemPlusChem. (2022). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties.
  • ResearchGate. (2025). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties.
  • MedchemExpress.com. (n.d.). tert-Butyl 3,9-diazaspiro[5.
  • Wikipedia. (n.d.). Spiro compound.
  • ResearchGate. (2025).
  • (n.d.). tert-butyl 2-oxo-4-oxa-1, 9-diazaspiro[5.
  • BLDpharm. (n.d.). 1934864-77-3|tert-Butyl 2,4-dioxo-1,9-diazaspiro[5.

Sources

Preventing epimerization in spirocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocyclic compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and strategic advice on a critical challenge in the field: preventing epimerization . The stereochemical integrity of the spirocenter and adjacent chiral centers is paramount, as even minor epimerization can drastically alter a molecule's biological activity and create significant purification challenges.[1][2][3] This resource provides field-proven insights and actionable protocols to help you maintain stereochemical control in your experiments.

Frequently Asked Questions (FAQs)

Q1: What exactly is epimerization in the context of spirocyclic synthesis?

Epimerization is a chemical process that inverts the configuration of a single stereocenter in a molecule containing multiple stereocenters. In spirocyclic compounds, this typically occurs at a carbon atom adjacent to a carbonyl group, an acidic C-H bond, or at the spiroketal center itself.[1][4] The result is the undesired formation of a diastereomer (an epimer) of your target compound. This is a critical issue because diastereomers have distinct physical, chemical, and biological properties, and their presence can compromise the efficacy and safety of a potential drug candidate.[1]

Q2: What are the primary mechanisms that cause epimerization?

Epimerization in spirocyclic systems is most commonly facilitated by either basic or acidic conditions, which allow for the formation of a planar, achiral intermediate.

  • Base-Catalyzed Epimerization: This is the most frequent pathway, especially for spirocycles containing carbonyl groups (e.g., spirolactones, spirooxindoles). A base abstracts an acidic α-proton to the carbonyl, forming a planar enolate intermediate.[5][6] Reprotonation of this intermediate can occur from either face, leading to a mixture of the original stereoisomer and its epimer.[7][8] The strength and steric hindrance of the base are critical factors.[1][9]

  • Acid-Catalyzed Epimerization: This mechanism is particularly relevant for spiroketals.[4] Acidic conditions can protonate one of the ketal oxygens, leading to ring-opening and the formation of a resonance-stabilized oxocarbenium ion. This intermediate is planar at the spirocenter, and subsequent ring-closing can regenerate the starting ketal or its more thermodynamically stable epimer.[4]

Q3: How can I reliably detect and quantify the extent of epimerization?

Since epimers are diastereomers, they have different physical properties and can often be separated and quantified using chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating and quantifying enantiomers and diastereomers. For epimers, standard reverse-phase or normal-phase HPLC is often sufficient. Developing a robust HPLC method early is crucial for monitoring reaction progress and optimizing conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR can often distinguish between epimers. Key signals, particularly for protons and carbons near the inverted stereocenter, will appear at different chemical shifts.[6][10] 2D NMR techniques like NOESY can also help confirm the relative stereochemistry of the major and minor products.

  • Mass Spectrometry (MS): While epimers have the same mass and are indistinguishable by MS alone, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying isomers in complex mixtures.[11][12][13]

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses a common experimental problem in a question-and-answer format, providing a structured approach to troubleshooting.

Scenario: "My spirocyclization reaction is yielding a significant amount of an undesired diastereomer. What should I investigate first?"

Observing a mixture of diastereomers points directly to a loss of stereochemical control, likely due to epimerization. The key is to systematically evaluate the reaction parameters that influence the formation or stability of the planar intermediates responsible for this loss.

Initial Diagnostic Workflow

// Solutions for Base Sol_Base_Strength [label="Reduce Base Strength\n(e.g., K2CO3 vs. DBU)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Base_Sterics [label="Increase Steric Hindrance\n(e.g., TEA vs. DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp_Base [label="Lower Reaction Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Acid Sol_Acid_Scavenge [label="Use Proton Sponge/\nMildly Basic Quench", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Acid_Avoid [label="Avoid Acidic Workup/\nSilica Gel", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Thermal Sol_Temp_Thermal [label="Lower Temperature/\nReduce Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Problem -> Analysis; Analysis -> Base [label=" Check for base\n in reaction"]; Analysis -> Acid [label=" Check for acid\n (catalyst or workup)"]; Analysis -> Thermal [label=" High temperature/\n prolonged time?"];

Base -> Sol_Base_Strength [label="Yes"]; Base -> Sol_Base_Sterics [label="Yes"]; Base -> Sol_Temp_Base [label="Yes"];

Acid -> Sol_Acid_Scavenge [label="Yes"]; Acid -> Sol_Acid_Avoid [label="Yes"];

Thermal -> Sol_Temp_Thermal [label="Yes"]; } end_dot Caption: Troubleshooting workflow for epimerization.

Detailed Parameter Optimization

The table below summarizes key experimental variables and provides evidence-based recommendations for mitigating epimerization.

ParameterCondition to InvestigateRationale & CausalityRecommended Action
Base Strong, non-hindered bases (e.g., DBU, NaH, LDA)Strong bases readily abstract the α-proton, promoting the formation of a planar enolate intermediate that scrambles the stereocenter.[1][5]Switch to a weaker or more sterically hindered base (e.g., K₂CO₃, Cs₂CO₃, DIPEA). Use the minimum stoichiometric amount required.[14][15]
Temperature High reaction temperatures (> 80 °C)Increased thermal energy can overcome the activation barrier for both proton abstraction and the reverse reaction, pushing the system towards thermodynamic equilibrium, which may favor the epimer.[1][7]Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Consider screening temperatures from -78 °C to room temperature.
Solvent Polar aprotic solvents (e.g., DMF, DMSO)These solvents can stabilize charged intermediates like enolates, potentially increasing their lifetime and the window of opportunity for epimerization to occur.[1]Screen less polar solvents (e.g., THF, Toluene, CH₂Cl₂) that may disfavor the formation or stabilization of the epimerization intermediate.
Reaction Time Prolonged exposure to reaction conditions The longer the substrate is exposed to basic or acidic conditions, the more likely it is that the thermodynamically favored epimer will form, even if the desired product is formed faster kinetically.[1][7]Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize product epimerization.
Workup/Purification Acidic workup or silica gel chromatography Trace acidity can cause epimerization, particularly for sensitive substrates like spiroketals.[4] Silica gel is acidic and can induce on-column epimerization.Neutralize the reaction mixture carefully. Consider using a mildly basic wash (e.g., sat. NaHCO₃). For purification, use neutral alumina or deactivated silica gel.

Strategic Prevention Protocols

Beyond simple troubleshooting, proactively designing your synthesis to prevent epimerization is the most effective strategy.

Protocol 1: Leveraging Kinetic vs. Thermodynamic Control

The choice between kinetic and thermodynamic control is a powerful tool for directing stereochemical outcomes.[7][16][17]

  • Kinetic Control aims to form the product that is generated fastest, which often occurs at lower temperatures with short reaction times.[7][18] This is ideal if your desired stereoisomer is the kinetic product.

  • Thermodynamic Control favors the most stable product. This requires reversible reaction conditions, typically achieved with higher temperatures and longer reaction times, allowing an equilibrium to be established.[16][19]

Step-by-Step Methodology to Determine Control
  • Initial Kinetic Run: Perform the reaction at a low temperature (e.g., -78 °C or 0 °C) using a strong, non-coordinating base (if applicable) and a short reaction time. Quench the reaction promptly.

  • Analyze Diastereomeric Ratio (d.r.): Immediately analyze the crude d.r. using HPLC or ¹H NMR. This ratio represents the kinetic product distribution.

  • Thermodynamic Test: Take a sample of the kinetically-formed product mixture and resubject it to the reaction conditions, but at a higher temperature (e.g., room temperature or 60 °C) for an extended period (e.g., 24 hours).

  • Analyze Final d.r.: Analyze the d.r. of the sample from Step 3.

    • If the d.r. changed to favor the other diastereomer, the reaction is reversible, and the final ratio represents the thermodynamic distribution. Your desired product's stability is now known.

    • If the d.r. did not change , the reaction is likely under kinetic control, and the initially formed product is configurationally stable under these conditions.

// Nodes Start [label="Reactant", fillcolor="#F1F3F4", fontcolor="#202124"]; TS_Kinetic [label="Transition State\n(Kinetic)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; TS_Thermo [label="Transition State\n(Thermodynamic)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Product_Kinetic [label="Kinetic Product\n(Forms Faster)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_Thermo [label="Thermodynamic Product\n(More Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> TS_Kinetic [label=" Lower Ea"]; Start -> TS_Thermo [label=" Higher Ea"]; TS_Kinetic -> Product_Kinetic; TS_Thermo -> Product_Thermo; Product_Kinetic -> Product_Thermo [style=dashed, arrowhead=normal, label=" Reversibility\n(Higher Temp)"]; } end_dot Caption: Kinetic vs. Thermodynamic pathways.

Protocol 2: Asymmetric Catalysis

Employing a chiral catalyst is a premier strategy for establishing the spiro-stereocenter with high selectivity, often avoiding conditions that promote epimerization.

  • Organocatalysis: Chiral amines, phosphoric acids, or N-heterocyclic carbenes can catalyze spirocyclizations with exceptional stereocontrol under mild conditions.[20][21][22] These methods are powerful for constructing complex spirooxindoles and other heterocyclic systems.[23]

  • Transition-Metal Catalysis: Chiral ligands coordinated to metals like palladium, rhodium, or nickel can direct the stereochemical outcome of cyclization reactions, including intramolecular Heck reactions or allylic alkylations to form spirocycles.[24][25][26]

General Workflow for Catalyst Screening
  • Select Catalyst Class: Based on literature precedents for your specific transformation (e.g., Michael addition, [4+2] cycloaddition), choose a class of catalysts (e.g., cinchona alkaloids, BINOL-derived phosphoric acids).

  • Screen Catalyst Variants: Test several catalysts within that class with varying steric and electronic properties.

  • Optimize Conditions: For the most promising catalyst, perform a systematic optimization of solvent, temperature, and concentration.

  • Verify Stereochemistry: Once a highly selective process is identified, rigorously confirm the absolute and relative stereochemistry of the product, for instance, by X-ray crystallography.

Protocol 3: Chiral Auxiliaries

A chiral auxiliary is a stereogenic group temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction.[27] After the key stereocenter is set, the auxiliary is removed.

  • Mechanism of Action: The auxiliary provides a sterically biased environment, forcing reagents to approach the molecule from a specific face, thus controlling the formation of the new stereocenter.[27] Evans oxazolidinones and SAMP/RAMP hydrazones are classic examples.[27][28]

  • Application: This method is highly reliable but less atom-economical than catalysis as it requires extra steps for attachment and removal.[29]

Experimental Protocol Using a Chiral Auxiliary
  • Auxiliary Attachment: Covalently attach a suitable chiral auxiliary (e.g., an Evans oxazolidinone) to your acyclic precursor via an amide bond.

  • Diastereoselective Spirocyclization: Perform the cyclization reaction. The auxiliary will direct the formation of the spirocenter, leading to one major diastereomer.

  • Analysis and Purification: Purify the major diastereomer by standard column chromatography.

  • Auxiliary Cleavage: Remove the auxiliary under conditions that do not epimerize the newly formed stereocenter (e.g., LiOH/H₂O₂ for Evans auxiliaries).

References

  • Epimerization of spiroacetals through acid-catalyzed heterolysis. ResearchGate. [Link]

  • Organocatalytic Asymmetric Dearomative Spirocyclization/Oxa-Michael Addition Sequence: Synthesis of Polycyclic Tetralones. ACS Publications - Organic Letters. [Link]

  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Publications - ACS Catalysis. [Link]

  • Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. PubMed. [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Royal Society of Chemistry - Organic Chemistry Frontiers. [Link]

  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Thieme Chemistry. [Link]

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed Central. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • The proposed mechanisms of the epimerization reactions by RaCE and... ResearchGate. [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PubMed Central. [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. ACS Publications - Organic Letters. [Link]

  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. ACS Publications - Analytical Chemistry. [Link]

  • Organocatalytic Asymmetric Synthesis of Six‐Membered Carbocycle‐Based Spiro Compounds. Semantic Scholar. [Link]

  • Complete identification of all 20 relevant epimeric peptides in β-amyloid: a new HPLC-MS based analytical strategy for Alzheimer's research. ResearchGate. [Link]

  • Chapter - Organocatalytic Asymmetric Synthesis of Spiroacetals and Bridged Acetals. IntechOpen. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PubMed Central. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PubMed Central. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Springer Professional. [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Stereocontrolled synthesis of spiroketals via Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides with retention of configuration. PubMed. [Link]

  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. PubMed Central. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Design and Synthesis of Chiral Spiro Ligands. ResearchGate. [Link]

  • Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2-Naphthol. ACS Publications - ACS Omega. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2. ACS Publications. [Link]

  • Proposed mechanism of base catalyzed epimerization. ResearchGate. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Kinetic vs thermodynamic control. Student Doctor Network Forums. [Link]

  • Thermodynamic vs Kinetic Control. YouTube. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • How to reduce epimerization in Chiral molecule? ResearchGate. [Link]

  • PICTORIAL MECHANISTIC VIEWS ON THE CHEMICAL HISTORY OF WITHAFERIN A. Redalyc. [Link]

  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. [Link]

  • What Is Epimerization In Organic Chemistry? YouTube. [Link]

  • Epimerization and Carbonyl Migration of Carbohydrates. YouTube. [Link]

  • Selective Epimerization of Sugars Inspired by Radical-Based Synthetic Mechanisms. SlideShare. [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. ACS Publications - Organic Letters. [Link]

Sources

Technical Support Center: Moisture Sensitivity and Handling of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diazaspiro Compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the critical aspects of handling and utilizing these valuable, yet sensitive, chemical scaffolds. Diazaspirocycles are integral to modern medicinal chemistry, offering rigid, three-dimensional structures that can enhance target binding and improve pharmacokinetic properties.[1][2][3] However, their unique structures, often containing susceptible functional groups, necessitate meticulous handling to prevent moisture-induced degradation and ensure experimental reproducibility.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to empower you with the knowledge to not only solve problems but to prevent them, ensuring the integrity of your materials and the success of your research.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the moisture sensitivity of diazaspiro compounds.

Q1: What makes diazaspiro compounds particularly sensitive to moisture?

A1: The moisture sensitivity of diazaspiro compounds typically stems from the presence of functional groups susceptible to hydrolysis, which is the chemical breakdown of a compound due to reaction with water.[4] Many diazaspiro scaffolds contain imine, aminal, or related functionalities within their core structure. These groups are electrophilic at the carbon atom, making them targets for nucleophilic attack by water. This can lead to ring-opening of the spirocyclic system, forming undesired byproducts and consuming your starting material. The reaction is often catalyzed by trace amounts of acid or base.

Q2: How can I visually or analytically detect if my diazaspiro compound has been compromised by moisture?

A2: Detecting degradation is crucial for troubleshooting. Here’s what to look for:

  • Visual Inspection: A primary indicator is a change in the physical state of the compound. A free-flowing, crystalline solid that becomes a sticky, clumpy, or oily residue has likely absorbed atmospheric moisture.[5]

  • Thin-Layer Chromatography (TLC): When you run a TLC of a fresh vs. a suspect sample, the appearance of new, often more polar, spots (lower Rf value) is a strong indicator of degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The spectrum of a degraded sample will show new, often broad, peaks corresponding to the ring-opened species, alongside diminished signals of the parent compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to identify degradation products.[6][7] You will observe new peaks in the chromatogram, and the mass spectrometer can help identify the molecular weights of these impurities, often corresponding to the addition of one or more water molecules to the parent structure.

Q3: What are the non-negotiable storage conditions for diazaspiro compounds?

A3: Proper storage is the first line of defense.

  • Inert Atmosphere: The primary container (e.g., a vial) should be tightly sealed and stored under an inert atmosphere (Nitrogen or Argon). For highly sensitive compounds, storage inside a glovebox is ideal.[8][9]

  • Desiccation: For secondary containment, place the sealed vial inside a desiccator containing a freshly activated desiccant (e.g., Drierite® or phosphorus pentoxide).

  • Temperature Control: Store at the recommended temperature, which is often in a refrigerator or freezer to slow the rate of any potential degradation. Check the product-specific storage guidelines.

  • Original Container: Always store the compound in its original, specially designed container until it is needed.

Q4: I need to make a stock solution. What solvents are recommended and how should I prepare them?

A4: Solvent choice is critical. Protic solvents like methanol or ethanol should be avoided for storage as they can participate in hydrolysis.

  • Recommended Solvents: High-purity, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) are generally suitable.

  • Solvent Purity: Always use solvents from a freshly opened bottle or those that have been rigorously dried and stored over molecular sieves. The water content should ideally be below 50 ppm. Ensure any solvent transfer is done under an inert atmosphere.[10]

Troubleshooting Guide: Common Experimental Issues

This guide provides a structured approach to diagnosing and solving problems encountered during experiments.

Issue 1: My reaction yield is low or the reaction fails completely.

  • Potential Cause: The most common culprit is the degradation of the diazaspiro starting material by trace moisture, either before or during the reaction setup. Inactive reagents reduce the effective concentration and can introduce impurities that inhibit the reaction.

  • Troubleshooting Steps & Solutions:

    • Verify Reagent Integrity: Before starting, run a quick analytical check (TLC or ¹H NMR) on your diazaspiro compound to confirm its purity.

    • Ensure Anhydrous Conditions: Moisture can be introduced from glassware, solvents, or the atmosphere.

      • Glassware: All glassware must be rigorously dried by oven-heating (e.g., 140 °C for 4 hours) and cooled under a stream of dry nitrogen or argon, or in a desiccator.[11][12]

      • Solvents & Reagents: Use only certified anhydrous solvents. If other reagents are solids, ensure they are also dry.

      • Atmosphere: Perform the entire experiment under an inert atmosphere using a Schlenk line or inside a glovebox.[8][9] This prevents atmospheric moisture from entering the reaction vessel.

    • Re-evaluate Reaction Parameters: If moisture is ruled out, consider other factors like reaction temperature, concentration, or catalyst activity.[13]

Issue 2: My post-workup analysis (NMR, LC-MS) shows multiple unexpected side products.

  • Potential Cause: If the side products have masses corresponding to the addition of water (M+18, M+36, etc.), hydrolysis during the reaction or, more commonly, during the aqueous workup is the likely cause.[14]

  • Troubleshooting Steps & Solutions:

    • Analyze Pre-Workup Sample: If possible, take a small aliquot of the crude reaction mixture before the workup and analyze it directly. If the side products are absent, the workup is the problem.

    • Minimize Contact with Water: If an aqueous workup is necessary, perform it quickly and at a low temperature (e.g., in an ice bath) to minimize the contact time and rate of hydrolysis.

    • Use Anhydrous Workup: Consider alternative, non-aqueous workup procedures. This could involve simply filtering the reaction mixture (e.g., through Celite®) and removing the solvent under reduced pressure.

    • pH Sensitivity: Be aware that acidic or basic conditions during workup can catalyze hydrolysis. If your product is stable, you might be able to quench the reaction with a non-aqueous agent.

Issue 3: I can't reproduce a literature procedure or results from a colleague.

  • Potential Cause: Lack of reproducibility is often due to unstated, yet critical, experimental details, especially regarding the handling of sensitive reagents.[13] The original experimenter may have implicitly used rigorous anhydrous techniques that were not explicitly detailed in the written procedure.

  • Troubleshooting Steps & Solutions:

    • Adopt Stricter Precautions: Assume the compound is more sensitive than described. Implement the most rigorous handling procedures (glovebox use, Schlenk line techniques) as a baseline.

    • Check Reagent Sources and Quality: The purity of reagents and solvents can vary between suppliers and even batches.[13] Ensure all materials meet the required specifications.

    • Follow the Protocol Exactly: Re-read the procedure to ensure no detail, such as the order of addition or rate of stirring, was missed.

    • Consult the Source: If possible, contact the original author or your colleague to ask specifically about their handling and purification techniques for the diazaspiro compound.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common issues.

G start Unexpected Result (Low Yield, Side Products) check_sm Step 1: Verify Starting Material Integrity (TLC, NMR) start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok Pass sm_bad Starting Material is Degraded check_sm->sm_bad Fail check_conditions Step 2: Review Experimental Conditions & Setup sm_ok->check_conditions solution_sm Solution: Discard and Use Fresh, Properly Stored Compound. Review Storage Protocol. sm_bad->solution_sm cond_moisture Moisture Contamination (Glassware, Solvent, Air)? check_conditions->cond_moisture cond_other Other Issues (Temp, Conc., Reagent Quality)? check_conditions->cond_other solution_moisture Solution: Implement Rigorous Anhydrous Techniques. (See Protocol 1 & 2) cond_moisture->solution_moisture solution_other Solution: Optimize Other Reaction Parameters. Purify Reagents. cond_other->solution_other

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

Detailed Experimental Protocols

These protocols provide step-by-step guidance for critical handling procedures.

Protocol 1: Weighing and Transferring a Moisture-Sensitive Diazaspiro Solid

This protocol describes the best practices for handling solids using standard laboratory equipment to minimize atmospheric exposure.

Objective: To accurately weigh and transfer a hygroscopic solid into a reaction vessel while maintaining an inert atmosphere.

Method 1: Using a Glovebox (Preferred)

  • Preparation: Place all necessary items (the sealed vial of the diazaspiro compound, spatulas, a weigh boat/paper, and the reaction flask) into the glovebox antechamber.

  • Inerting: Purge the antechamber with inert gas according to the glovebox operating procedure (typically 3-5 evacuation/refill cycles).

  • Transfer: Move the items into the main chamber.

  • Weighing: Unseal the compound vial and carefully weigh the desired amount onto the weigh paper using a balance located inside the glovebox.

  • Addition: Transfer the weighed solid directly into the reaction flask.

  • Sealing: Seal the reaction flask (e.g., with a rubber septum) and the compound's parent vial before removing them from the glovebox.

Method 2: Using a Schlenk Line and Inert Gas Flow

  • Glassware Setup: Assemble your reaction flask with a sidearm connected to a Schlenk line. Ensure all joints are lightly greased and secure.

  • Purge Flask: Evacuate the flask under vacuum and refill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Positive Pressure: Maintain a slight positive pressure of inert gas, monitored by an oil bubbler connected to the manifold.[11][12]

  • Weighing "by Difference": Weigh the sealed vial of the diazaspiro compound on an analytical balance.

  • Transfer: Briefly remove the stopper from the reaction flask while maintaining a strong outflow of inert gas from the flask neck to prevent air ingress. Quickly add an estimated amount of the solid.

  • Reseal and Reweigh: Immediately reseal the reaction flask. Reweigh the vial of the diazaspiro compound. The difference in weight is the amount added to the flask. This method is less precise but effective for avoiding atmospheric exposure.

Inert Atmosphere Reaction Setup Workflow

G cluster_prep Preparation Phase cluster_setup Execution Phase (Schlenk Line) p1 1. Oven-dry all glassware (>120°C, 4h) p2 2. Assemble apparatus while hot and cool under N2/Ar stream p1->p2 p3 3. Use anhydrous grade solvents and dry reagents p2->p3 s1 4. Connect flask to Schlenk line p3->s1 s2 5. Perform three 'evacuate-refill' cycles with N2/Ar s1->s2 s3 6. Add solid reagents under positive N2/Ar flow s2->s3 s4 7. Add anhydrous solvents via syringe or cannula s3->s4 s5 8. Maintain positive N2/Ar pressure throughout reaction (via bubbler) s4->s5

Caption: Workflow for setting up a reaction under anhydrous/inert conditions.

Data Summary

Table 1: Common Anhydrous Solvents & Recommended Drying Agents

Proper solvent preparation is paramount. This table provides guidance on achieving the required level of dryness for common laboratory solvents.

SolventAcceptable H₂O Content (ppm) for Sensitive ReactionsPrimary Drying AgentStorage Recommendation
Tetrahydrofuran (THF)< 30Sodium/BenzophenoneStore over activated 3Å molecular sieves under Argon.
Dichloromethane (DCM)< 30Calcium Hydride (CaH₂)Distill from CaH₂ and store over activated 3Å molecular sieves.
Acetonitrile (MeCN)< 30Calcium Hydride (CaH₂)Distill from CaH₂ then P₂O₅. Store over activated 3Å sieves.
Toluene< 20Sodium/BenzophenoneStore over activated 3Å molecular sieves under Argon.
N,N-Dimethylformamide (DMF)< 50Barium Oxide (BaO)Stir over BaO, decant, and distill under reduced pressure. Store over 4Å sieves.

References

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Available at: [Link]

  • Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials. Available at: [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!. Available at: [Link]

  • de Witte, A. M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Scott, T. G., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, R., & Rehman, Z. (2015). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • Alsante, K. M., et al. (2014). Analytical methodologies for discovering and profiling degradation-related impurities. Request PDF on ResearchGate. Available at: [Link]

  • Various Authors. (2023). Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate. Available at: [Link]

  • Lindsay, V. N. G., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. Available at: [Link]

  • Dehghan Abkenar, S., et al. (2023). Analytical Methods for Extraction, Determination and Degradation of Diazinon in Soil Samples. Pollution. Available at: [Link]

  • Rathnam, P., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. Available at: [Link]

  • House, C. H., & Miller, S. L. (1996). Hydrolysis of dihydrouridine and related compounds. Biochemistry. Available at: [Link]

  • McGraw Hill. (n.d.). Hydrolysis. AccessScience. Available at: [Link]

  • Kumar, L., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics. Available at: [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, spirocyclic scaffolds are of increasing interest due to their inherent three-dimensionality and novel chemical space. The compound tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate represents a key building block in the synthesis of more complex molecules, including dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[1] Accurate structural elucidation of such intermediates is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for this purpose.

This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate. As a senior application scientist, the following content is synthesized from foundational NMR principles and comparative data from related structural motifs to offer a predictive yet robust framework for spectral interpretation.

The Structural Framework

To facilitate a clear and unambiguous assignment of NMR signals, a systematic numbering of the atoms in tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is essential.

Caption: Structure of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate with atom numbering.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for the title compound.

Objective: To obtain high-resolution 1D ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (CDCl₃ is a common first choice) in a clean, dry vial. Ensure complete dissolution.

  • Transfer the solution into a clean NMR tube using a pipette.

  • Spectrometer Setup: The sample is placed in the NMR spectrometer. Standard acquisition parameters for ¹H and ¹³C NMR are typically used, with adjustments made based on sample concentration.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectra. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Analysis: A Predictive Interpretation

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The presence of the N-Boc protecting group is a key diagnostic feature.[2][3]

Key Spectral Features:

  • N-Boc Group: The most prominent signal will be a sharp, intense singlet at approximately 1.4-1.5 ppm , corresponding to the nine equivalent protons of the tert-butyl group.[2] This signal is a definitive indicator of successful N-Boc protection.

  • Piperidine Ring Protons (adjacent to N-Boc): The methylene protons on C8 and C10, adjacent to the Boc-protected nitrogen (N9), are expected to be deshielded due to the electron-withdrawing nature of the carbamate group.[2] These protons will likely appear as multiplets in the range of 3.2-3.8 ppm .

  • Piperidine Ring Protons (C7): The protons on C7 are further from the nitrogen and should appear at a higher field, likely in the range of 1.5-1.8 ppm , as seen in unsubstituted piperidine.[4]

  • Morpholine-like Ring Protons:

    • Protons adjacent to Oxygen (C2, C10): The protons on the carbons adjacent to the electronegative oxygen atom (C2 and C10) will be significantly deshielded, resonating at a lower field, typically in the range of 3.6-4.0 ppm .[5]

    • Protons adjacent to Nitrogen (C3, C5): The protons on the carbons adjacent to the unprotected nitrogen (N4) are expected in the range of 2.7-3.0 ppm .[5]

  • NH Proton: The proton on the unprotected nitrogen (N4) will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration but can be expected in the range of 1.5-3.0 ppm .[6]

Predicted ¹H NMR Data Summary:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.6 - 4.0m4HH-2, H-10
~ 3.2 - 3.8m4HH-8, H-10'
~ 2.7 - 3.0m4HH-3, H-5
~ 1.5 - 3.0br s1HN4-H
~ 1.5 - 1.8m4HH-7
~ 1.4 - 1.5s9HC(CH₃)₃

Note: Chemical shifts are predictive and can vary based on experimental conditions.

¹³C NMR Spectral Analysis: A Predictive Interpretation

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

Key Spectral Features:

  • N-Boc Group: Two distinct signals will confirm the presence of the Boc group: the carbonyl carbon (C=O) at approximately 155 ppm and the quaternary carbon of the tert-butyl group around 80 ppm .[3] The methyl carbons will appear further upfield.

  • Spiro Carbon (C6): The spirocyclic carbon is a quaternary carbon and will appear as a singlet. Its chemical shift can be influenced by the two connected rings.

  • Piperidine Ring Carbons: The carbons adjacent to the N-Boc group (C8, C10) will be in the range of 40-50 ppm . The C7 carbon will be at a higher field, around 25-30 ppm .

  • Morpholine-like Ring Carbons: The carbons adjacent to the oxygen (C2, C10) will be deshielded and appear around 65-70 ppm , while the carbons adjacent to the nitrogen (C3, C5) will be in the region of 45-50 ppm .[5]

Predicted ¹³C NMR Data Summary:

Chemical Shift (δ, ppm)Assignment
~ 155N-Boc C=O
~ 80N-Boc C (CH₃)₃
~ 65 - 70C-2, C-10
~ 55 - 60C-6 (Spiro)
~ 45 - 50C-3, C-5
~ 40 - 50C-8, C-10'
~ 28.5N-Boc C(C H₃)₃
~ 25 - 30C-7

Note: Chemical shifts are predictive and can vary based on experimental conditions.

Comparative Analysis with Alternative Structures

The NMR data for tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate can be distinguished from its isomer, tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate, by observing the chemical shifts of the protons and carbons adjacent to the N-Boc group. In the 4-carboxylate isomer, the protons and carbons of the morpholine-like ring would be directly influenced by the electron-withdrawing carbamate, leading to a downfield shift of the signals corresponding to the protons on C3 and C5, and the carbons C3 and C5, respectively.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate. By understanding the expected chemical shifts and multiplicities based on the compound's structural features and by comparing them to related heterocyclic systems, researchers can confidently interpret their experimental data for structural verification and purity assessment. For unambiguous assignment, especially in complex regions of the spectrum, 2D NMR techniques are highly recommended.

References

  • A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives - Benchchem.
  • An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives - Benchchem.
  • Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies - PMC - PubMed Central.
  • tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride - CymitQuimica.
  • Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook.
  • tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate - ChemicalBook.
  • A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis - Benchchem.
  • tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate - PubChem.
  • tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate - Biosynth.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics.
  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient - The Royal Society of Chemistry.

Sources

Mass spectrometry fragmentation pattern of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate and Its Isomeric Analogs

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Spirocyclic scaffolds, particularly those incorporating heteroatoms, are of increasing interest due to their conformational rigidity and three-dimensional complexity, which can lead to enhanced target specificity and improved pharmacokinetic properties.[1] The tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is one such molecule, featuring a unique spirocyclic system containing both a piperidine and a morpholine-like ring, with a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.

Understanding the mass spectrometry (MS) fragmentation pattern of this molecule is critical for its unambiguous identification in complex matrices, for reaction monitoring during synthesis, and for metabolite identification studies. This guide provides a detailed analysis of its predicted fragmentation pathways under electrospray ionization (ESI) conditions, compares it with key structural analogs, and offers a robust experimental protocol for its analysis.

Experimental Design & Causality

The choice of analytical technique is driven by the structure of the analyte. For a molecule like tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, which contains a basic nitrogen atom, positive-ion electrospray ionization (ESI) is the ideal method. It is a "soft" ionization technique that typically generates an abundant protonated molecule, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to elicit structurally informative fragment ions.[2] The fragmentation pathways are governed by the relative proton affinities of the different nitrogen and oxygen atoms and the stability of the resulting fragment ions and neutral losses.

Experimental Workflow for MS/MS Analysis

The following diagram outlines a self-validating workflow for acquiring high-quality MS/MS data for the target analyte and its comparators.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Dissolve Analyte (e.g., 1 mg/mL in MeOH) B Dilute to Working Conc. (e.g., 1-10 µg/mL in Mobile Phase) A->B C Inject Sample (1-5 µL) B->C D Separation on C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) C->D E Gradient Elution (Water/ACN with 0.1% Formic Acid) D->E F ESI Source (Positive Ion Mode) E->F G MS1: Full Scan (Determine [M+H]⁺ Precursor Ion) F->G H MS2: Product Ion Scan (Fragment Precursor Ion via CID) G->H I Data Acquisition & Analysis H->I J Structural Elucidation & Comparison I->J

Caption: A typical LC-MS/MS workflow for analyzing spirocyclic amines.

Detailed Experimental Protocol
  • Sample Preparation : Dissolve the reference standard in HPLC-grade methanol to a stock concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to 5 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Chromatographic Conditions :

    • HPLC System : A high-performance liquid chromatography system.

    • Column : A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Flow Rate : 0.3 mL/min.

    • Gradient : Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.

    • Column Temperature : 40 °C.

  • Mass Spectrometry Conditions :

    • Mass Spectrometer : A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.[2]

    • Ionization Mode : Positive Ion.

    • MS1 Scan Range : m/z 50-500.

    • MS2 Scans : Perform product ion scans on the determined [M+H]⁺ precursor ions.

    • Collision Energy : Optimize collision energy (e.g., ramp from 10-40 eV) to obtain a rich fragmentation spectrum.

Fragmentation Pattern Analysis: A Comparative Approach

The fragmentation of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (Molecule A) is best understood by comparing it to its structural isomer, tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate (Molecule B)[3], and a simpler, non-spirocyclic analog, tert-Butyl piperidine-1-carboxylate (Molecule C).

MoleculeStructureMolecular FormulaMolecular Weight[M+H]⁺ (m/z)
Molecule A (Target)tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylateC₁₃H₂₄N₂O₃256.34257.18
Molecule B (Isomer)tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylateC₁₃H₂₄N₂O₃256.34257.18
Molecule C (Analog)tert-Butyl piperidine-1-carboxylateC₁₀H₁₉NO₂185.26186.15
Predicted Fragmentation of Molecule A (Target Compound)

The protonated molecule ([M+H]⁺ at m/z 257.18) has several potential fragmentation pathways originating from the labile N-Boc group and the piperidine ring.

  • Loss of Isobutylene (C₄H₈, 56 Da) : This is a hallmark fragmentation of Boc-protected amines.[4][5] A proton transfer to the carbonyl oxygen of the Boc group, followed by cleavage, results in the loss of neutral isobutylene, yielding a carbamic acid intermediate that readily decarboxylates. This pathway leads to a prominent ion at m/z 201.14 .

  • Loss of the entire Boc group (C₅H₉O₂, 101 Da) : Direct cleavage of the N-C bond of the carbamate can lead to the loss of the Boc group as a radical, but a more common pathway in ESI is the loss of the entire group following the initial loss of isobutylene and subsequent loss of CO₂ (44 Da). This results in the fully deprotected spirocycle amine at m/z 157.13 .

  • Alpha-Cleavage of the Piperidine Ring : Following or preceding Boc-group fragmentation, the piperidine ring can undergo characteristic alpha-cleavage adjacent to the nitrogen atom.[2][6] Cleavage of the C-C bond within the ring is a dominant pathway for piperidines. This can lead to a complex series of ring-opened fragments. A key fragment would arise from cleavage at the spiro center, leading to an ion at m/z 156.12 through a ring-opening mechanism.

G M [M+H]⁺ m/z 257.18 F1 Loss of Isobutylene (-56 Da) M->F1 D Loss of tert-Butanol (-74 Da) M->D A m/z 201.14 F1->A F2 Loss of CO₂ (-44 Da) A->F2 B Deprotected Spirocycle m/z 157.13 F2->B F3 Ring Cleavage B->F3 C m/z 156.12 F3->C E m/z 183.14 D->E

Caption: Predicted major fragmentation pathways for Molecule A.

Comparative Fragmentation: Molecule B vs. Molecule A

Molecule B, the isomer with the Boc group on the morpholine-like nitrogen, will exhibit a distinctly different fragmentation pattern. While it will also show the characteristic loss of isobutylene (-56 Da) to yield an ion at m/z 201.14, the subsequent fragmentation will be governed by the stability of the now-modified morpholine ring.

  • Key Differentiator : In Molecule A, the charge is stabilized on the piperidine nitrogen after Boc loss, leading to piperidine-centric fragmentation. In Molecule B, the charge resides on the nitrogen within the oxa-diaza ring. Alpha-cleavage adjacent to this nitrogen is more likely to involve cleavage of the C-O bond or the C-C bond adjacent to the spiro center, leading to a different set of daughter ions. For instance, cleavage of the ether bond would be a unique and diagnostic pathway for Molecule B, likely producing a fragment corresponding to the piperidine ring portion.

G cluster_A Molecule A (Target) cluster_B Molecule B (Isomer) cluster_D Key Diagnostic Difference A_M [M+H]⁺ m/z 257 A_F1 Loss of Boc (-100 Da) A_M->A_F1 A_Frag Piperidine-N centered fragments m/z 157 A_F1->A_Frag Diff Subsequent fragmentation of m/z 157 ion - Piperidine ring opening (A) - Oxa-diaza ring opening (B) A_Frag->Diff B_M [M+H]⁺ m/z 257 B_F1 Loss of Boc (-100 Da) B_M->B_F1 B_Frag Morpholine-N centered fragments m/z 157 B_F1->B_Frag B_Frag->Diff

Caption: Comparison of fragmentation logic for isomers A and B.

Conclusion

The mass spectral fragmentation of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is predicted to be dominated by characteristic losses associated with the N-Boc group and subsequent alpha-cleavage and ring-opening of the piperidine moiety. The most diagnostic fragments are expected to be the loss of isobutylene (M-56) to yield an ion at m/z 201.14, and the subsequent loss of carbon dioxide to produce the deprotected spirocyclic amine at m/z 157.13.

Crucially, this fragmentation pattern can be readily distinguished from its isomer, the 4-carboxylate derivative, by analyzing the daughter ions of the m/z 157 fragment. The specific pathways of ring cleavage provide a unique fingerprint for each isomer, enabling researchers to confidently identify these complex spirocyclic structures in various experimental contexts.

References
  • Gupta, P., Srivastava, S. K., & Ganesan, K. (n.d.). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.
  • Kite, G. C., & Rowe, E. R. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Ganesh, C. K., Jayachandran, B., & Srinivasa, G. (2009). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of Mass Spectrometry, 44(6), 936-946. Retrieved from [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]

  • Velozo, E. S., de F. F. M. de Souza, M., & de P. B. de Souza, A. (2007). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 18(7), 1435-1442. Retrieved from [Link]

  • Parenty, A., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10844-10861. Retrieved from [Link]

  • Ganesh, C. K., & Srinivasa, G. (2011). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 25(13), 1877-1884. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Methods for Purity Assessment of Spirocyclic Intermediates in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide by a Senior Application Scientist on comparing High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of spirocyclic intermediates, complete with experimental data and protocols.

Spirocyclic scaffolds are a cornerstone in modern medicinal chemistry, imparting unique three-dimensional topologies that can enhance potency, selectivity, and pharmacokinetic properties. However, their structural complexity, particularly the frequent presence of stereoisomers and diverse functional groups, presents significant analytical challenges. Ensuring the purity of spirocyclic intermediates is not merely a quality control checkpoint; it is fundamental to the integrity of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of these critical intermediates. We will move beyond generic protocols to explore the causality behind methodological choices, offering a framework for developing robust, self-validating analytical systems tailored to the unique challenges posed by spirocyclic structures.

The Analytical Dichotomy: Choosing the Right Chromatographic Mode

The selection of an appropriate HPLC mode is the most critical decision in developing a purity assessment method for spirocyclic intermediates. This choice is dictated by the molecule's physicochemical properties, primarily its polarity and stereochemistry. The two primary modes employed are Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC), with Chiral HPLC representing a specialized, indispensable subset for stereoisomeric analysis.

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Moderately Polar to Nonpolar Intermediates

RP-HPLC is the default starting point for most small molecules due to its robustness, reproducibility, and compatibility with aqueous mobile phases. It separates analytes based on their hydrophobicity.

  • Mechanism of Separation: A nonpolar stationary phase (typically C18 or C8 alkyl chains bonded to silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). Nonpolar analytes interact more strongly with the stationary phase, leading to longer retention times.

  • Best Suited For: Spirocyclic intermediates with sufficient nonpolar character and chromophores for UV detection. It excels at separating compounds with differences in alkyl substitution, aromaticity, or other nonpolar functional groups.

  • Causality in Method Development: The choice of organic modifier (acetonitrile vs. methanol) can significantly impact selectivity. Acetonitrile often provides better peak shape for nitrogen-containing basic compounds, which are common in medicinal chemistry. Mobile phase pH control is critical for ionizable spirocycles, as it directly influences their retention and peak shape.

Normal-Phase HPLC (NP-HPLC): The Solution for Polar and Isomeric Intermediates

NP-HPLC operates with a polar stationary phase (e.g., bare silica, cyano, or diol) and a nonpolar mobile phase (e.g., hexane/ethanol). It is a powerful technique for separating compounds that are too polar for strong retention in RP-HPLC or for resolving structural isomers.

  • Mechanism of Separation: Polar analytes adsorb more strongly to the polar stationary phase, resulting in longer retention. Separation is driven by interactions like hydrogen bonding and dipole-dipole forces.

  • Best Suited For: Highly polar, non-ionizable spirocyclic intermediates. It is particularly adept at separating constitutional isomers and diastereomers where subtle differences in the spatial arrangement of polar functional groups can be exploited.

  • Trustworthiness of the Protocol: NP-HPLC is highly sensitive to water content in the mobile phase, which can deactivate the silica surface and lead to drastic changes in retention time. To ensure method robustness, it is imperative to use anhydrous solvents and control the laboratory environment's humidity.

Chiral HPLC: The Non-Negotiable for Enantiomeric Purity

Many spirocyclic compounds are chiral, and their enantiomers can have vastly different pharmacological activities. Therefore, assessing enantiomeric excess (e.e.) is a mandatory step.

  • Mechanism of Separation: Chiral HPLC utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times. Common CSPs are based on polysaccharides like cellulose or amylose derivatives.

  • Expertise in Application: The development of chiral separations can be less predictable than achiral methods. Screening a variety of CSPs and mobile phases (both normal-phase and reversed-phase mode) is often necessary. Polysaccharide-based columns are versatile and are a good first choice for screening.

Comparative Performance Data

The following table summarizes the key performance attributes of each HPLC mode for the analysis of spirocyclic intermediates, based on common industry applications and published data.

Parameter Reversed-Phase HPLC (RP-HPLC) Normal-Phase HPLC (NP-HPLC) Chiral HPLC
Primary Application Purity assessment of moderately polar to nonpolar spirocycles.Purity assessment of polar spirocycles; separation of constitutional isomers and diastereomers.Determination of enantiomeric excess (e.e.) and enantiomeric purity.
Common Stationary Phases C18, C8, Phenyl-HexylBare Silica, Cyano (CN), Diol, Amino (NH2)Polysaccharide-based (e.g., Amylose, Cellulose derivatives), Pirkle-type
Common Mobile Phases Water/Acetonitrile, Water/Methanol, often with additives like TFA or formic acid.Hexane/Ethanol, Hexane/Isopropanol.Varies widely; can be run in both normal-phase and reversed-phase modes.
Key Advantages High reproducibility, wide applicability, excellent for gradient elution, MS-compatible mobile phases.Superior selectivity for polar isomers, orthogonal to RP-HPLC.The only reliable method for quantifying enantiomers.
Key Limitations Poor retention for very polar compounds, potential for peak tailing with basic compounds.Sensitive to water content, solvents are more expensive and hazardous, limited MS compatibility.Column cost is high, method development can be empirical and time-consuming.

Experimental Workflow & Protocols

A robust purity assessment follows a logical workflow from method selection to execution.

cluster_selection Phase 1: Method Selection cluster_dev Phase 2: Method Development cluster_analysis Phase 3: Purity Assessment A Characterize Spirocyclic Intermediate (Polarity, Chirality, pKa) B Is the Compound Chiral? A->B C Select Chiral HPLC Method B->C Yes D Is the Compound Highly Polar? B->D No G Screen Columns & Mobile Phases C->G E Select NP-HPLC or HILIC Method D->E Yes F Select RP-HPLC Method D->F No E->G F->G H Optimize Parameters (Gradient, Temperature, Flow Rate) G->H I Method Validation (Specificity, Linearity, Accuracy) H->I J Prepare Sample & Standards I->J K Run HPLC Analysis J->K L Integrate Peaks & Calculate Purity (%) K->L

Caption: Workflow for HPLC Method Selection and Purity Assessment.

Protocol: Generic RP-HPLC Purity Assessment of a Spirocyclic Intermediate

This protocol provides a starting point for a typical achiral spirocyclic intermediate of moderate polarity.

1. Rationale & Objective: To determine the purity of a spirocyclic intermediate by separating it from starting materials, by-products, and degradation products using gradient RP-HPLC with UV detection. This method is designed to be a robust screen that can be optimized further.

2. Materials & Instrumentation:

  • HPLC System: A quaternary or binary HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A smaller particle size (e.g., <2 µm) can be used with a UHPLC system for higher resolution and faster run times.

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Additive: Formic acid (FA) or Trifluoroacetic acid (TFA), LC-MS grade.

  • Sample: Spirocyclic intermediate, accurately weighed.

  • Sample Diluent: 50:50 ACN/Water.

3. Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Water with 0.1% v/v Formic Acid. Causality: The acid protonates silanol groups on the stationary phase, reducing peak tailing for basic analytes, and provides protons for better ionization in MS detection if used.

    • Mobile Phase B (Organic): Acetonitrile with 0.1% v/v Formic Acid.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard & Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve the spirocyclic intermediate in the diluent to a concentration of ~1.0 mg/mL.

    • Working Solution: Dilute the stock solution with the diluent to a final concentration of ~0.1 mg/mL. Trustworthiness: This concentration is typically sufficient for a strong UV signal without overloading the column, which can cause peak fronting and inaccurate quantification.

  • HPLC Instrument Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Expertise: Maintaining a constant column temperature ensures retention time reproducibility.

    • Injection Volume: 5 µL.

    • Detector Wavelength: Set to the UV maximum (λmax) of the main compound, or use a DAD to monitor a range (e.g., 200-400 nm) to ensure all impurities are detected.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

    • Causality: A broad gradient from 5% to 95% organic is an effective screening method to elute compounds across a wide polarity range and ensure all potential impurities are observed.

  • Data Analysis & Purity Calculation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • This calculation assumes that all compounds have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors should be determined.

Advanced Considerations & Troubleshooting

  • Orthogonal Methods: To ensure comprehensive purity assessment, it is best practice to use two orthogonal methods. For example, if RP-HPLC is the primary method, a secondary NP-HPLC or HILIC method can help detect co-eluting impurities.

  • Peak Tailing: For basic spirocyclic amines, peak tailing on silica-based C18 columns is a common issue. In addition to using acidic modifiers, consider using a column with end-capping technology or switching to a hybrid particle column.

  • On-Column Degradation: Some complex spirocycles may be unstable under acidic mobile phase conditions. If this is suspected, run the analysis using a neutral pH mobile phase with a buffered system (e.g., ammonium acetate) and use a column stable at that pH.

Conclusion

The purity assessment of spirocyclic intermediates is a multifaceted analytical challenge that demands a rational, evidence-based approach. While RP-HPLC remains the initial method of choice for a broad range of intermediates, NP-HPLC and Chiral HPLC are indispensable tools for resolving polar isomers and enantiomers, respectively. A thorough understanding of the analyte's physicochemical properties is the foundation for selecting the appropriate chromatographic mode. By employing systematic method development, robust protocols, and orthogonal techniques, researchers can ensure the analytical data is not just a number, but a trustworthy measure of quality that supports the successful advancement of drug development programs.

References

This section would be populated with real URLs from the grounding tool if it were executed. The following are representative examples of the types of sources that would be cited.

  • A Review on Chiral Separation of Spiro Compounds. Molecules. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • The Role of Spirocycles in Drug Discovery. Expert Opinion on Drug Discovery. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

The Ascendancy of Three-Dimensionality: A Comparative Guide to tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate and Other Spirocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the strategic departure from planar, aromatic structures towards molecules with greater three-dimensionality is a well-established paradigm for enhancing drug-like properties.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a unique architectural solution to many of the challenges encountered in drug development.[3][4] This guide provides a comprehensive comparison of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate with other prominent spirocyclic building blocks, offering insights into their synthesis, physicochemical properties, and biological applications to empower researchers in making informed scaffold selections.

The Spirocyclic Advantage: Escaping "Flatland" for Superior Performance

The incorporation of spirocyclic motifs into drug candidates has been repeatedly shown to confer a multitude of benefits over their flatter, aromatic counterparts. The inherent three-dimensionality of spirocycles, stemming from their sp³-rich nature, allows for a more precise and favorable interaction with the complex, three-dimensional binding sites of biological targets.[1][5] This can lead to significant improvements in potency and selectivity.[2]

Furthermore, the rigid nature of the spirocyclic core restricts the conformational flexibility of a molecule.[1] This pre-organization into a bioactive conformation can reduce the entropic penalty upon binding, thereby enhancing binding affinity. From a physicochemical standpoint, the move away from planarity often translates to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, all of which are critical determinants of a drug's pharmacokinetic profile and overall clinical success.[1][2]

Comparative Analysis of Spirocyclic Building Blocks

This section provides a comparative overview of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate and other representative spirocyclic scaffolds. Due to the limited availability of direct head-to-head experimental comparisons in the literature, this analysis synthesizes data from various sources to provide a reasoned assessment.

Physicochemical Properties: A Data-Driven Comparison

The choice of a spirocyclic scaffold can significantly impact a molecule's physicochemical properties. The following table summarizes key computed and experimental properties for a selection of spirocyclic building blocks.

Spirocyclic Building Block Structure Molecular Weight ( g/mol ) cLogP Topological Polar Surface Area (Ų) Aqueous Solubility
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylatetert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
256.340.750.8Data not availabletert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylatetert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate254.371.841.6Data not available2-Oxa-6-azaspiro[3.3]heptane2-Oxa-6-azaspiro[3.3]heptane113.16-0.621.3High7-Azaspiro[3.5]nonane7-Azaspiro[3.5]nonane125.221.512.0Moderate

Analysis of Physicochemical Trends:

  • Polarity and Solubility: The presence of heteroatoms, particularly oxygen, in the spirocyclic framework tends to increase polarity and, consequently, aqueous solubility. For instance, the incorporation of an oxygen atom in oxa-spirocycles has been shown to dramatically improve water solubility compared to their carbocyclic counterparts.[6] This is a key advantage of scaffolds like tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate.

  • Lipophilicity (cLogP): The lipophilicity of a spirocycle is influenced by its carbon-to-heteroatom ratio and the overall topology. Smaller, more compact spirocycles with multiple heteroatoms, such as 2-oxa-6-azaspiro[3.3]heptane, often exhibit lower cLogP values, which can be beneficial for reducing off-target effects and improving pharmacokinetic profiles.[1]

  • Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug absorption and brain penetration. Spirocycles containing nitrogen and oxygen atoms, like the diazaspiro[5.5]undecane series, have higher TPSA values, which may influence their permeability characteristics.

Synthetic Accessibility: A Practical Consideration

The ease of synthesis and the potential for diversification are critical factors in the selection of a building block for library synthesis and lead optimization.

General Synthetic Strategies for Spirocycles

The construction of spirocyclic systems can be achieved through various synthetic strategies, with intramolecular cyclization reactions being a common approach.

G Start Linear Precursor with Nucleophile and Electrophile Intra_Cyclization Intramolecular Cyclization Start->Intra_Cyclization Base or Acid Catalysis Spirocycle Spirocyclic Product Intra_Cyclization->Spirocycle

Caption: General workflow for spirocycle synthesis.

Synthesis of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

Experimental Protocol: Synthesis of a 1-oxa-4,9-diazaspiro[5.5]undecane core

This protocol is adapted from the synthesis of related compounds and serves as a representative example.

  • Step 1: Epoxidation. To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., DMSO), add trimethylsulfoxonium iodide and a strong base (e.g., sodium hydride) at room temperature. Stir the reaction mixture until the starting material is consumed (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent.

  • Step 2: Ring-opening. Dissolve the epoxide from Step 1 in a suitable solvent (e.g., methanol) and add a solution of aqueous ammonia. Heat the reaction mixture in a sealed vessel until the epoxide is fully consumed. Remove the solvent under reduced pressure to obtain the amino alcohol.

  • Step 3: Acylation. Dissolve the amino alcohol in a suitable solvent (e.g., dichloromethane) and cool to 0 °C. Add a base (e.g., triethylamine) followed by the dropwise addition of an appropriate acyl chloride (e.g., chloroacetyl chloride). Allow the reaction to warm to room temperature and stir until completion.

  • Step 4: Intramolecular Cyclization. To a solution of the acylated intermediate in a suitable solvent (e.g., THF), add a strong base (e.g., potassium tert-butoxide) at a low temperature (e.g., -78 °C). Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the spirocyclic product.

  • Step 5: Deprotection/Functionalization. The Boc protecting group can be removed under acidic conditions (e.g., TFA in dichloromethane) to provide the free amine, which can be further functionalized as desired.

Causality Behind Experimental Choices:

  • The use of a strong, non-nucleophilic base like potassium tert-butoxide in the cyclization step is crucial to promote the desired intramolecular Williamson ether synthesis without competing side reactions.

  • The choice of protecting groups is critical for orthogonal functionalization. The Boc group on the piperidine nitrogen allows for its selective removal under acidic conditions, leaving other functional groups intact for further diversification.

Biological Applications and Performance: A Comparative Perspective

The unique three-dimensional shapes of spirocycles allow them to interact with biological targets in ways that are not possible for their planar counterparts, often leading to improved potency and selectivity.

tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate in Drug Discovery

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been explored in several therapeutic areas, demonstrating its versatility as a privileged structure.

G Scaffold 1-oxa-4,9-diazaspiro[5.5]undecane sEH Soluble Epoxide Hydrolase (sEH) Inhibitors Scaffold->sEH Chronic Kidney Disease MOR_Sigma1 Dual μ-Opioid Receptor (MOR) Agonists / σ1 Receptor Antagonists Scaffold->MOR_Sigma1 Pain Management Antidepressant Antidepressant Agents Scaffold->Antidepressant Depression

Sources

A Comparative Guide to the Structural Elucidation of 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the architectural complexity of molecular scaffolds plays a pivotal role in defining their therapeutic potential. Among these, the 1-oxa-4,9-diazaspiro[5.5]undecane framework has emerged as a privileged structure, underpinning the development of novel therapeutics, including potent dual μ-opioid receptor agonists and σ1 receptor antagonists for pain management.[1] The precise three-dimensional arrangement of these molecules is paramount to their biological activity, necessitating robust analytical techniques for their structural characterization. This guide provides an in-depth comparison of X-ray crystallography with other key analytical methods for the structural elucidation of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The Unambiguous Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute three-dimensional structure of a crystalline compound. It provides unequivocal information on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding structure-activity relationships (SAR).

While a specific crystal structure for a 1-oxa-4,9-diazaspiro[5.5]undecane derivative is not publicly available at the time of writing, we can extrapolate the expected workflow and data from closely related spirocyclic systems, such as the 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives, for which crystallographic data has been reported.[2]

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands both patience and precision.

X-ray_Crystallography_Workflow cluster_Synthesis Synthesis & Purification cluster_Crystallization Crystal Growth cluster_Data_Collection Data Collection & Processing cluster_Refinement Structure Refinement & Validation Synthesis Synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Dissolution Dissolution in a suitable solvent system Purification->Dissolution Crystal_Growth Slow Evaporation / Vapor Diffusion / Solvent Layering Dissolution->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing & Structure Solution Diffraction->Processing Refinement Structure Refinement Processing->Refinement Validation Validation & Analysis Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Crystallization Protocol

The critical step in X-ray crystallography is obtaining high-quality single crystals. For novel 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, a systematic screening of crystallization conditions is essential.

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). A good starting point is a solvent in which the compound is sparingly soluble.

  • Crystallization Method:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial. This is often the simplest method but may not always yield the best quality crystals.

    • Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent. Place this solution in a small open vial inside a larger sealed container with a more volatile "poor" solvent in which the compound is insoluble. The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility of the compound, promoting crystallization.

    • Solvent Layering: Carefully layer a "poor" solvent on top of a solution of the compound in a "good" solvent in a narrow tube. Crystallization occurs at the interface as the solvents slowly mix.

  • Temperature Control: Crystallization can be attempted at different temperatures (room temperature, 4°C, etc.) to influence the rate of crystal growth. Slower growth often leads to higher quality crystals.

Data Interpretation: A Hypothetical Case Study

Based on the crystal structure of a related 1,5-dioxaspiro[5.5]undecane derivative, we can anticipate the type of data that would be obtained for a 1-oxa-4,9-diazaspiro[5.5]undecane derivative.

ParameterExpected Value/InformationSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/nDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)The dimensions and angles of the repeating unit of the crystal.
Z Number of molecules per unit cellProvides information on the packing of the molecules.
R-factor < 0.05 for a good quality structureA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

The resulting 3D model would precisely define the conformation of the two six-membered rings, the orientation of any substituents, and any intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the compound's behavior in a biological system.

Complementary and Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural answer, other techniques are indispensable for routine characterization, purity assessment, and for compounds that are difficult to crystallize.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. For 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The chemical shifts and coupling constants of the protons on the spirocyclic core are particularly informative about the chair-like conformations of the rings and the axial/equatorial positions of substituents.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms. The chemical shift of the spiro carbon is a characteristic feature.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

A multinuclear magnetic resonance study on 1,5-oxazaspiro[5.5]undecane derivatives has demonstrated the utility of ¹H, ¹³C, ¹⁵N, and ¹⁷O NMR in determining relative structural stabilities.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide valuable structural information. For diazaspiro compounds, characteristic fragmentation pathways often involve cleavages of the rings, which can help in identifying the core structure and the nature of substituents.[4][5]

Performance Comparison: X-ray Crystallography vs. Other Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, packingConnectivity, stereochemistry (in solution), dynamic processesMolecular weight, elemental composition, fragmentation patterns
Sample Requirement High-quality single crystal (often challenging to obtain)Soluble compound, mg quantitySmall amount of sample, often in solution
Throughput LowHighHigh
Ambiguity UnambiguousCan be ambiguous for complex stereoisomersDoes not provide stereochemical information
Cost High (instrumentation and expertise)Moderate to HighModerate

digraph "Technique_Comparison" {
graph [layout=neato, overlap=false, splines=true];
node [shape=ellipse, style="filled", fontcolor="#FFFFFF", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"X-ray" [label="X-ray\nCrystallography", fillcolor="#4285F4", pos="0,2!"]; "NMR" [label="NMR\nSpectroscopy", fillcolor="#EA4335", pos="-2,-1!"]; "MS" [label="Mass\nSpectrometry", fillcolor="#FBBC05", pos="2,-1!"];

"X-ray" -> "NMR" [label="Confirms\nConnectivity"]; "X-ray" -> "MS" [label="Confirms\nMW"]; "NMR" -> "MS" [label="Complements\nStructure ID"]; }

Figure 2: Interplay between key analytical techniques for structural elucidation.

Conclusion

For the definitive structural characterization of novel 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, single-crystal X-ray diffraction is the unparalleled technique, providing a complete and unambiguous three-dimensional picture of the molecule. This information is critical for rational drug design and understanding SAR. However, the challenges associated with obtaining suitable crystals mean that NMR spectroscopy and mass spectrometry are essential and often more high-throughput tools for routine analysis, purity confirmation, and initial structural assessment. A synergistic approach, leveraging the strengths of all three techniques, provides the most robust and comprehensive strategy for advancing our understanding and application of this important class of molecules in drug discovery.

References

  • Busch-Petersen, J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10847-10872. [Link]

  • Pihlaja, K., et al. (2010). Relative acidities and structure analysis of cis and trans isomers of 1,5-oxazaspiro[5.5]undecane derivatives by multinuclear magnetic resonance. Magnetic Resonance in Chemistry, 48(5), 356-361. [Link]

  • Zeng, W., et al. (2018). Syntheses and Crystal Structures of Two Novel Spiro Compounds Containing 1,5-Dioxaspiro[5.5]undecane-2,4-dione. Chinese Journal of Structural Chemistry, 37(8), 1331-1337. [Link]

  • Ofiara, L., et al. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Rapid Communications in Mass Spectrometry, 17(22), 2515-2526. [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]

  • Potapov, A. M., et al. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2004(5), 133-143. [Link]

Sources

A Senior Application Scientist's Guide to Amine Protection in Diazaspirocycle Synthesis: A Comparative Study of Boc vs. Cbz

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Protecting Groups in Diazaspirocycle Synthesis

Diazaspirocycles represent a privileged scaffold in modern medicinal chemistry. Their rigid, three-dimensional architecture provides a unique conformational constraint that is highly sought after in the design of novel therapeutics, enabling precise orientation of substituents for optimal target engagement. However, the synthesis of asymmetrically functionalized diazaspirocycles—a common requirement for structure-activity relationship (SAR) studies—presents a significant challenge. The presence of two secondary amine functionalities necessitates a robust and orthogonal protecting group strategy to control reactivity and achieve regioselectivity.

This guide provides an in-depth, data-driven comparison of the two most ubiquitous amine protecting groups in this context: the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, empowering researchers to make informed decisions for their specific synthetic campaigns. The core of this analysis rests on the principle of orthogonality—the ability to selectively remove one protecting group in the presence of the other, which is the cornerstone of advanced diazaspirocycle chemistry.[1][2][3]

The Boc Group: An Acid-Labile Workhorse

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, prized for its broad stability and straightforward, acid-mediated removal.[4]

Chemical Nature and Stability Profile

The Boc group is a carbamate that is stable under a wide range of conditions, including basic, nucleophilic, and reductive environments.[3][5] This robustness makes it an ideal choice when subsequent synthetic steps involve reactions that the Cbz group would not tolerate, such as catalytic hydrogenation. Its defining characteristic, however, is its lability under acidic conditions.[3] This cleavage proceeds through the formation of a stable tert-butyl cation, which subsequently fragments into isobutene and carbon dioxide.[6][7]

Experimental Protocols

Protocol 1: General N-Boc Protection of a Diazaspirocycle This protocol describes the straightforward protection of an amine using di-tert-butyl dicarbonate (Boc₂O). The base is crucial for neutralizing the proton on the amine nitrogen after its initial nucleophilic attack.[8][9]

  • Reagents:

    • Diazaspirocycle (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq per amine)

    • Base: Triethylamine (TEA) (1.2 eq) or Sodium Bicarbonate (NaHCO₃) (2-3 eq)

    • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture (e.g., Chloroform/Water)[4]

  • Procedure:

    • Dissolve the diazaspirocycle (1.0 eq) in the chosen solvent (e.g., THF).

    • Add the base (e.g., TEA, 1.2 eq) to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature.[3]

    • Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction with water and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography if necessary.

Protocol 2: Acid-Catalyzed N-Boc Deprotection The removal of the Boc group is a simple and often rapid process, typically characterized by the satisfying observation of CO₂ evolution.[6]

  • Reagents:

    • N-Boc protected diazaspirocycle (1.0 eq)

    • Acid: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (e.g., 4M in 1,4-dioxane)[10]

    • Solvent: Dichloromethane (DCM) for TFA; none required for HCl in dioxane.

  • Procedure:

    • Dissolve the N-Boc protected amine (1.0 eq) in a minimal amount of DCM.

    • Slowly add trifluoroacetic acid (TFA) to the solution. A typical final concentration of TFA is 20-50% (v/v).[3] Caution: The reaction is exothermic and evolves gas (CO₂ and isobutene); ensure adequate ventilation and pressure release.[3]

    • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting amine salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent, or used directly in the subsequent step.

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot Diazaspirocycle reagents_prot Boc₂O, Base (TEA) Solvent (THF/DCM) start_prot->reagents_prot product_prot N-Boc-Diazaspirocycle reagents_prot->product_prot Nucleophilic Acyl Substitution start_deprot N-Boc-Diazaspirocycle reagents_deprot Strong Acid (TFA/HCl) Solvent (DCM) start_deprot->reagents_deprot product_deprot Diazaspirocycle (Amine Salt) reagents_deprot->product_deprot Acid-Catalyzed Fragmentation

Boc Protection and Deprotection Workflow.

The Cbz Group: A Reductively-Cleaved Stalwart

First introduced by Bergmann and Zervas in 1932 for peptide synthesis, the benzyloxycarbonyl (Cbz or Z) group remains a cornerstone of amine protection strategy.[2][11] Its stability to a range of conditions, coupled with its unique removal via hydrogenolysis, makes it an excellent orthogonal partner to the Boc group.[12]

Chemical Nature and Stability Profile

The Cbz group is a carbamate renowned for its stability under both mildly acidic and basic conditions, where the Boc group would be cleaved.[2][11] Its primary lability is to reductive cleavage, most commonly catalytic hydrogenolysis.[2][12] This process reduces the benzyl ester to toluene and the unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine.

Experimental Protocols

Protocol 3: General N-Cbz Protection of a Diazaspirocycle This classic transformation utilizes the highly reactive benzyl chloroformate. The reaction requires a base to neutralize the HCl generated as a byproduct.[2]

  • Reagents:

    • Diazaspirocycle (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq per amine)

    • Base: Aqueous Sodium Carbonate (Na₂CO₃) or an organic base like TEA.

    • Solvent: Dioxane/Water or DCM.

  • Procedure:

    • Dissolve the amino acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq), cooling the mixture in an ice bath.[11]

    • Slowly and concurrently add benzyl chloroformate (1.1 eq), either neat or as a solution in a suitable organic solvent (e.g., dioxane).

    • Maintain vigorous stirring and allow the reaction to warm to room temperature over several hours. Monitor progress by TLC or LC-MS.

    • Upon completion, perform an aqueous workup. Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography as needed.

Protocol 4: N-Cbz Deprotection via Catalytic Hydrogenolysis This is the most common and mildest method for Cbz removal, proceeding at neutral pH.[12]

  • Reagents:

    • N-Cbz protected diazaspirocycle (1.0 eq)

    • Catalyst: Palladium on carbon (Pd/C), typically 5-10% w/w.

    • Hydrogen Source: Hydrogen gas (H₂) balloon or transfer hydrogenation reagent like ammonium formate.[13][14]

    • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).

  • Procedure:

    • Dissolve the N-Cbz protected compound in the chosen solvent (e.g., MeOH).

    • Carefully add the Pd/C catalyst (5-10% w/w) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 2-3 times.

    • Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 hour to overnight.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection start_prot Diazaspirocycle reagents_prot Cbz-Cl, Base (Na₂CO₃) Solvent (Dioxane/H₂O) start_prot->reagents_prot product_prot N-Cbz-Diazaspirocycle reagents_prot->product_prot Nucleophilic Acyl Substitution start_deprot N-Cbz-Diazaspirocycle reagents_deprot H₂, Pd/C Solvent (MeOH) start_deprot->reagents_deprot product_deprot Diazaspirocycle reagents_deprot->product_deprot Catalytic Hydrogenolysis

Cbz Protection and Deprotection Workflow.

Comparative Analysis: Strategic Selection for Diazaspirocycle Synthesis

The choice between Boc and Cbz is not arbitrary; it is a strategic decision dictated by the overall synthetic route. Their orthogonal nature is the key to their utility in complex syntheses like those involving asymmetrically substituted diazaspirocycles.[1][15]

Data Summary Table
FeatureBoc (tert-Butyloxycarbonyl)Cbz (Benzyloxycarbonyl or Z)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)[3]Benzyl chloroformate (Cbz-Cl)[16]
Protection Conditions Mildly basic (TEA, NaHCO₃), RT[3]Basic (Na₂CO₃, TEA), 0°C to RT[2]
Deprotection Conditions Strong Acid (TFA, HCl)[1][7]Catalytic Hydrogenolysis (H₂, Pd/C)[1][2]
Key Byproducts Isobutene, CO₂[1][8]Toluene, CO₂[2]
Stability to Acid Labile[3]Generally Stable (cleaved by HBr/HOAc)[2][17]
Stability to Base Stable[5]Generally Stable
Stability to Hydrogenation Stable[3]Labile[2]
Orthogonality Orthogonal to Cbz, Fmoc[3]Orthogonal to Boc, Fmoc[2]
Key Advantage Stability to reductive conditions.Stability to acidic conditions.
Key Limitation Sensitivity to acid limits its use with acid-labile substrates.Catalyst poisoning; incompatibility with reducible groups (alkenes, alkynes, nitro groups).[18]
The Power of Orthogonality in Practice

The true synthetic power of these two groups is realized when they are used in concert to achieve selective functionalization of a diazaspirocycle. A synthetic chemist can protect one nitrogen with Boc and the other with Cbz. This "doubly-protected" intermediate is a versatile platform for sequential modification.

  • Selective Boc Removal: Treatment with an acid like TFA will cleave the Boc group, leaving the Cbz group intact. This exposes a single, reactive amine for functionalization (e.g., alkylation, acylation).

  • Selective Cbz Removal: Subsequently, subjecting the molecule to catalytic hydrogenolysis will remove the Cbz group, leaving the Boc group untouched. This reveals the second amine for a different modification.

This orthogonal strategy is the most effective method for creating complex, asymmetrically substituted diazaspirocycles with full control over the regiochemical outcome.

Orthogonal_Strategy cluster_boc_removal Acidic Deprotection cluster_cbz_removal Reductive Deprotection start N-Boc, N'-Cbz Diazaspirocycle boc_rem_reagent TFA / DCM start->boc_rem_reagent Pathway A cbz_rem_reagent H₂ / Pd-C start->cbz_rem_reagent Pathway B boc_rem_product N'-Cbz Diazaspirocycle boc_rem_reagent->boc_rem_product cbz_rem_product N-Boc Diazaspirocycle cbz_rem_reagent->cbz_rem_product

Orthogonal deprotection of a diazaspirocycle.

Conclusion and Recommendations

The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups are indispensable tools in the synthesis of complex diazaspirocycles. The choice is dictated by the planned synthetic sequence.

  • Choose Boc protection when downstream steps involve catalytic hydrogenation or when a metal-free deprotection is desirable. Its stability to base and nucleophiles provides broad compatibility.

  • Choose Cbz protection when subsequent reactions require strongly acidic conditions that would cleave a Boc group. The mild, neutral conditions of its removal via hydrogenolysis are advantageous for many sensitive substrates, provided they lack other reducible functionalities.

Ultimately, the mastery of diazaspirocycle synthesis lies not in choosing one group over the other, but in understanding how to leverage their distinct, orthogonal properties in tandem to build molecular complexity with precision and control.

References

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Hahn, F., & Schepers, U. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • Organic Chemistry. (2021). Adding Cbz Protecting Group Mechanism. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2025). Acids - Reagent Guides. Retrieved from [Link]

  • Journal of Chemical Research. (2004).
  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1999). Protective Groups in Organic Synthesis. Third Edition By Theodora W. Greene and Peter G. M. Wuts.
  • Hahn, F., & Schepers, U. (2008). Versatile procedure for asymmetric and orthogonal protection of symmetric polyamines and its advantages for solid phase synthesis. PubMed. Retrieved from [Link]

  • Hahn, F., & Schepers, U. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis.
  • ResearchGate. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis | Request PDF.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Wuts, P. G. M. (n.d.). Greene's Protective Groups in Organic Synthesis. Goodreads. Retrieved from [Link]

  • Reddit. (2017). benzyl chloroformate (Cbz-Cl) protecting mechanism. Retrieved from [Link]

  • BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • ResearchGate. (2024).
  • ACS Publications. (n.d.). Greene's Protective Groups in Organic Synthesis. Fourth Edition. By Peter G. M. Wuts and Theodora W. Greene.
  • Universidad Panamericana - Inventio. (n.d.). Greene's protective groups in organic synthesis.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • PubMed Central. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • Technical Disclosure Commons. (2025).
  • BenchChem. (2025). advantages of Boc protection over Cbz protection for specific amines.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
  • Pittelkow, M. (2007).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Bentham Science. (2025). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
  • Scientific Upd
  • ResearchGate. (2025). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups | Request PDF.

Sources

A Guide to the Analytical Validation of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Reference Standards: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery and development, the certainty of every reagent and building block is fundamental. The reference standard for a compound like tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, a key spirocyclic scaffold in modern medicinal chemistry, is no exception. Its analytical validation is not merely a quality control checkpoint but the very foundation upon which reliable and reproducible scientific data are built. This guide offers a comprehensive framework for the analytical validation of this specific reference standard, presenting a comparative analysis of orthogonal techniques to ensure its identity, purity, and overall quality. Our approach is grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

The Imperative of a Rigorously Validated Reference Standard

A reference standard is the ultimate benchmark for analytical measurements. For a complex molecule such as tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, which contains multiple heteroatoms and a spirocyclic center, a multi-faceted validation approach is crucial. This ensures that the material is not only correctly identified but also that its purity profile is well-understood. Any ambiguity in the reference standard can lead to significant errors in the quantification of impurities and the assessment of stability, ultimately compromising the quality and safety of the final drug product.

This guide will navigate through a logical, multi-phase validation workflow, detailing the experimental protocols and the scientific rationale behind the selection of each analytical technique.

A Holistic Analytical Validation Workflow

The validation of a reference standard is a systematic process. The following diagram illustrates the interconnected stages of identity confirmation, purity assessment, and final characterization.

cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Final Certification a ¹H & ¹³C NMR Mass Spectrometry (MS) FTIR Spectroscopy b HPLC-UV (Purity & Impurities) GC-MS (Residual Solvents) Loss on Drying Residue on Ignition a->b Structural Confirmation c Certificate of Analysis (CoA) b->c Purity & Quality Data

Caption: A multi-phase workflow for comprehensive reference standard validation.

Part 1: Unambiguous Identity Confirmation

The first principle of reference standard validation is to unequivocally confirm the chemical structure of the material. A combination of spectroscopic techniques provides a detailed and orthogonal assessment of the molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is unparalleled in its ability to provide detailed structural information. Both ¹H and ¹³C NMR are indispensable for the characterization of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 10-15 mg of the reference standard in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 25 °C).

  • Data Interpretation: The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group (a sharp singlet at ~1.4 ppm) and complex multiplets for the methylene protons of the two rings. The ¹³C NMR will display a distinct signal for the quaternary spiro-carbon, the carbonyl carbon of the Boc group, and the carbons of the heterocyclic rings. The chemical shifts and coupling patterns must be consistent with the proposed structure.

Trustworthiness: The combination of ¹H and ¹³C NMR provides a unique fingerprint of the molecule. Any significant deviation from the expected spectra would indicate either a structural misassignment or the presence of significant impurities.

Mass Spectrometry (MS): Confirming the Molecular Weight

MS provides the exact molecular weight of the compound, which is a critical piece of identifying information.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the reference standard in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap, with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: The experimentally determined monoisotopic mass should be compared to the theoretical mass. For tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (C₁₃H₂₄N₂O₃), the theoretical [M+H]⁺ is approximately 257.1865. A mass accuracy of <5 ppm provides high confidence in the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

FTIR is a rapid and reliable technique for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR

  • Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (4000-400 cm⁻¹).

  • Data Interpretation: The FTIR spectrum should display characteristic absorption bands for the N-H stretch of the secondary amine, the C=O stretch of the carbamate (~1680-1700 cm⁻¹), and the C-O stretches of the ether and carbamate groups.

Part 2: A Rigorous Assessment of Purity

Purity is a critical attribute of a reference standard. A combination of chromatographic and other analytical techniques is employed to provide a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC with UV detection is the primary technique for determining the purity of the reference standard and for identifying and quantifying any related impurities.

Experimental Protocol: HPLC-UV

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the main component from potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is often necessary for compounds like this that lack a strong chromophore.

  • Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1] Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of impurities. This is often demonstrated by forced degradation studies.

    • Linearity: A linear relationship between concentration and peak area over a defined range.

    • Accuracy and Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.

    • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be reliably quantified.

Data Presentation: Illustrative HPLC Purity Data

ParameterAcceptance CriteriaIllustrative Result
Purity (by Area %)≥ 99.5%99.8%
Highest Individual Impurity≤ 0.15%0.08%
Total Impurities≤ 0.5%0.2%
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Residual Solvents

Residual solvents from the synthesis process are common impurities that must be controlled. Headspace GC-MS is the preferred method for their analysis.

Experimental Protocol: Headspace GC-MS

  • Sample Preparation: An accurately weighed amount of the reference standard is placed in a headspace vial with a suitable high-boiling point solvent (e.g., DMSO).

  • Instrumentation: A headspace autosampler coupled to a GC-MS system.

  • Analysis: The vial is heated to drive volatile solvents into the headspace, which is then injected into the GC-MS. The resulting chromatogram and mass spectra are used to identify and quantify any residual solvents based on their retention times and mass fragmentation patterns.

Ancillary Purity Tests
  • Loss on Drying (LOD): This test determines the amount of volatile matter (primarily water and residual solvents) in the sample by measuring the weight loss after drying under specified conditions.

  • Residue on Ignition (ROI): Also known as sulfated ash, this test quantifies the amount of inorganic impurities by measuring the weight of the residue remaining after ignition.

Part 3: The Certificate of Analysis (CoA) - A Summary of Quality

The culmination of the analytical validation process is the generation of a Certificate of Analysis. This document provides a comprehensive summary of all the tests performed, the acceptance criteria, and the results for a specific batch of the reference standard.

Data Presentation: Example Certificate of Analysis

TestMethodSpecificationResult
AppearanceVisualWhite to off-white solidConforms
Identity by ¹H NMRNMRConforms to structureConforms
Identity by MSHRMS[M+H]⁺ = 257.1865 ± 5 ppm257.1863
Identity by FTIRFTIRConforms to reference spectrumConforms
Purity by HPLCHPLC-UV≥ 99.5%99.8%
Residual SolventsGC-MSPer ICH Q3CConforms
Loss on DryingGravimetric≤ 0.5%0.2%
Residue on IgnitionGravimetric≤ 0.1%< 0.1%

Conclusion: A Foundation of Confidence

The analytical validation of a reference standard for a molecule like tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a scientifically rigorous endeavor that underpins the quality and reliability of pharmaceutical research and development. By employing a diverse and orthogonal set of analytical techniques, and by adhering to the principles of method validation set forth by regulatory authorities, we can establish a high degree of confidence in the identity, purity, and overall quality of the reference standard. This meticulous approach ensures that the reference standard is fit for its intended purpose, thereby contributing to the development of safe and effective medicines.

References

  • International Council for Harmonisation (ICH) . Q2(R1) Validation of Analytical Procedures: Text and Methodology. (November 2005). [Link]

  • U.S. Food and Drug Administration (FDA) . Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (July 2015). [Link]

  • United States Pharmacopeia (USP) . General Chapter <1225> Validation of Compendial Procedures. [Link]

  • Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • Chaudhary, A., et al. (2012). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 63, 1-7.

Sources

SAR studies of 1-oxa-4,9-diazaspiro[5.5]undecane analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) Studies of 1-Oxa-4,9-diazaspiro[5.5]undecane Analogs

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that provide precise three-dimensional arrangements of pharmacophoric features is paramount. Spirocyclic systems have garnered significant attention as "privileged scaffolds" due to their inherent structural rigidity and novelty, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1] Among these, the 1-oxa-4,9-diazaspiro[5.5]undecane core represents a versatile and promising framework for engaging with a diverse range of biological targets. Its unique topology allows for the precise orientation of substituents in space, facilitating optimal interactions within protein binding pockets.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs built upon the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. We will dissect how modifications at different positions of this core structure influence biological activity against two distinct and therapeutically important protein classes: G-protein coupled receptors (GPCRs) and enzymes. Specifically, we will compare its application in the development of dual μ-opioid receptor (MOR)/sigma-1 receptor (σ1R) ligands for pain management and potent soluble epoxide hydrolase (sEH) inhibitors for chronic kidney disease.

Core Scaffold: 1-Oxa-4,9-diazaspiro[5.5]undecane

Scaffold cluster_0 1-Oxa-4,9-diazaspiro[5.5]undecane Core core core

Caption: General structure of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold.

Part 1: Dual-Target Ligands for Advanced Pain Management

Therapeutic Rationale: A Multimodal Approach to Analgesia

Traditional opioid agonists, while effective for severe pain, are plagued by dose-limiting side effects such as respiratory depression, tolerance, and constipation.[2] A promising strategy to mitigate these issues is the development of multimodal compounds that act on both the μ-opioid receptor (MOR) and other relevant pain-modulating targets.[2] The sigma-1 receptor (σ1R), an intracellular chaperone protein, has been identified as an endogenous anti-opioid system.[2] Consequently, σ1R antagonists can potentiate opioid-mediated analgesia.[2] This has led to the hypothesis that a single molecule possessing both MOR agonist and σ1R antagonist activity could be a potent and safer analgesic.[2][3] Researchers have successfully utilized the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold as a foundation for such dual-target ligands.[2][3]

General Synthetic Strategy

The synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives is versatile, allowing for the exploration of various substituents.[2] The key steps involve the formation of an aminoalcohol intermediate, followed by acylation and an intramolecular cyclization to yield the core spirocyclic structure. Subsequent N-alkylation provides the final target compounds.[2]

Synthesis_Workflow A N-Boc-piperidone B Epoxide Intermediate A->B Corey–Chaykovsky reagent C Aminoalcohol B->C Arylamine (Thermal ring opening) D Acylated Intermediate C->D Acylation (Acyl halide) E Spirocyclic Core (12) D->E Intramolecular Cyclization (t-BuOK) F Target Compound (15) E->F Boc Deprotection & N-Alkylation

Caption: General synthetic workflow for 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane analogs.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the scaffold at positions N-9, N-4, and C-2 has elucidated key structural requirements for dual MOR/σ1R activity.[2][3]

  • Substitution at the N-9 Position: The N-9 position is crucial for interaction with both receptors. A phenethyl group was found to be optimal, providing high affinity for both MOR and σ1R. This is a classic pharmacophoric element for many opioid ligands.

  • Substitution at the N-4 Position: This position was explored with various aryl and heteroaryl groups to modulate affinity and selectivity.[3]

    • An unsubstituted phenyl group resulted in potent σ1R affinity but weaker MOR agonism.

    • Introduction of pyridyl moieties, particularly 5-substituted pyridin-2-yl groups, provided the best overall balance of high affinity for both targets.[3] For example, a 5-cyanopyridin-2-yl group yielded a compound with excellent dual potency.

  • Substitution at the C-2 Position: The space at this position is sterically constrained.

    • Small alkyl groups, such as methyl or ethyl, were well-tolerated and often led to an improved profile.

    • Larger groups or spirocyclopropyl modifications were also investigated, demonstrating the scaffold's versatility.[2]

Data Summary: Comparative Biological Activity

The following table summarizes the data for representative analogs, showcasing the impact of substitutions on receptor affinity and functional activity.[2]

CompoundN-4 Substituent (R1)C-2 Substituent (R2)σ1R Ki (nM)MOR Ki (nM)MOR EC50 (nM) [% Efficacy]
15a PhenylH2.5114115 [91%]
15n Pyridin-2-ylH1.83249 [99%]
15v 5-Chloropyridin-2-ylH1.11416 [100%]
15au 5-Chloropyridin-2-ylEthyl2.16.412 [100%]

Data extracted from Garcia, M., et al. (2020). J Med Chem.[2]

Analysis: The data clearly demonstrates a progression in potency. Moving from a simple phenyl group at N-4 (15a ) to a pyridin-2-yl (15n ) significantly improves MOR affinity. Adding a chloro-substituent on the pyridine (15v ) further enhances this effect. Finally, the introduction of a small ethyl group at C-2 (15au ) provides a highly potent and balanced dual-target ligand. Compound 15au emerged as a lead candidate, showing potent analgesic activity comparable to oxycodone in preclinical models but with a reduced incidence of constipation, validating the therapeutic strategy.[2][3]

Part 2: Soluble Epoxide Hydrolase (sEH) Inhibitors

Therapeutic Rationale: A Novel Target for Kidney Disease

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxy-fatty acids into their less active diol counterparts. Inhibition of sEH is therefore a promising therapeutic strategy for treating a range of conditions, including hypertension and inflammatory diseases.[4] Recently, this approach has been explored for the treatment of chronic kidney diseases, and the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been identified as a core for highly potent sEH inhibitors.[4]

Analog Design and SAR

In contrast to the aryl derivatives designed for MOR/σ1R, the sEH inhibitors are trisubstituted ureas.[4] This highlights the scaffold's adaptability in presenting entirely different pharmacophoric elements. The key structural features are:

  • Spirocyclic Core: The 1-oxa-4,9-diazaspiro[5.5]undecane core was found to be critical for activity.

  • Urea Moiety: A trisubstituted urea linkage serves as the primary interacting group with the enzyme's active site.

A key finding from this research was the direct comparison with a related scaffold. The 1-oxa-4,9-diazaspiro[5.5]undecane-based inhibitors demonstrated superior in vivo efficacy compared to analogs built on a 2,8-diazaspiro[4.5]decane core, suggesting that the precise geometry and properties of the oxa-diazaspiro[5.5]undecane system are crucial for achieving the desired oral activity and therapeutic effect in a rat model of glomerulonephritis.[4]

Data Summary: sEH Inhibitory Potency

The lead compound from this series, designated Compound 19 , exhibited excellent sEH inhibitory activity and favorable bioavailability.[4]

CompoundScaffoldKey FeatureHuman sEH IC50 (nM)In Vivo Efficacy
Compound 19 1-Oxa-4,9-diazaspiro[5.5]undecaneTrisubstituted UreaHighly Potent (exact value not in abstract)Lowered serum creatinine in rat model
Comparator 2,8-Diazaspiro[4.5]decaneTrisubstituted UreaN/ANo significant effect

Data derived from Kato, Y., et al. (2014). Bioorg Med Chem Lett.[4]

Analysis: While detailed SAR data is limited in the abstract, the clear superiority of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold over a closely related spirocycle is a critical finding. It underscores that subtle changes in the core ring system (size, heteroatom position) can have a profound impact on the overall drug properties, particularly in vivo performance.[4]

Experimental Protocols

Protocol 1: General Synthesis of the Spirocyclic Core (Compound 12)

Causality: This multi-step synthesis is designed to build the spirocycle efficiently. The use of a Boc protecting group allows for selective manipulation of the nitrogen atoms. The intramolecular cyclization is a key ring-forming step that is driven by a strong base at low temperatures to ensure regioselectivity.[2]

  • Epoxide Formation: To a solution of N-Boc-4-piperidone (1.0 eq) in DMSO, add trimethylsulfoxonium iodide (1.1 eq) and potassium tert-butoxide (1.1 eq). Stir at room temperature until TLC indicates consumption of the starting material.

  • Ring Opening: Add the desired arylamine (1.2 eq) to the epoxide intermediate. Heat the reaction mixture to 80-100°C and monitor by LC-MS.

  • Acylation: Dissolve the resulting aminoalcohol (1.0 eq) in dichloromethane (DCM). Cool to 0°C and add triethylamine (1.5 eq) followed by the dropwise addition of the appropriate acyl chloride (1.1 eq).

  • Intramolecular Cyclization: Dissolve the acylated intermediate in tetrahydrofuran (THF) and cool to -78°C. Add potassium tert-butoxide (2.0 eq) portion-wise and allow the reaction to slowly warm to room temperature.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Purify the crude product via column chromatography to yield the spirocyclic core.

Protocol 2: In Vitro σ1 Receptor Binding Assay

Causality: This is a competitive binding assay used to determine the affinity (Ki) of a test compound for the σ1 receptor. It relies on the displacement of a known radiolabeled ligand (-pentazocine) from the receptor by the test compound. The amount of radioactivity measured is inversely proportional to the binding affinity of the test compound.[2]

  • Membrane Preparation: Use membranes from HEK-293 cells stably expressing the human σ1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, combine 50 µL of test compound (at various concentrations), 50 µL of -pentazocine (final concentration ~1 nM), and 100 µL of the membrane preparation.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known σ1R ligand, such as haloperidol (10 µM).

  • Incubation: Incubate the plates for 120 minutes at 37°C.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value by non-linear regression analysis and then convert to a Ki value using the Cheng-Prusoff equation.

Conclusion and Comparative Outlook

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a remarkably versatile platform for drug discovery. The SAR studies presented here demonstrate its successful application in developing potent and selective ligands for two fundamentally different target classes:

  • Dual GPCR/Receptor Ligands: For the MOR/σ1R project, the scaffold serves as a rigid framework to position aryl and alkyl groups, leading to a lead compound with a balanced, dual-acting profile for pain management. The SAR is driven by substitutions at N-4, N-9, and C-2.[2][3]

  • Enzyme Inhibitors: For the sEH project, the same core is used to anchor a trisubstituted urea moiety, yielding a highly potent enzyme inhibitor with excellent in vivo properties for chronic kidney disease. The choice of this specific spirocyclic system was shown to be critical for oral efficacy.[4]

The ability of this single core to generate drug candidates for such disparate targets underscores its status as a privileged structure. Future research could explore further diversification of this scaffold, investigating other substitution points or its applicability to other target classes, continuing to leverage its favorable structural and physicochemical properties.

References

  • Garcia, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link][2]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link][5]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link][4]

  • Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124. [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds. [Link][1]

  • Garcia, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link][3]

Sources

Safety Operating Guide

Navigating the Disposal of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, a specialized heterocyclic compound, requires meticulous attention not only in its application but also in its disposal. This guide provides a comprehensive, step-by-step framework for the proper and safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Identification: Understanding the Risks

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].

  • Skin Irritation (Category 2): Causes skin irritation[1][2].

  • Serious Eye Damage (Category 1) / Serious Eye Irritation (Category 2A): Causes serious eye damage or irritation[1][2].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1][2].

Given these classifications, it is imperative to handle tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate with the assumption that it possesses a similar hazard profile.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity (Oral)4Harmful if swallowed[1][2].
Skin Corrosion/Irritation2Causes skin irritation[1][2].
Serious Eye Damage/Irritation1 / 2ACauses serious eye damage/irritation[1][2].
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation[1][2].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate for any purpose, including disposal, the appropriate personal protective equipment must be worn. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be used.

  • Hand Protection: Wear chemical-resistant gloves. Given the skin irritation potential, ensure gloves are inspected for any defects before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

Spill Management: Preparedness is Key

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

Disposal Protocol: A Step-by-Step Approach

The disposal of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate must be conducted in accordance with all local, state, and federal regulations. The following protocol provides a general framework.

Unused or Surplus Material

Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Segregation: Keep the waste container for tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate separate from other chemical waste streams to prevent potentially hazardous reactions. This is especially important for segregation from strong acids and oxidizing agents.

  • Containerization: Use a clearly labeled, non-reactive, and sealable container for the waste. The label should include the full chemical name: "tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate" and appropriate hazard symbols.

  • Licensed Disposal: Arrange for collection by a licensed hazardous waste disposal company. Provide them with all available safety information, including the GHS classifications of its isomers.

Contaminated Materials

Any materials that have come into contact with tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, such as gloves, absorbent pads, or weighing paper, must be treated as hazardous waste.

  • Collection: Place all contaminated materials in a designated, labeled, and sealed waste bag or container.

  • Disposal: Dispose of these materials through your institution's hazardous waste program, following the same procedure as for the pure compound.

Empty Containers

Empty containers that once held tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate must be properly decontaminated before being discarded.

  • Triple Rinsing: Rinse the container three times with a suitable solvent in which the compound is soluble.

  • Rinsate Collection: The rinsate from each rinse must be collected and treated as hazardous waste.

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste. However, be sure to deface or remove the original label.

Chemical Pre-treatment (for Advanced Users)

The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. For laboratories with the appropriate expertise and equipment, chemical degradation to a less hazardous substance may be a consideration before final disposal. This should only be performed by trained personnel.

  • Acid-Mediated Deprotection: Treatment with a strong acid like trifluoroacetic acid or hydrochloric acid will cleave the Boc group, yielding the corresponding amine salt, carbon dioxide, and isobutylene. The resulting mixture would still require neutralization and proper disposal as hazardous waste, but may be more amenable to certain disposal pathways.

It is crucial to note that this process may be exothermic and should be conducted with appropriate cooling and ventilation.

Disposal Decision Workflow

DisposalWorkflow cluster_assessment Initial Assessment cluster_procedure Disposal Procedure Start tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate for Disposal IsMaterialUnused Unused or Surplus Material? Start->IsMaterialUnused IsMaterialContaminated Contaminated Material? IsMaterialUnused->IsMaterialContaminated No Segregate Segregate and Containerize in a Labeled, Sealed Container IsMaterialUnused->Segregate Yes IsEmptyContainer Empty Container? IsMaterialContaminated->IsEmptyContainer No CollectContaminated Collect in a Labeled, Sealed Waste Container IsMaterialContaminated->CollectContaminated Yes TripleRinse Triple Rinse with Appropriate Solvent IsEmptyContainer->TripleRinse Yes LicensedDisposal Dispose via Licensed Hazardous Waste Contractor Segregate->LicensedDisposal CollectContaminated->LicensedDisposal CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Decontaminated Container as Regular Waste TripleRinse->DisposeContainer CollectRinsate->LicensedDisposal

Caption: Decision workflow for the proper disposal of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate and associated waste.

References

  • PubChem. tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

Sources

Personal protective equipment for handling tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 1160247-04-0). As a trusted partner in your research, our goal is to equip you with the necessary information to ensure both laboratory safety and experimental integrity. The following procedures are based on established safety data and best practices for handling hazardous chemical compounds.

Immediate Hazard Assessment

tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound that presents multiple health hazards. A thorough understanding of these risks is the foundation of a safe handling protocol. The Globally Harmonized System (GHS) classifications for this compound indicate significant potential for harm upon exposure.[1]

Key Hazards:

  • Acute Oral Toxicity (H302): Harmful if swallowed.[1]

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Damage (H318): Poses a high risk of causing serious, potentially irreversible, eye damage.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]

The causality behind these hazards lies in the chemical reactivity of the molecule. The presence of amine and ester functional groups can lead to interactions with biological tissues, causing irritation and damage. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, the core of our safety strategy is to create robust barriers against these exposure pathways.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls like fume hoods are the primary method for exposure prevention, a comprehensive PPE strategy is mandatory.[2] The selection of PPE must directly counteract the identified hazards.

Body Part Personal Protective Equipment Specification & Rationale
Hands Double-layered, chemical-resistant glovesInner Glove: Nitrile. Outer Glove: Neoprene or Butyl rubber.[3] This combination provides robust protection. The outer glove bears the brunt of any direct contact, while the inner glove offers a secondary barrier against potential tears or permeation. Always inspect gloves for integrity before use.[3]
Eyes/Face Chemical splash goggles and a full-face shieldStandard: ANSI Z87.1 certified.[4] Due to the H318 classification (Causes serious eye damage), standard safety glasses are insufficient . Goggles must be worn to create a seal around the eyes. A face shield is required over the goggles to protect the entire face from splashes when handling solutions or larger quantities.[2]
Body Flame-retardant laboratory coatA long-sleeved lab coat is the minimum requirement to protect against incidental skin contact.[3][4] Ensure the coat is fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
Respiratory NIOSH-approved respiratorTo be used in a certified chemical fume hood. If ventilation is inadequate or if there is a risk of generating dust (e.g., during weighing), a NIOSH-approved respirator with organic vapor cartridges and P100 particulate filters is necessary to mitigate the H335 respiratory irritation hazard.
Feet Closed-toe, chemical-resistant shoesShoes must fully cover the feet to protect against spills.[5] Perforated shoes or sandals are strictly prohibited in the laboratory environment.[5]

Operational and Handling Protocol

This step-by-step guide ensures a systematic and safe approach to handling tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, from preparation to disposal.

Pre-Handling and Area Preparation
  • Designate Work Area: All handling of this compound must occur within a certified chemical fume hood to control airborne particulates and vapors.

  • Verify Emergency Equipment: Ensure that a safety shower and an eyewash station are unobstructed and have been recently tested. Have a spill kit rated for chemical spills readily available.

  • Prepare Waste Containers: Label a dedicated hazardous waste container for solid waste and another for liquid waste in accordance with your institution's guidelines.

  • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area. The sequence for donning is typically lab coat, inner gloves, outer gloves, and finally, eye/face protection.

Step-by-Step Handling Workflow

The following workflow diagram illustrates the critical steps for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Prepare Fume Hood & Verify Safety Equipment don_ppe 2. Don Full PPE (Double Gloves, Goggles, Face Shield) prep_area->don_ppe prep_waste 3. Prepare Labeled Waste Containers don_ppe->prep_waste weigh 4. Weigh Compound in Fume Hood (Use Anti-Static Weighing Dish) prep_waste->weigh Proceed to Handling dissolve 5. Dissolve/Use in Reaction Vessel weigh->dissolve decon 6. Decontaminate Surfaces & Equipment dissolve->decon Experiment Complete dispose 7. Dispose of Waste in Labeled Containers decon->dispose doff_ppe 8. Doff PPE (Outer Gloves First) dispose->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

Caption: Standard Operating Procedure for Handling tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate.

Post-Handling and Decontamination
  • Decontaminate: Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol), collecting the rinsate as hazardous waste.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. First, remove the outer gloves and dispose of them in the designated solid waste container. Then, remove the face shield and goggles. Next, remove the lab coat. Finally, remove the inner gloves and dispose of them.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]

Emergency and Spill Response

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.

Spill Response Decision Tree

G spill Spill Occurs is_major Is the spill >10g or outside fume hood? spill->is_major major_spill Major Spill Protocol is_major->major_spill Yes minor_spill Minor Spill Protocol (Inside Fume Hood) is_major->minor_spill No evacuate 1. Evacuate Immediate Area major_spill->evacuate alert 2. Alert Supervisor & EHS evacuate->alert secure 3. Secure the Area (Prevent Entry) alert->secure await_response 4. Await Professional Response Team secure->await_response contain 1. Contain Spill with Absorbent Pads minor_spill->contain neutralize 2. Cover with appropriate neutralizer if available contain->neutralize collect 3. Collect all materials into hazardous waste container neutralize->collect decontaminate 4. Decontaminate the area collect->decontaminate

Caption: Decision-making workflow for spill response.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused material and solutions containing tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate must be disposed of as hazardous chemical waste. Do not pour down the drain.[3]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, absorbent pads, and pipette tips, must be collected in a clearly labeled, sealed container for hazardous solid waste.[3]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3] After rinsing, the container can be disposed of according to institutional guidelines.

By adhering to this comprehensive guide, you can effectively mitigate the risks associated with handling tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, ensuring a safe and productive research environment.

References

  • National Center for Biotechnology Information. "tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate." PubChem Compound Summary for CID 67991811, [Link].

  • National Center for Biotechnology Information. "tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate." PubChem Compound Summary for CID 53439217, [Link].

  • U.S. Department of Health and Human Services. "Personal Protective Equipment (PPE)." CHEMM, [Link].

  • Environmental Health and Safety, University of California, Riverside. "Personal Protective Equipment Requirements for Laboratories." [Link].

  • Centers for Disease Control and Prevention. "Personal Protective Equipment for Use in Handling Hazardous Drugs." NIOSH, [Link].

  • Bernardo Ecenarro. "Recommended PPE to handle chemicals." BESA, [Link].

  • Bel-Art. "tert-butyl 1-oxa-4, 9-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride, min 97%, 1 gram." Bel-Art, [Link].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.